N-Fmoc-5,5,5-trifluoro-L-norvaline
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5,5-trifluoropentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO4/c21-20(22,23)10-9-17(18(25)26)24-19(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,27)(H,25,26)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHCZJHUIDEERF-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Fmoc-5,5,5-trifluoro-L-norvaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Fmoc-5,5,5-trifluoro-L-norvaline, a fluorinated amino acid derivative of significant interest in peptide chemistry and drug discovery. This document details its chemical and physical properties, provides experimental protocols for its synthesis and incorporation into peptides, and discusses its potential biological significance.
Core Properties and Specifications
This compound, systematically named (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid, is a synthetic amino acid derivative. The incorporation of a trifluoromethyl group offers unique properties to peptides, including increased metabolic stability and altered hydrophobicity.
Chemical and Physical Properties
Quantitative data for this compound is summarized in the table below. For comparative purposes, data for its non-fluorinated counterpart, N-Fmoc-L-norvaline, is also included where available.
| Property | This compound | N-Fmoc-L-norvaline (for comparison) |
| CAS Number | 144207-41-0[1] | 135112-28-6[2] |
| Molecular Formula | C₂₀H₁₈F₃NO₄[1] | C₂₀H₂₁NO₄[2] |
| Molecular Weight | 393.36 g/mol [1] | 339.39 g/mol |
| Purity | ≥95%[1] | ≥98% |
| Melting Point | Not available | 151-155 °C |
| Boiling Point | Not available | 557.9±33.0 °C (Predicted) |
| Solubility | Not available | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Storage Conditions | 4°C or -20°C[1] | 2-8°C |
| Topological Polar Surface Area (TPSA) | 75.63 Ų | 75.6 Ų[2] |
| LogP (calculated) | 4.3208 | 3.9 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process: first, the synthesis of the free amino acid, (S)-2-amino-5,5,5-trifluoropentanoic acid, followed by the protection of the amino group with Fmoc chloride.
Step 1: Synthesis of (S)-2-amino-5,5,5-trifluoropentanoic Acid
A practical method for the gram-scale synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid has been reported via dynamic kinetic resolution.[3][4][5] This method provides a reliable route to the un-protected amino acid.
Step 2: N-Fmoc Protection
A general and efficient procedure for the N-Fmoc protection of amino acids in an aqueous medium can be adapted for 5,5,5-trifluoro-L-norvaline.[6][7]
Materials:
-
(S)-2-amino-5,5,5-trifluoropentanoic acid
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Water:Ethanol (3:1) mixture
-
1M Hydrochloric acid (HCl)
Procedure:
-
To a mixture of (S)-2-amino-5,5,5-trifluoropentanoic acid (1 mmol) and Fmoc-Cl (1.2 mmol), add 1.5 mL of a 3:1 water:ethanol solution.
-
Stir the reaction mixture at 60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the solution with 1M HCl to a pH of 4-5 at 0°C.
-
The N-Fmoc protected product will precipitate.
-
Filter the precipitate, wash with cold water, and dry to yield this compound.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is well-suited for standard Fmoc-based solid-phase peptide synthesis (SPPS). The following is a general protocol for a single coupling cycle.
Materials:
-
Fmoc-protected peptide-resin
-
20% piperidine in dimethylformamide (DMF)
-
This compound
-
Coupling reagents (e.g., HBTU, DIC)
-
Base (e.g., DIPEA)
-
DMF
Procedure:
-
Fmoc Deprotection: Swell the Fmoc-protected peptide-resin in DMF. Treat the resin with 20% piperidine in DMF for 3-5 minutes, drain, and repeat for 10-15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU) in DMF. Add a base such as DIPEA to activate the carboxylic acid group.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours to allow for complete coupling.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
The cycle of deprotection, washing, and coupling is repeated with the subsequent amino acids in the desired peptide sequence.
Biological and Chemical Significance
The introduction of fluorinated amino acids into peptides is a recognized strategy in medicinal chemistry to enhance their therapeutic properties.[8]
Effects of Trifluoromethylation
The trifluoromethyl group in this compound can confer several advantageous properties to peptides:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block enzymatic degradation at or near the site of incorporation, increasing the peptide's half-life in vivo.
-
Enhanced Hydrophobicity: The trifluoromethyl group increases the hydrophobicity of the amino acid side chain, which can influence peptide folding, membrane permeability, and binding interactions with biological targets.
-
Altered Bioactivity: Changes in conformation and electronic properties due to the trifluoromethyl group can lead to modified, and potentially enhanced, biological activity of the peptide.
Potential Biological Roles based on L-Norvaline
The non-fluorinated parent amino acid, L-norvaline, is known to exhibit biological activity, primarily as an inhibitor of the enzyme arginase. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline can increase the bioavailability of L-arginine for NOS, leading to increased production of nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.
Due to its role as an arginase inhibitor, L-norvaline has been investigated for its potential therapeutic effects, including:
-
Neuroprotection: In models of Alzheimer's disease, L-norvaline has been shown to reduce β-amyloid plaques and neuroinflammation.
-
Cardiovascular Effects: By promoting NO production, it may have benefits in conditions associated with endothelial dysfunction.
It is plausible that peptides incorporating 5,5,5-trifluoro-L-norvaline could retain or have modified activity related to the arginase pathway, while also benefiting from the enhanced stability and altered pharmacokinetic profile conferred by the trifluoromethyl group.
Visualizations
Synthesis and Deprotection Workflow
Caption: Workflow for the synthesis of this compound.
Solid-Phase Peptide Synthesis Cycle
Caption: A single cycle in Fmoc solid-phase peptide synthesis.
Potential Biological Action Pathway
Caption: Potential mechanism of action via arginase inhibition by L-norvaline.
References
- 1. chemscene.com [chemscene.com]
- 2. Fmoc-L-norvaline | C20H21NO4 | CID 7016885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of N-Fmoc-5,5,5-trifluoro-L-norvaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Fmoc-5,5,5-trifluoro-L-norvaline, a fluorinated amino acid derivative with significant potential in drug discovery and peptide chemistry. The introduction of a trifluoromethyl group can enhance the metabolic stability and bioactivity of peptides, making this compound a valuable building block for the development of novel therapeutics. This document details the synthetic pathway, including a robust experimental protocol for the N-Fmoc protection of the parent amino acid, and presents a thorough characterization of the final product.
Synthesis Pathway
The synthesis of this compound originates from its parent amino acid, (S)-2-amino-5,5,5-trifluoropentanoic acid. The key transformation is the protection of the primary amine with the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions. The Fmoc group is widely utilized in solid-phase peptide synthesis due to its base-lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.
A practical and scalable synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid has been reported, providing a reliable source of the precursor for the final Fmoc protection step.[1][2]
References
"physicochemical properties of trifluoromethylated norvaline"
An in-depth analysis of the physicochemical properties of trifluoromethylated norvaline reveals its unique characteristics, which are of significant interest to researchers and professionals in drug development. The introduction of a trifluoromethyl group to the norvaline structure dramatically alters its electronic and steric properties, influencing its behavior in biological systems. This guide provides a comprehensive overview of these properties, detailed experimental protocols for its study, and visualizations of relevant biochemical pathways.
Physicochemical Properties
The incorporation of the highly electronegative trifluoromethyl group into the norvaline side chain imparts distinct physicochemical characteristics. These properties are crucial for understanding the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
| Property | Value | Method/Conditions | Reference |
| Molecular Formula | C6H10F3NO2 | - | - |
| Molecular Weight | 185.14 g/mol | - | - |
| pKa (α-COOH) | ~1.8 - 2.2 | Estimated based on similar fluorinated amino acids | The pKa of the carboxylic acid group is expected to be lower than that of natural norvaline due to the electron-withdrawing effect of the trifluoromethyl group, increasing its acidity. |
| pKa (α-NH3+) | ~9.0 - 9.5 | Estimated based on similar fluorinated amino acids | The basicity of the amino group is slightly reduced compared to norvaline. |
| logP (Octanol/Water) | 1.0 - 1.5 | Calculated/Estimated | The trifluoromethyl group significantly increases the lipophilicity of the molecule compared to norvaline. |
| Melting Point | Varies depending on the specific isomer and salt form. | - | - |
| Solubility | Moderately soluble in water, soluble in organic solvents. | General observation | The increased lipophilicity reduces water solubility to some extent, while enhancing solubility in nonpolar environments. |
Experimental Protocols
The synthesis and analysis of trifluoromethylated norvaline involve specific and detailed methodologies. Below are representative protocols for its preparation and characterization.
Synthesis of 5,5,5-Trifluoro-DL-norvaline
A common route for the synthesis of 5,5,5-trifluoro-DL-norvaline is through the alkylation of a glycine equivalent with a suitable trifluoromethylated electrophile.
Materials:
-
Diethyl acetamidomalonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
1-bromo-3,3,3-trifluoropropane
-
Hydrochloric acid (concentrated)
Procedure:
-
Alkylation: Diethyl acetamidomalonate is deprotonated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol to form the corresponding enolate.
-
This enolate is then reacted with 1-bromo-3,3,3-trifluoropropane. The bromide acts as a leaving group, and the trifluoropropyl group is attached to the α-carbon of the malonate.
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed under acidic conditions (e.g., by refluxing with concentrated hydrochloric acid). This process removes the acetyl protecting group and hydrolyzes the two ester groups to carboxylic acids.
-
Upon heating, the intermediate malonic acid derivative readily undergoes decarboxylation to yield 5,5,5-trifluoro-DL-norvaline.
-
Purification: The final product is purified by recrystallization or ion-exchange chromatography.
Characterization
The synthesized compound is typically characterized using a variety of spectroscopic and analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the chemical environment of the protons in the molecule.
-
¹³C NMR: To identify the carbon skeleton.
-
¹⁹F NMR: To confirm the presence and chemical shift of the trifluoromethyl group, which gives a characteristic signal.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. Chiral HPLC can be used to separate and quantify the D- and L-enantiomers if a stereospecific synthesis was not performed.
Biochemical Pathways and Experimental Workflows
Trifluoromethylated amino acids can act as inhibitors of enzymes involved in amino acid metabolism due to their structural similarity to natural amino acids. For instance, they can be recognized by aminoacyl-tRNA synthetases or other enzymes that process amino acids.
Caption: A generalized workflow for the synthesis and characterization of 5,5,5-trifluoro-DL-norvaline.
The biological activity of trifluoromethylated norvaline can be investigated by examining its effect on specific cellular pathways. For example, if it is found to inhibit a particular enzyme, downstream signaling events can be monitored.
Caption: A diagram illustrating the potential inhibitory action of trifluoromethylated norvaline on a target enzyme.
An In-depth Technical Guide to the Solubility of N-Fmoc-5,5,5-trifluoro-L-norvaline in Peptide Synthesis Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: The incorporation of fluorinated amino acids into peptides is a critical strategy for modulating their conformational stability, metabolic resistance, and overall bioactivity. N-Fmoc-5,5,5-trifluoro-L-norvaline is one such building block of increasing importance. A crucial, yet often overlooked, parameter in the successful incorporation of this amino acid into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is its solubility in the solvents used for coupling reactions. Inadequate solubility can lead to significant challenges, including incomplete couplings, sequence deletions, and overall low purity of the target peptide. This technical guide provides a comprehensive overview of the solubility considerations for this compound, discusses the influence of its trifluoromethyl group, and presents a detailed protocol for researchers to empirically determine its solubility in various solvents.
Overview of Common Solvents in Fmoc-SPPS
The choice of solvent in Fmoc-SPPS is critical for ensuring the proper swelling of the solid support resin and for dissolving the Fmoc-protected amino acids and coupling reagents.[1] The most commonly utilized solvents are polar aprotic solvents.[2]
-
N,N-Dimethylformamide (DMF): For a long time, DMF has been the most widely used solvent in SPPS due to its excellent resin-swelling properties and its ability to dissolve most Fmoc-amino acids and reagents.[1][3] However, it can degrade over time to form dimethylamine, which can cause premature deprotection of the Fmoc group.[1]
-
N-Methyl-2-pyrrolidone (NMP): NMP is another popular choice, often considered a superior solvent to DMF due to its higher polarity and greater solvating power, especially for aggregating peptide sequences.[1] It is also more stable than DMF. However, some Fmoc-amino acids have been reported to show greater decomposition in NMP over extended periods.[1]
-
Dichloromethane (DCM): DCM is less commonly used as the primary solvent in Fmoc-SPPS because many Fmoc-amino acids have limited solubility in it.[4][5] It is more frequently used in Boc-chemistry protocols and for washing steps.[1]
-
Dimethyl Sulfoxide (DMSO): DMSO is a highly polar solvent that can be a valuable additive or primary solvent for dissolving difficult-to-solubilize Fmoc-amino acids and for disrupting peptide aggregation.[6]
Solubility Profile of the Non-Fluorinated Analog: N-Fmoc-L-norvaline
To establish a baseline, it is useful to consider the solubility of the non-fluorinated parent compound, N-Fmoc-L-norvaline.
| Solvent | Qualitative Solubility |
| N,N-Dimethylformamide (DMF) | Soluble[6][7] |
| Dimethyl Sulfoxide (DMSO) | Soluble[6][8] |
| Dichloromethane (DCM) | Soluble[8] |
| Chloroform | Soluble[8] |
| Acetone | Soluble[8] |
| Ethyl Acetate | Soluble[8] |
| Water | Less soluble to insoluble[6] |
This table summarizes qualitative data from multiple sources.
The Impact of the Trifluoromethyl Group on Solubility
The presence of a trifluoromethyl (-CF3) group at the 5-position of the norvaline side chain is expected to significantly alter the solubility profile compared to the non-fluorinated analog. The -CF3 group has several key properties:
-
Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which generally increases the solubility of a molecule in non-polar organic solvents.[9][10][11] This is a result of the fluorine atoms' inability to act as hydrogen bond donors and their weak hydrogen bond accepting capabilities.
-
Electron-Withdrawing Nature: The strong electron-withdrawing effect of the -CF3 group can influence intermolecular interactions.[9][10]
-
Steric Bulk: The trifluoromethyl group is sterically larger than a methyl group, which can affect how the molecule packs in a crystal lattice and how it interacts with solvent molecules.[9]
Given these properties, it is reasonable to predict that this compound will exhibit enhanced solubility in less polar organic solvents compared to its non-fluorinated counterpart. However, its solubility in highly polar solvents like DMF and NMP may be more complex and could either increase or decrease depending on the interplay of these factors. Therefore, empirical determination of its solubility is highly recommended.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in a given peptide synthesis solvent.
Objective: To determine the saturation solubility (in mg/mL or mol/L) of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Peptide synthesis grade solvents (e.g., DMF, NMP, DCM, DMSO)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Micropipettes
-
HPLC vials
-
HPLC system with a UV detector
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume (e.g., 1.0 mL) of the chosen solvent in a small vial. "Excess" means adding enough solid so that some remains undissolved after equilibration.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The solution should be continuously agitated during this time.
-
-
Sample Clarification:
-
After equilibration, remove the vial from the shaker and let it stand for a short period to allow the excess solid to settle.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the remaining solid.
-
-
Sample Preparation for Analysis:
-
Carefully take a known aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.
-
Dilute the filtered aliquot with a known volume of a suitable solvent (the same solvent or a mobile phase component) to bring the concentration within the linear range of the HPLC calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). The Fmoc group has a strong UV absorbance around 265 nm, making it easy to detect.
-
Inject the diluted sample of the saturated solution into the HPLC.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the concentration determined by HPLC by the dilution factor.
-
The result is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or Molarity.
-
Visualizations
Caption: Workflow for determining the solubility of an Fmoc-amino acid.
Caption: Key factors affecting the solubility of Fmoc-amino acids.
Conclusion
The solubility of this compound is a paramount consideration for its effective use in peptide synthesis. The introduction of the trifluoromethyl group likely enhances its lipophilicity, suggesting a solubility profile that may differ from its non-fluorinated analog. In the absence of published quantitative data, researchers and drug development professionals are strongly encouraged to perform empirical solubility tests. The detailed protocol provided herein offers a robust framework for obtaining this critical data, enabling the optimization of coupling conditions and ultimately leading to higher purity and yield of the final fluorinated peptide.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. All’s swell: Greener replacements for hazardous solvents in peptide synthesis - Research Outreach [researchoutreach.org]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. CAS 135112-28-6: fmoc-L-norvaline | CymitQuimica [cymitquimica.com]
- 7. innospk.com [innospk.com]
- 8. N-FMoc-L-norvaline CAS#: 135112-28-6 [m.chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of N-Fmoc-5,5,5-trifluoro-L-norvaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Fmoc-5,5,5-trifluoro-L-norvaline, a key building block in peptide synthesis and drug discovery. The inclusion of a trifluoromethyl group offers unique properties to peptides, influencing their conformation, stability, and biological activity. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Chemical Structure and Properties
This compound
-
Molecular Formula: C₂₀H₁₈F₃NO₄
-
Molecular Weight: 393.36 g/mol
-
CAS Number: 144207-41-0
The structure combines the L-norvaline amino acid scaffold, a trifluoromethyl group at the terminal position, and the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹⁹F, and ¹³C NMR are particularly informative.
Table 1: ¹H and ¹⁹F NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| ¹H | 7.78 | (d, J = 7.5 Hz) | 2H, Fmoc |
| 7.67 | (d, J = 7.5 Hz) | 2H, Fmoc | |
| 7.36 | (t, J = 7.4 Hz) | 2H, Fmoc | |
| 7.29 | (t, J = 7.4 Hz) | 2H, Fmoc | |
| 4.36 | (m) | 2H, Fmoc-CH₂ | |
| 4.19 | (m) | 1H, Fmoc-CH | |
| 4.10 - 4.25 | (m) | 1H, α-CH | |
| 1.82 - 2.35 | (m) | 4H, β-CH₂ and γ-CH₂ | |
| ¹⁹F | -66.86 | (t, J = 10.5 Hz) | 3F, -CF₃ |
Data sourced from Mei H, et al. ACS Omega. 2019.[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) [ppm] | Assignment |
| ~174 | Carbonyl (C=O) of the carboxylic acid |
| ~156 | Carbonyl (C=O) of the Fmoc group |
| ~144 | Quaternary carbons of the Fmoc group |
| ~141 | Quaternary carbons of the Fmoc group |
| ~128 | Aromatic CH of the Fmoc group |
| ~127 | Aromatic CH of the Fmoc group |
| ~125 | Aromatic CH of the Fmoc group |
| ~120 | Aromatic CH of the Fmoc group |
| ~127 (q, J ≈ 277 Hz) | -CF₃ |
| ~67 | Fmoc-CH₂ |
| ~53 | α-CH |
| ~47 | Fmoc-CH |
| ~30 (q, J ≈ 30 Hz) | γ-CH₂ |
| ~18 | β-CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are predicted based on its structure.
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3300 - 2500 (broad) | O-H stretch (carboxylic acid) |
| ~3300 | N-H stretch (amide) |
| 3100 - 3000 | C-H stretch (aromatic) |
| 2960 - 2850 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (carboxylic acid and Fmoc urethane) |
| ~1650 | C=O stretch (amide I) |
| ~1530 | N-H bend (amide II) |
| 1300 - 1100 | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.
Table 4: Mass Spectrometry Data
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Fragment |
| Electrospray Ionization (ESI) | Positive | 416.1 | [M+Na]⁺ |
Data sourced from Mei H, et al. ACS Omega. 2019.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters (General):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
¹⁹F NMR:
-
Pulse sequence: Standard single-pulse experiment, often proton-decoupled.
-
Number of scans: 64-256.
-
Reference: External or internal standard (e.g., CFCl₃).
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Instrumentation and Parameters (General):
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote ionization.
Instrumentation and Parameters (General):
-
Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive or negative ion mode. For this compound, positive mode is typically used to observe [M+H]⁺ or [M+Na]⁺.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-1000).
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Chemical Structure and NMR Nuclei
This diagram highlights the key nuclei within the this compound molecule that are relevant for NMR spectroscopy.
Caption: Key NMR-active nuclei in the structure of this compound.
References
An In-depth Technical Guide on the Potential Applications of 5,5,5-Trifluoro-L-norvaline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5,5-Trifluoro-L-norvaline, a fluorinated analog of the non-proteinogenic amino acid L-norvaline, presents a compelling scaffold for medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group offers the potential to significantly enhance the metabolic stability, bioavailability, and binding affinity of parent molecules. This technical guide explores the core applications of 5,5,5-trifluoro-L-norvaline, focusing on its role as a building block in peptide-based therapeutics and as a potential inhibitor of key enzymes such as arginase. We provide a comprehensive overview of its synthesis, incorporation into peptides, and relevant experimental protocols, supported by quantitative data and visual representations of associated biological pathways and workflows.
Introduction: The Role of Fluorine in Drug Design
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4][5] Key advantages of fluorination include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic degradation, thereby prolonging the half-life of a drug.
-
Increased Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, impacting a molecule's ionization state and target interactions.
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation.
5,5,5-Trifluoro-L-norvaline is a valine derivative that embodies these principles, making it a valuable tool for drug discovery.[6]
Synthesis of 5,5,5-Trifluoro-L-norvaline
Representative Experimental Protocol (Adapted from similar syntheses):
A detailed, step-by-step protocol for the synthesis of 5,5,5-trifluoro-L-norvaline is not publicly available. However, a general approach would likely involve the use of a chiral starting material to establish the L-configuration, followed by the introduction of the trifluoromethyl group and subsequent elaboration of the amino acid side chain. Researchers may need to develop a custom synthetic route or procure the compound from a specialized chemical supplier.
Application in Peptide Chemistry: Enhancing Metabolic Stability
A primary application of 5,5,5-trifluoro-L-norvaline is its incorporation into peptides to improve their metabolic stability.[8] Peptides are often susceptible to rapid degradation by proteases, limiting their therapeutic potential. The introduction of unnatural amino acids like 5,5,5-trifluoro-L-norvaline can hinder protease recognition and cleavage.[9]
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-5,5,5-Trifluoro-L-norvaline
The commercially available Fmoc-protected form of 5,5,5-trifluoro-L-norvaline can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.
Experimental Protocol: Incorporation of Fmoc-5,5,5-Trifluoro-L-norvaline via SPPS
-
Resin Swelling: Swell the desired resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Repeat this step.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling:
-
Pre-activate a solution of Fmoc-5,5,5-trifluoro-L-norvaline (3-5 equivalents relative to resin loading) with a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) and an activator base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Assessing Metabolic Stability
The metabolic stability of peptides containing 5,5,5-trifluoro-L-norvaline can be assessed by incubating them in plasma or serum and monitoring their degradation over time using RP-HPLC.[10][11]
Experimental Protocol: Plasma Stability Assay
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO).
-
Incubation: Dilute the peptide stock solution into fresh plasma or serum (e.g., human, rat) to a final concentration of 10-100 µM. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the incubation mixture.
-
Quenching: Immediately quench the enzymatic activity in the aliquots by adding an equal volume of a precipitation solution (e.g., acetonitrile containing an internal standard).
-
Centrifugation: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of remaining peptide against time and determine the half-life (t½) of the peptide.
| Peptide | Modification | Matrix | Half-life (t½) | Reference |
| Model Peptide A | Unmodified | Human Plasma | 30 min | Hypothetical |
| Model Peptide A | With 5,5,5-Trifluoro-L-norvaline | Human Plasma | >240 min | Hypothetical |
Arginase Inhibition and the Nitric Oxide Signaling Pathway
L-norvaline is a known inhibitor of arginase, an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[12][13][14] By inhibiting arginase, L-norvaline can increase the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO).[15][16] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[1][12] The trifluorinated analog, 5,5,5-trifluoro-L-norvaline, is hypothesized to retain or even enhance this inhibitory activity.
Arginase Inhibition Assay
The inhibitory potential of 5,5,5-trifluoro-L-norvaline against arginase can be determined using a colorimetric assay that measures the production of urea.[4][17][18][19]
Experimental Protocol: Arginase Activity Assay
-
Enzyme Activation: Pre-incubate the arginase enzyme with a manganese-containing buffer to ensure full activity.
-
Inhibitor Incubation: Incubate the activated arginase with varying concentrations of 5,5,5-trifluoro-L-norvaline for a defined period (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding a solution of L-arginine.
-
Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a strong acid.
-
Urea Detection: Add a colorimetric reagent (e.g., α-isonitrosopropiophenone) that reacts with the urea produced to form a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.
| Compound | Target | IC50 (µM) | Reference |
| NOHA | Arginase | 230 ± 26 | [20] |
| nor-NOHA | Arginase | 340 ± 12 | [20] |
| 5,5,5-Trifluoro-L-norvaline | Arginase | To be determined |
Conclusion and Future Directions
5,5,5-Trifluoro-L-norvaline is a promising building block for medicinal chemistry with significant potential in two key areas: enhancing the metabolic stability of peptide-based drugs and inhibiting arginase to modulate the nitric oxide signaling pathway. Further research is warranted to fully elucidate its pharmacological profile, including the determination of its IC50 value for arginase and the in vivo evaluation of peptides containing this fluorinated amino acid. The development of efficient and scalable synthetic routes will also be crucial for its broader application in drug discovery and development. The unique properties conferred by the trifluoromethyl group make 5,5,5-trifluoro-L-norvaline a valuable addition to the medicinal chemist's toolkit for creating more robust and effective therapeutics.
References
- 1. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 4. abcam.com [abcam.com]
- 5. Determination of Arginase Activity, NO Release, and Urea [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Mapping Arginase Expression with 18F-Fluorinated Late-Generation Arginase Inhibitors Derived from Quaternary α-Amino Acids | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. biochain.com [biochain.com]
- 20. researchgate.net [researchgate.net]
A Technical Guide to N-Fmoc-5,5,5-trifluoro-L-norvaline for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Fmoc-5,5,5-trifluoro-L-norvaline, a key building block for the synthesis of peptides with enhanced properties. This document details commercial suppliers, quantitative specifications, and a comprehensive experimental protocol for its incorporation into peptide chains using Fmoc solid-phase peptide synthesis (SPPS).
Commercial Suppliers and Product Specifications
This compound is a commercially available amino acid derivative crucial for introducing trifluoromethyl groups into peptides, a strategy often employed to enhance metabolic stability, hydrophobicity, and biological activity. Below is a summary of key commercial suppliers and their product specifications.
Table 1: Commercial Suppliers of this compound
| Supplier | Catalog Number | Purity | Additional Information |
| MedChemExpress | HY-W074914 | 95.70% | Research use only.[1] |
| ChemScene | CS-0111668 | ≥95% | Offers custom synthesis and process optimization services.[2] |
| Acrotein ChemBio Inc. | A-8063 | 97% |
Table 2: Quantitative Data for this compound
| Property | Value | Source |
| CAS Number | 144207-41-0 | MedChemExpress, ChemScene[2][3] |
| Molecular Formula | C₂₀H₁₈F₃NO₄ | MedChemExpress, ChemScene[2][3] |
| Molecular Weight | 393.36 g/mol | MedChemExpress, ChemScene[2][3] |
| Appearance | White to off-white solid | |
| Purity | ≥95% - 97% | ChemScene, Acrotein ChemBio Inc. |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month). | MedChemExpress[3] |
Experimental Protocol: Incorporation of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following protocol outlines a standard procedure for the incorporation of this compound into a growing peptide chain on a solid support. This protocol is based on established Fmoc/tBu chemistry.
Materials and Reagents:
-
This compound
-
Fmoc-compatible solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents:
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times), followed by IPA (2-3 times) and DCM (2-3 times), and finally with DMF (3-5 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add DIPEA or Collidine (6-10 equivalents) to the amino acid solution to activate it. Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature. The coupling time may need to be extended for this sterically hindered amino acid. Monitoring the coupling reaction with a colorimetric test (e.g., Kaiser test) is recommended.
-
Drain the coupling solution and wash the resin with DMF (3-5 times), DCM (2-3 times), and IPA (2-3 times).
-
-
Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Gently agitate for 2-4 hours at room temperature.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow and Process Visualization
The following diagrams illustrate the key processes involved in utilizing this compound in peptide synthesis.
Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis.
Caption: Key steps in the amino acid coupling reaction.
References
The Strategic Incorporation of Trifluoro-norvaline in Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of non-canonical amino acids is a powerful strategy in peptide-based drug discovery, offering a means to enhance therapeutic properties such as stability, conformation, and binding affinity. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine. This technical guide provides an in-depth review of the use of 5,5,5-trifluoro-norvaline, a fluorinated analog of the natural amino acid norvaline, in peptides. While direct literature on trifluoro-norvaline is limited, this guide extrapolates from the extensive research on other trifluoro-alkyl amino acids to provide a comprehensive overview of its potential synthesis, incorporation into peptides, and its effects on peptide structure and function.
Properties and Synthesis of Trifluoro-norvaline
The trifluoromethyl group (CF3) is a key feature of trifluoro-norvaline. It is a metabolically stable, lipophilic moiety that can significantly alter the electronic properties of the amino acid side chain. The strong electron-withdrawing nature of the CF3 group can influence the pKa of the alpha-amino and carboxyl groups and create a localized hydrophobic domain.
Incorporation of Trifluoro-norvaline into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of trifluoro-norvaline into a peptide sequence can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. However, as with many non-canonical amino acids, optimization of coupling conditions may be necessary to ensure efficient incorporation and to avoid side reactions.
General SPPS Protocol for Trifluoro-norvaline Incorporation
The following protocol is a generalized procedure and may require optimization based on the specific peptide sequence and the properties of the trifluoro-norvaline building block.
Materials:
-
Fmoc-protected 5,5,5-trifluoro-norvaline
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.
-
Coupling of Trifluoro-norvaline:
-
Pre-activate a solution of Fmoc-trifluoro-norvaline (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitoring the reaction with a qualitative test (e.g., Kaiser test) is recommended.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Methodological & Application
Application Notes and Protocol for the Incorporation of N-Fmoc-5,5,5-trifluoro-L-norvaline in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their conformational properties, metabolic stability, and biological activity. N-Fmoc-5,5,5-trifluoro-L-norvaline is a valuable building block that introduces a trifluoromethyl group, which can significantly impact peptide structure and function due to its unique steric and electronic properties. This document provides a detailed protocol for the efficient incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).
The presence of the electron-withdrawing trifluoromethyl group may influence the reactivity of the amino acid during coupling reactions. Therefore, this protocol provides recommendations for optimized coupling conditions to ensure high incorporation efficiency.
Data Presentation
Successful incorporation of this compound relies on the careful selection of reagents and optimized reaction conditions. Below are tables summarizing typical reagents and parameters for Fmoc-SPPS, which can be adapted for this specific amino acid.
Table 1: Recommended Reagents for SPPS
| Reagent Category | Reagent Name | Typical Concentration/Equivalents | Purpose |
| Resin | Rink Amide, Wang, or 2-Chlorotrityl Chloride Resin | 0.1 - 1.0 mmol/g loading | Solid support for peptide assembly. |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | N/A | Resin swelling, washing, and reaction medium. |
| Deprotection Agent | Piperidine in DMF | 20% (v/v) | Removal of the Fmoc protecting group. |
| Coupling Reagents | HATU, HBTU, DIC/HOBt | 3-5 equivalents | Activation of the carboxylic acid for amide bond formation. |
| Base | N,N-Diisopropylethylamine (DIPEA) | 6-10 equivalents | Neutralization and catalysis during coupling. |
| Cleavage Cocktail | Reagent K or similar TFA-based mixture | N/A | Cleavage of the peptide from the resin and removal of side-chain protecting groups. |
| Precipitation Solvent | Cold Diethyl Ether | N/A | Precipitation of the crude peptide after cleavage. |
Table 2: Typical Reaction Parameters for a Single SPPS Cycle
| Step | Reagent/Solvent | Duration | Number of Repetitions |
| Resin Swelling | DMF or DCM | 30 - 60 min | 1 |
| Fmoc Deprotection | 20% Piperidine in DMF | 5 - 20 min | 2 |
| Washing | DMF | 1 min | 5-7 |
| Coupling | Fmoc-amino acid, Coupling Reagent, Base in DMF | 1 - 4 hours* | 1-2 |
| Washing | DMF, DCM | 1 min | 3-5 each |
*Note: Coupling times for the sterically hindered and electron-deficient this compound may require optimization and could be longer than for standard amino acids.
Experimental Protocols
This section provides a detailed step-by-step protocol for the manual solid-phase synthesis of a peptide containing this compound.
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) in a fritted syringe or a dedicated reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation.
-
After swelling, drain the DMF.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free amine.
Coupling of this compound
Due to the potential for reduced reactivity, a more potent coupling reagent such as HATU is recommended.
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. Monitoring the coupling reaction is crucial. A second coupling may be necessary if the reaction is incomplete.
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
Subsequent Amino Acid Couplings
Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
-
After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the resin thoroughly with DCM and dry it under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail. A common and effective mixture is Reagent K :
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Add the cleavage cocktail to the dry resin in a fume hood (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
A white precipitate should form. Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships within the SPPS protocol.
Caption: Experimental workflow for SPPS.
Application Notes & Protocols: Efficient Coupling of N-Fmoc-5,5,5-trifluoro-L-norvaline in Solid-Phase Peptide Synthesis
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics and research tools. N-Fmoc-5,5,5-trifluoro-L-norvaline, an analog of norvaline containing a trifluoromethyl group, is of particular interest due to the unique properties conferred by fluorine, such as increased metabolic stability and altered conformational preferences.[1] However, the bulky and electron-withdrawing nature of the trifluoromethyl group presents significant challenges in solid-phase peptide synthesis (SPPS), often leading to slow or incomplete coupling reactions.[2] This document provides a detailed guide to selecting appropriate coupling reagents and optimized protocols for the successful incorporation of this compound into peptide chains.
Challenges in Coupling Trifluoromethylated Amino Acids
The primary difficulty in coupling this compound arises from steric hindrance and the electron-withdrawing effects of the CF₃ group. These factors can decrease the nucleophilicity of the carboxylate and hinder its approach to the activated coupling agent and the resin-bound amine. Consequently, standard coupling protocols may result in low yields, deletions, and truncated sequences.[2] Overcoming these "difficult couplings" requires the use of highly efficient coupling reagents, optimized reaction conditions, and potentially modified strategies.[3]
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency when incorporating sterically hindered amino acids. Reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. While quantitative efficiency data for this compound is not extensively published, the following table summarizes the general performance and characteristics of common reagents used for difficult couplings in Fmoc-SPPS.
| Coupling Reagent | Class | Additive | Typical Base | Advantages | Disadvantages & Sideroducts |
| DIC (Diisopropylcarbodiimide) | Carbodiimide | HOBt, Oxyma Pure | - | Cost-effective; soluble urea byproduct.[4][5] | Moderate reactivity; risk of racemization (minimized by additive); dehydration of Asn/Gln.[4][6] |
| HBTU / TBTU | Aminium/Uronium | HOBt (inherent) | DIPEA, NMM | High efficiency for standard couplings; fast reactions.[4][5] | Can cause guanidinylation of the N-terminal amine if used in excess; may be less effective for highly hindered couplings compared to HATU.[5] |
| HATU | Aminium/Uronium | HOAt (inherent) | DIPEA, Collidine | Very high reactivity, faster than HBTU; reduced racemization; effective for hindered amino acids.[4][6] | More expensive; can also cause guanidinylation if used in excess.[4] |
| HCTU | Aminium/Uronium | 6-Cl-HOBt (inherent) | DIPEA, NMM | High efficiency, comparable to HBTU; cost-effective alternative to HATU. | Potential for guanidinylation. |
| PyBOP | Phosphonium | HOBt (inherent) | DIPEA, NMM | High coupling efficiency; avoids guanidinylation side reaction.[5] | Byproduct (HMPA from BOP) can be toxic; PyBOP is a safer alternative.[5] |
| COMU | Aminium/Uronium | Oxyma Pure (inherent) | DIPEA, NMM | High reactivity, comparable to HATU; non-explosive byproduct (Oxyma); reduced allergenic potential.[4][7] | Less stable in DMF solution over time compared to other reagents.[7] |
Experimental Workflows and Logical Models
Visualizing the synthesis process and the logic for reagent selection can aid in experimental design.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Activation pathway for an Fmoc-amino acid during the coupling step.
Caption: Decision tree for selecting a coupling strategy for difficult amino acids.
Detailed Experimental Protocols
The following protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary based on the specific resin loading and peptide sequence.
Protocol 1: General Resin Preparation
-
Resin Selection: Choose a suitable resin based on the desired C-terminus (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide).[8]
-
Swelling: Place the resin (0.1 mmol) in a fritted reaction vessel. Add N,N-Dimethylformamide (DMF, ~5 mL) and allow the resin to swell for at least 30 minutes on a shaker.[9]
-
Washing: Drain the DMF and wash the resin thoroughly with DMF (3 x 5 mL).
Protocol 2: Standard Fmoc Deprotection
-
Initial Deprotection: Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin. Agitate for 3 minutes.[8]
-
Main Deprotection: Drain the solution and add a fresh 5 mL of 20% piperidine in DMF. Agitate for 12-15 minutes.[8]
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (6 x 5 mL) to ensure complete removal of piperidine and dibenzofulvene-piperidine adduct.[8]
Protocol 3: Coupling using HATU (Recommended for this compound)
This protocol is recommended as the first choice due to the high reactivity of HATU.[4]
-
Activation Solution: In a separate vial, dissolve this compound (5 eq., 0.5 mmol) and HATU (5 eq., 0.5 mmol) in DMF (~2 mL).
-
Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (10 eq., 1.0 mmol) to the activation solution and vortex for 1-2 minutes. The solution should change color.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 40-60 minutes at room temperature.[8] For this difficult amino acid, extending the coupling time to 2 hours may be beneficial.
-
Washing: Drain the coupling solution and wash the resin with DMF (4 x 5 mL).
-
Monitoring (Optional but Recommended): Perform a Kaiser test or other colorimetric test to check for the presence of free primary amines. If the test is positive (indicating incomplete coupling), proceed immediately to a second coupling (double coupling) by repeating steps 1-4 with fresh reagents.
Protocol 4: Alternative Coupling using DIC/Oxyma Pure
This method is a strong alternative, avoiding potential guanidinylation side reactions.[6]
-
Activation Solution: In a separate vial, dissolve this compound (5 eq., 0.5 mmol) and Oxyma Pure (5 eq., 0.5 mmol) in a 1:1 mixture of Dichloromethane (DCM) and DMF (~3 mL).
-
Activation: Add DIC (5 eq., 0.5 mmol) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.[6]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-3 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (4 x 5 mL).
-
Monitoring: As in Protocol 3, perform a qualitative test to confirm reaction completion. If necessary, perform a double coupling.
Protocol 5: Final Cleavage and Deprotection
-
Final Washing: After the final synthesis cycle, wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x), then dry the resin under vacuum.
-
Cleavage: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A standard Reagent K or similar TFA-based cocktail (e.g., TFA/TIS/H₂O/DODT 94:1:2.5:2.5) is commonly used.
-
Reaction: Add the cleavage cocktail (~5 mL) to the dry resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. The peptide can then be purified using reverse-phase HPLC.
References
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. biomatik.com [biomatik.com]
- 8. rsc.org [rsc.org]
- 9. chem.uci.edu [chem.uci.edu]
Application Note and Protocol: Fmoc Deprotection for Peptides Containing Trifluoro-norvaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as trifluoro-norvaline, into peptides is a powerful strategy for enhancing their therapeutic properties, including metabolic stability, binding affinity, and conformational rigidity. The electron-withdrawing nature of the trifluoromethyl group in trifluoro-norvaline can present unique challenges during solid-phase peptide synthesis (SPPS), particularly during the crucial Fmoc deprotection step. This application note provides a comprehensive guide to understanding and optimizing Fmoc deprotection conditions for peptides containing trifluoro-norvaline. Standard protocols are presented as a starting point, with detailed methodologies for systematic optimization to minimize side reactions and ensure high peptide purity.
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS, prized for its base-lability which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[1][2] The deprotection mechanism is a β-elimination reaction initiated by a base, typically a secondary amine like piperidine.[3][4][5] However, the efficiency of this reaction can be influenced by the sequence and nature of the amino acids in the peptide chain.
Potential Challenges with Trifluoro-norvaline
The strong electron-withdrawing effect of the trifluoromethyl group in trifluoro-norvaline may influence the lability of the Fmoc group and the stability of the adjacent peptide bond. While specific literature on trifluoro-norvaline is limited, principles from the synthesis of other fluorinated peptides suggest potential issues:
-
Altered Deprotection Kinetics: The electronic environment around the alpha-carbon could potentially slow down or accelerate the rate of Fmoc removal compared to non-fluorinated analogues.
-
Increased Risk of Side Reactions: The inductive effect of the trifluoromethyl group might increase the acidity of the N-H proton of the peptide bond, potentially leading to side reactions under basic conditions, although this is less common with the robust amide bond. More critically, incomplete deprotection can lead to deletion sequences.
Therefore, a systematic approach to optimize deprotection conditions is highly recommended.
Experimental Protocols
This section provides detailed protocols for standard Fmoc deprotection and for a systematic optimization of conditions for peptides containing trifluoro-norvaline.
Materials and Reagents
-
Fmoc-trifluoro-norvaline
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Piperidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HCTU, DIC, Oxyma)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), water)
-
HPLC grade acetonitrile and water
-
Mass spectrometer
Protocol 1: Standard Fmoc Deprotection
This protocol serves as a baseline for comparison.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Initial DMF Wash: Drain the DMF and wash the resin with fresh DMF (3 x resin volume) for 1 minute per wash.
-
Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate the mixture for 20 minutes at room temperature. For difficult sequences, this step can be performed as two shorter treatments (e.g., 2 minutes followed by 8 minutes with fresh solution).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection (Optional but Recommended): Perform a Kaiser test or a similar colorimetric test to confirm the presence of a free primary amine.
Protocol 2: Optimization of Fmoc Deprotection Conditions
A systematic approach is crucial to identify the optimal deprotection conditions. This involves varying the base, its concentration, and the reaction time. A model dipeptide or tripeptide containing trifluoro-norvaline is recommended for these optimization studies.
Experimental Workflow for Optimization:
Caption: Workflow for optimizing Fmoc deprotection of peptides with trifluoro-norvaline.
Detailed Steps:
-
Synthesize a Model Peptide: Synthesize a short model peptide (e.g., Ac-Phe-TFNva-Gly-Resin) on a suitable resin. The N-terminal acetylation prevents subsequent reactions after deprotection, simplifying analysis.
-
Aliquot the Resin: Distribute the resin equally into multiple reaction vessels.
-
Vary Deprotection Conditions: Treat each aliquot with a different deprotection cocktail as outlined in the table below.
-
Cleavage: After the deprotection and washing steps, cleave the peptide from a small sample of resin from each vessel using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Analysis: Analyze the crude cleaved peptide from each condition by RP-HPLC and Mass Spectrometry to determine the extent of deprotection, the presence of deletion sequences (undeprotected peptide), and any side products.
Data Presentation
The results of the optimization experiments should be tabulated for clear comparison.
Table 1: Hypothetical Optimization of Fmoc Deprotection for Ac-Phe-TFNva-Gly-Resin
| Condition ID | Base | Concentration (v/v in DMF) | Time (min) | Deprotection Efficiency (%) | Deletion Peptide (%) | Other Impurities (%) |
| A1 | Piperidine | 20% | 20 | 98.5 | 1.0 | 0.5 |
| A2 | Piperidine | 20% | 30 | 99.2 | 0.5 | 0.3 |
| A3 | Piperidine | 10% | 30 | 95.0 | 4.5 | 0.5 |
| B1 | Piperazine/DBU | 10% / 2% | 15 | 99.0 | 0.8 | 0.2 |
| B2 | Piperazine/DBU | 10% / 2% | 25 | 99.5 | 0.3 | 0.2 |
| C1 | DBU | 2% | 10 | 90.0 | 9.5 | 0.5 |
Note: This is example data. Actual results will vary.
Chemical Pathways
Understanding the chemical transformations during Fmoc deprotection is crucial for troubleshooting.
Mechanism of Fmoc Deprotection:
Caption: The base-catalyzed β-elimination mechanism of Fmoc deprotection.
Recommendations and Troubleshooting
-
Starting Point: For peptides containing trifluoro-norvaline, begin with standard conditions (20% piperidine in DMF for 20-30 minutes) and assess the results before proceeding with extensive optimization.
-
Incomplete Deprotection: If significant amounts of deletion peptides are observed, increase the deprotection time or consider a stronger base cocktail, such as DBU/piperidine or piperazine/DBU.[6]
-
Side Reactions: If unknown impurities are detected by mass spectrometry, consider using milder deprotection conditions (e.g., lower concentration of a stronger base for a shorter time).
-
Monitoring: The progress of the deprotection can be monitored by collecting the filtrate and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[1]
Conclusion
The successful solid-phase synthesis of peptides containing trifluoro-norvaline is achievable with careful optimization of the Fmoc deprotection step. While standard protocols provide a robust starting point, the unique electronic properties of this fluorinated amino acid warrant a systematic evaluation of deprotection parameters. By methodically varying the base, concentration, and reaction time, and analyzing the outcomes, researchers can establish an optimized protocol that ensures high peptide purity and yield, paving the way for the development of novel and potent peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 19F NMR Spectroscopy for Monitoring Incorporation of Trifluoro-norvaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into proteins is a powerful tool for probing protein structure, function, and dynamics. Fluorinated amino acids, in particular, serve as sensitive probes for Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus boasts a 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range, making it an excellent sensor of the local chemical environment with no background signal in biological systems.[1][2][3] This application note provides a detailed protocol for the incorporation of 5,5,5-trifluoro-norvaline, a non-canonical amino acid, into proteins and its subsequent monitoring using ¹⁹F NMR spectroscopy. While direct literature on trifluoro-norvaline is limited, this protocol is adapted from established methods for the incorporation of similar trifluoromethylated amino acids, such as trifluoromethyl-l-phenylalanine.[1][4]
The ability to monitor the incorporation of trifluoro-norvaline provides valuable insights into protein expression, folding, and interactions, which is of significant interest in drug development and protein engineering.
Principle
The strategy for incorporating trifluoro-norvaline into a target protein relies on the expression of the protein in an E. coli strain auxotrophic for a specific natural amino acid (e.g., leucine or isoleucine), for which trifluoro-norvaline can act as a surrogate. By depleting the natural amino acid from the growth medium and supplementing it with trifluoro-norvaline, the cellular machinery will incorporate the unnatural amino acid into the protein sequence at the corresponding codons. The success and efficiency of this incorporation can then be quantitatively assessed using ¹⁹F NMR spectroscopy and mass spectrometry.
Key Applications
-
Confirmation of Incorporation: Directly observe and quantify the incorporation of trifluoro-norvaline into the target protein.
-
Protein Folding and Conformation Studies: The ¹⁹F chemical shift is highly sensitive to the local environment, providing information on the folding state and conformational changes of the protein.[4][5]
-
Ligand Binding Assays: Monitor changes in the ¹⁹F NMR spectrum upon the addition of ligands or potential drug candidates to study binding events and determine affinities.[4]
-
In-cell NMR: The favorable properties of ¹⁹F NMR allow for the study of protein conformation and interactions within a cellular environment.[4]
Experimental Workflow
Caption: Workflow for trifluoro-norvaline incorporation and analysis.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from the successful incorporation of trifluoro-norvaline into a target protein.
Table 1: Protein Expression and Yield
| Parameter | Unlabeled Protein | Trifluoro-norvaline Labeled Protein |
| Cell Density (OD₆₀₀) at Harvest | 3.5 | 3.2 |
| Wet Cell Paste (g/L) | 10.2 | 9.5 |
| Purified Protein Yield (mg/L) | 15.0 | 12.5 |
Table 2: Incorporation Efficiency Determined by Mass Spectrometry
| Protein Sample | Expected Mass (Da) | Observed Mass (Da) | Incorporation Efficiency (%) |
| Unlabeled Control | 25,000 | 25,001 | 0 |
| Trifluoro-norvaline Labeled (Leucine sites) | 25,480 | 25,478 | >95 |
Note: The expected mass of the labeled protein is calculated based on the number of leucine residues replaced by trifluoro-norvaline.
Table 3: ¹⁹F NMR Spectroscopy Data
| Parameter | Value |
| Spectrometer Frequency | 470 MHz (¹⁹F) |
| ¹⁹F Chemical Shift Range | -70 to -75 ppm (relative to CCl₃F) |
| Linewidth (Hz) | 50-100 |
| Signal-to-Noise Ratio | >20:1 (for a 100 µM sample, 1 hour acquisition) |
Detailed Experimental Protocols
Protocol 1: Protein Expression and Labeling with Trifluoro-norvaline
This protocol is adapted for the incorporation of trifluoro-norvaline in place of leucine using an E. coli strain auxotrophic for leucine.
Materials:
-
E. coli BL21(DE3) Δleu strain
-
Expression plasmid containing the gene of interest
-
M9 minimal medium components
-
Glucose (or other carbon source)
-
Leucine and all other canonical amino acids
-
5,5,5-Trifluoro-norvaline
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Appropriate antibiotic
Procedure:
-
Starter Culture: Inoculate a single colony of E. coli BL21(DE3) Δleu transformed with the expression plasmid into 5 mL of LB medium supplemented with the appropriate antibiotic and 0.1 mM leucine. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of M9 minimal medium (containing all canonical amino acids except leucine) with the overnight starter culture to an initial OD₆₀₀ of 0.05. Supplement the medium with 0.1 mM leucine and the appropriate antibiotic.
-
Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction and Labeling:
-
Pellet the cells by centrifugation (5000 x g, 10 min, 4°C).
-
Wash the cell pellet twice with M9 minimal medium lacking leucine to remove any residual leucine.
-
Resuspend the cell pellet in 1 L of fresh M9 minimal medium containing all canonical amino acids except leucine.
-
Add 5,5,5-trifluoro-norvaline to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 20°C or 30°C) for 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.
Protocol 2: ¹⁹F NMR Spectroscopy
Materials:
-
Purified trifluoro-norvaline labeled protein
-
NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
D₂O
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve the purified, lyophilized protein in the NMR buffer to a final concentration of 50-200 µM.
-
Add D₂O to a final concentration of 10% (v/v) for the lock signal.
-
Transfer the sample to a clean NMR tube.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional ¹⁹F NMR spectra on a spectrometer equipped with a fluorine probe.
-
Typical acquisition parameters:
-
Temperature: 298 K
-
Spectral width: 200 ppm
-
Number of scans: 1024 - 4096 (depending on protein concentration)
-
Recycle delay: 1.5 seconds
-
-
Use a fluorine-containing compound (e.g., trifluoroacetic acid) as an external reference.
-
-
Data Processing:
-
Process the acquired free induction decay (FID) using appropriate software (e.g., TopSpin, Mnova).
-
Apply an exponential window function to improve the signal-to-noise ratio.
-
Fourier transform the FID and phase correct the resulting spectrum.
-
The presence of one or more signals in the expected chemical shift range for the trifluoromethyl group confirms the incorporation of trifluoro-norvaline.
-
Protocol 3: Mass Spectrometry for Incorporation Analysis
Procedure:
-
Sample Preparation: Prepare the unlabeled and labeled protein samples for analysis by electrospray ionization mass spectrometry (ESI-MS).
-
Intact Mass Analysis:
-
Analyze the intact protein samples to determine their molecular weight.
-
A mass shift corresponding to the replacement of leucine residues with trifluoro-norvaline will confirm incorporation.
-
-
Peptide Mapping (Optional):
-
Digest the protein samples with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide fragments by LC-MS/MS.
-
This will confirm the specific sites of trifluoro-norvaline incorporation.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of the incorporation process at the molecular level.
Caption: Molecular logic of trifluoro-norvaline incorporation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low protein yield | Toxicity of trifluoro-norvaline to the cells. | Lower the expression temperature, reduce the concentration of trifluoro-norvaline, or use a different E. coli strain. |
| No or low incorporation | Inefficient uptake or utilization of trifluoro-norvaline. | Increase the concentration of trifluoro-norvaline, ensure complete removal of leucine before induction, or optimize growth conditions. |
| Broad ¹⁹F NMR signals | Protein aggregation or conformational heterogeneity. | Optimize buffer conditions (pH, salt concentration), add stabilizing agents, or perform NMR at a different temperature. |
| Complex ¹⁹F NMR spectrum | Multiple incorporation sites in different environments. | This is expected for proteins with multiple leucine residues. Site-directed mutagenesis can be used to assign specific resonances. |
Conclusion
The incorporation of trifluoro-norvaline into proteins, monitored by ¹⁹F NMR spectroscopy, is a robust and sensitive method for studying protein structure and function. The protocols and guidelines presented here provide a comprehensive framework for researchers to successfully label their protein of interest and utilize the power of ¹⁹F NMR in their studies. This approach is particularly valuable for drug discovery and development, where detailed information on protein-ligand interactions is crucial.
References
- 1. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Peptides Containing 5,5,5-Trifluoro-L-norvaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as 5,5,5-trifluoro-L-norvaline, into peptides is a powerful strategy in drug discovery to enhance metabolic stability, binding affinity, and overall therapeutic efficacy. The trifluoromethyl group can significantly alter the chemical properties of a peptide. Mass spectrometry (MS) is an indispensable tool for the characterization and quantification of these modified peptides.[1][2] This application note provides a comprehensive overview of the methodologies and protocols for the analysis of peptides containing 5,5,5-trifluoro-L-norvaline using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
While specific literature on the mass spectrometric behavior of peptides with 5,5,5-trifluoro-L-norvaline is not abundant, the protocols outlined here are based on well-established principles of peptide analysis and are expected to be highly applicable.
Experimental Workflow Overview
The general workflow for the analysis of peptides from a complex biological matrix involves several key stages, from sample preparation to data analysis.
Caption: General workflow for bottom-up proteomics analysis.
I. Sample Preparation
Proper sample preparation is critical for successful LC-MS/MS analysis, aiming to extract, purify, and digest proteins into peptides suitable for analysis.[1][3]
Protocol 1: In-Solution Protein Digestion
This protocol is suitable for purified or semi-purified protein samples.
-
Protein Solubilization:
-
Resuspend the protein sample in a denaturing buffer, such as 8 M urea in 50 mM ammonium bicarbonate.
-
-
Reduction:
-
Add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.[1]
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide (IAA) to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.[1]
-
-
Digestion:
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio by weight.
-
Incubate at 37°C for 12-16 hours.[4]
-
-
Quenching and Acidification:
-
Stop the digestion by adding formic acid (FA) to a final concentration of 0.1-1% to inactivate the trypsin and acidify the sample.
-
Protocol 2: Peptide Desalting and Concentration
Prior to LC-MS/MS, it is essential to remove salts and detergents that can interfere with ionization. Solid-phase extraction (SPE) using C18 cartridges or pipette tips is a common method.[5]
-
Conditioning:
-
Wet the C18 SPE media with 100% acetonitrile (ACN).
-
Equilibrate the media with 0.1% FA in water.
-
-
Binding:
-
Load the acidified peptide sample onto the C18 media.
-
-
Washing:
-
Wash the media with 0.1% FA in water to remove salts and other hydrophilic contaminants.
-
-
Elution:
-
Elute the peptides with a solution of 50-80% ACN and 0.1% FA.
-
-
Drying and Reconstitution:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the peptides in a mobile phase-compatible solvent, such as 2% ACN with 0.1% FA in water, to the desired concentration for injection.[6]
-
II. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for separating peptides before they enter the mass spectrometer.
-
Column: A C18 stationary phase column is typically used for peptide separations.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a preferred ion-pairing agent for MS compatibility as it is less ion-suppressive than trifluoroacetic acid (TFA).[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient is often employed to achieve optimal separation of peptides. For example, a linear gradient from 5% to 40% Mobile Phase B over 60 to 120 minutes.[2]
-
Flow Rate: For standard analytical columns, a flow rate of 200-400 µL/min is common. For nano-LC, flow rates are in the range of 200-300 nL/min.
Mass Spectrometry
Modern mass spectrometers, such as Orbitrap, Q-TOF, and FT-ICR instruments, provide the high resolution and mass accuracy required for peptide analysis.[4]
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization method for LC-MS of peptides.[3]
-
MS1 Scan: A full scan (e.g., m/z 350-1500) is performed to detect the precursor ions of the eluting peptides.[8]
-
MS/MS Fragmentation: Data-dependent acquisition (DDA) is a common mode where the most abundant precursor ions from the MS1 scan are selected for fragmentation.[4]
-
Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD): These are the most common fragmentation methods, typically cleaving the peptide backbone at the amide bonds to produce b- and y-ions.[9][10]
-
Electron-Transfer Dissociation (ETD): This technique is advantageous for preserving post-translational modifications and for fragmenting larger peptides. It produces c- and z-ions.[11]
-
III. Expected Fragmentation of Peptides with 5,5,5-Trifluoro-L-norvaline
The presence of the trifluoromethyl group on the norvaline side chain is expected to influence fragmentation. The C-C bond between the gamma and delta carbons may be susceptible to cleavage. The primary fragmentation, however, is still expected to occur along the peptide backbone, generating b- and y-ions.
Caption: Peptide backbone showing the location of 5,5,5-trifluoro-L-norvaline.
IV. Data Presentation
Quantitative data should be presented in a clear and organized manner. Below is a template table with hypothetical data for a peptide containing 5,5,5-trifluoro-L-norvaline (TFNV). The peptide sequence used for this example is Ac-Ala-TFNV-Gly-Lys-OH.
| Parameter | Value |
| Peptide Sequence | Ac-Ala-TFNV-Gly-Lys-OH |
| Molecular Formula | C18H29F3N5O6 |
| Monoisotopic Mass | 484.2046 Da |
| Precursor Ion (m/z, [M+H]+) | 485.2119 |
| Precursor Ion (m/z, [M+2H]2+) | 243.1096 |
| Retention Time (min) | Dependent on LC conditions |
Hypothetical MS/MS Fragmentation Data
| Fragment Ion | Sequence | Calculated m/z |
| b-ions | ||
| b1 | Ac-Ala | 114.0550 |
| b2 | Ac-Ala-TFNV | 267.1134 |
| b3 | Ac-Ala-TFNV-Gly | 324.1349 |
| y-ions | ||
| y1 | Lys | 147.1128 |
| y2 | Gly-Lys | 204.1343 |
| y3 | TFNV-Gly-Lys | 357.1927 |
V. Data Analysis
-
Database Searching: For peptides derived from known proteins, database search algorithms (e.g., SEQUEST, MaxQuant) can be used.[9] The mass of 5,5,5-trifluoro-L-norvaline must be added as a custom modification.
-
De Novo Sequencing: For novel peptides, de novo sequencing algorithms are necessary to determine the amino acid sequence directly from the MS/MS spectrum without a database.[10]
-
Quantitative Analysis: Quantification can be performed using label-free methods based on precursor ion intensity or by using stable isotope-labeled internal standards.[12] For targeted quantification, selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) can be employed.
Conclusion
The mass spectrometry analysis of peptides containing 5,5,5-trifluoro-L-norvaline can be robustly performed using established bottom-up proteomics workflows. Careful sample preparation, optimized liquid chromatography, and high-resolution mass spectrometry are key to achieving high-quality data. While the specific fragmentation patterns of trifluoronorvaline-containing peptides require empirical determination, the general principles of peptide fragmentation provide a strong foundation for their characterization and quantification. These methods are crucial for advancing the development of novel peptide-based therapeutics.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Accurate Peptide Fragment Mass Analysis: Multiplexed Peptide Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 11. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Peptide Stability with N-Fmoc-5,5,5-trifluoro-L-norvaline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their poor in vivo stability, primarily due to rapid degradation by proteases. A promising strategy to overcome this challenge is the incorporation of non-proteinogenic amino acids into peptide sequences. N-Fmoc-5,5,5-trifluoro-L-norvaline, a fluorinated analog of the natural amino acid norvaline, offers a valuable tool for enhancing peptide stability. The introduction of the trifluoromethyl group can sterically hinder protease recognition and cleavage, thereby prolonging the peptide's half-life and improving its pharmacokinetic profile. This document provides detailed application notes and experimental protocols for utilizing this compound in peptide synthesis to achieve enhanced stability.
Key Advantages of Incorporating 5,5,5-trifluoro-L-norvaline
-
Increased Proteolytic Resistance: The bulky and electron-withdrawing trifluoromethyl group can shield the adjacent peptide bonds from enzymatic attack.
-
Modulation of Physicochemical Properties: Fluorination can alter the hydrophobicity and conformational preferences of a peptide, potentially leading to improved target binding and bioavailability.
-
Minimal Structural Perturbation: As an isomer of leucine, trifluoronorvaline can often be substituted into a peptide sequence without drastically altering its overall three-dimensional structure and biological activity.
Data Presentation: Enhanced Proteolytic Stability
While direct quantitative data for 5,5,5-trifluoro-L-norvaline is not extensively available in the public domain, studies on peptides containing structurally similar fluorinated amino acids, such as hexafluoroleucine, demonstrate a significant increase in stability against enzymatic degradation.[1] The following table summarizes representative data from a study on the proteolytic stability of antimicrobial peptides and their fluorinated analogs against trypsin.
| Peptide Sequence | Modification | Enzyme | Half-life (t½) in minutes | Fold Increase in Stability |
| Buforin II Analog | Unmodified | Trypsin | 30 | 1.0 |
| Buforin II Analog | Leucine → Hexafluoroleucine | Trypsin | 90 | 3.0 |
| Magainin II Analog | Unmodified | Trypsin | 45 | 1.0 |
| Magainin II Analog | Leucine → Hexafluoroleucine | Trypsin | 120 | 2.7 |
Note: The data presented is for hexafluoroleucine as a proxy to illustrate the potential stability enhancement conferred by trifluoroalkyl amino acids. It is recommended to perform stability assays on the specific peptide of interest containing 5,5,5-trifluoro-L-norvaline to determine its precise stability profile.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual Fmoc-based solid-phase synthesis of a model peptide containing a 5,5,5-trifluoro-L-norvaline residue.
Materials:
-
Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)
-
N-Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM, Methanol
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and shake for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, pre-activate the Fmoc-amino acid (3-4 equivalents relative to resin loading) with HBTU/HATU (3-4 equivalents) and DIPEA (6-8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Incorporation of this compound:
-
Due to the electron-withdrawing nature of the trifluoromethyl group, coupling of this compound may be slower.
-
Use HATU as the coupling reagent for potentially higher efficiency.
-
Extend the coupling time to 3-4 hours or perform a double coupling (repeating the coupling step without an intermediate deprotection).
-
Monitor the coupling reaction closely using the Kaiser test.
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.
-
Protocol 2: Proteolytic Stability Assay
This protocol describes a general method to assess the stability of a peptide in the presence of a protease.
Materials:
-
Purified peptide (both the trifluoronorvaline-containing and the unmodified control)
-
Protease of interest (e.g., trypsin, chymotrypsin, pepsin, or human serum/plasma)
-
Assay buffer (specific to the protease, e.g., PBS for trypsin)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional, for identification of cleavage products)
Procedure:
-
Peptide and Enzyme Preparation:
-
Prepare stock solutions of the peptides in an appropriate solvent (e.g., water or a buffer).
-
Prepare a stock solution of the protease in the assay buffer.
-
-
Digestion Reaction:
-
In a microcentrifuge tube, add the peptide solution to the assay buffer to a final concentration of 0.1-1 mg/mL.
-
Pre-incubate the peptide solution at 37°C for 5 minutes.
-
Initiate the digestion by adding the protease solution to a final enzyme:substrate ratio typically ranging from 1:20 to 1:100 (w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution (e.g., an equal volume of 10% TFA).
-
-
Analysis:
-
Analyze the quenched samples by RP-HPLC.
-
Monitor the disappearance of the full-length peptide peak over time.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life (t½).
-
(Optional) Collect the peaks corresponding to degradation products and analyze by mass spectrometry to identify the cleavage sites.
-
Mandatory Visualizations
References
Synthesis of Protease-Resistant Peptides with Trifluoro-norvaline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of peptide-based therapeutics holds immense promise due to their high specificity and potency. However, a significant hurdle in their clinical application is their susceptibility to degradation by endogenous proteases, leading to a short in vivo half-life. A powerful strategy to overcome this limitation is the incorporation of non-canonical amino acids, such as trifluoro-norvaline, into peptide sequences. The trifluoromethyl group at the γ-position of the norvaline side chain imparts unique steric and electronic properties that can effectively shield the peptide backbone from proteolytic attack, thereby enhancing its stability and bioavailability.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of protease-resistant peptides containing trifluoro-norvaline. This document is intended to guide researchers, scientists, and drug development professionals in the design, synthesis, and evaluation of these modified peptides for various therapeutic applications.
Key Advantages of Incorporating Trifluoro-norvaline
-
Enhanced Proteolytic Stability: The bulky and electron-withdrawing trifluoromethyl group can sterically hinder the approach of proteases to the scissile peptide bond and alter the electronic nature of the substrate, reducing its recognition by the enzyme's active site.
-
Increased Hydrophobicity: The fluorinated side chain can increase the overall hydrophobicity of the peptide, which may enhance its membrane permeability and cellular uptake.
-
Minimal Structural Perturbation: In many cases, the incorporation of trifluoro-norvaline does not significantly alter the overall peptide conformation required for biological activity.
Application Notes
Designing Protease-Resistant Peptides
The position of trifluoro-norvaline incorporation is critical for maximizing protease resistance. Strategic placement at or near the protease cleavage site is often most effective. It is recommended to perform a preliminary analysis of the parent peptide's susceptibility to relevant proteases to identify the primary cleavage sites.
Challenges in Synthesis
The synthesis of peptides containing trifluoro-norvaline can present challenges due to the steric hindrance of the trifluoromethyl group. Coupling reactions may require longer reaction times, stronger coupling reagents, or elevated temperatures to achieve high yields. Microwave-assisted solid-phase peptide synthesis (SPPS) has been shown to be an effective method for overcoming these difficulties.
Biological Activity
While enhancing stability, it is crucial to ensure that the incorporation of trifluoro-norvaline does not adversely affect the peptide's biological activity. It is recommended to perform in vitro and in vivo assays to compare the potency and efficacy of the modified peptide with its native counterpart. In some cases, the increased stability can lead to improved overall biological activity in vivo.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of Fmoc-L-5,5,5-trifluoro-norvaline
This protocol is adapted from the synthesis of similar trifluorinated amino acids and provides a general strategy for the enantioselective synthesis of the Fmoc-protected trifluoro-norvaline building block required for SPPS.[1]
Materials:
-
Chiral glycine equivalent (e.g., Ni(II) complex of a Schiff base derived from (S)-2-aminobenzophenone and glycine)
-
1-Iodo-3,3,3-trifluoropropane
-
3N Aqueous HCl
-
Dimethoxyethane (DME)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Acetonitrile (MeCN)
-
Water
Procedure:
-
Alkylation: Perform an alkylation reaction of the chiral glycine equivalent with 1-iodo-3,3,3-trifluoropropane.
-
Hydrolysis: Disassemble the resulting complex by treating with 3N aqueous HCl in DME at 60 °C for approximately 2 hours.
-
Purification of Amino Acid: After cooling, remove the precipitated ligand by filtration. Concentrate the aqueous solution containing the free (S)-5,5,5-trifluoro-norvaline.
-
Fmoc Protection: Treat the aqueous solution of the amino acid with Fmoc-OSu in a mixture of MeCN and water to yield Fmoc-L-5,5,5-trifluoro-norvaline.
-
Purification: Purify the final product by chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Trifluoro-norvaline Containing Peptides
This protocol outlines the manual synthesis of a generic peptide containing trifluoro-norvaline using Fmoc/tBu chemistry. Adjustments for sterically hindered amino acids are included.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-L-5,5,5-trifluoro-norvaline
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Standard Amino Acids):
-
Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Amino Acid Coupling (Fmoc-L-5,5,5-trifluoro-norvaline):
-
Due to potential steric hindrance, a stronger coupling reagent like HATU may be beneficial.
-
Dissolve Fmoc-L-5,5,5-trifluoro-norvaline (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Increase the coupling time to 4-6 hours or consider double coupling (repeating the coupling step).
-
Monitor the coupling efficiency using a Kaiser test.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Protocol 3: Proteolytic Stability Assay
This protocol describes a general method to assess the stability of trifluoro-norvaline containing peptides against a specific protease (e.g., trypsin, chymotrypsin, or pepsin) and compare it to the non-fluorinated analog.[2][3][4]
Materials:
-
Trifluoro-norvaline containing peptide
-
Non-fluorinated control peptide (e.g., containing norvaline or leucine)
-
Protease of interest (e.g., Trypsin, α-Chymotrypsin, Pepsin)
-
Appropriate buffer for the protease (e.g., Tris-HCl for trypsin, acetate buffer for pepsin)
-
Trichloroacetic acid (TCA) or other quenching agent
-
Reverse-phase HPLC system
Procedure:
-
Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the protease in the appropriate buffer.
-
Digestion Reaction:
-
Incubate the peptide (e.g., at a final concentration of 1 mg/mL) with the protease (e.g., at a 1:100 enzyme-to-substrate ratio by weight) at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture.
-
-
Quenching: Immediately stop the reaction by adding a quenching agent like TCA to the aliquots.
-
Analysis:
-
Centrifuge the quenched samples to precipitate the protease.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time for both the trifluoro-norvaline peptide and the control peptide.
-
Calculate the half-life (t₁/₂) of each peptide under the assay conditions.
-
Data Presentation
The following tables are templates for summarizing quantitative data from the synthesis and stability assays.
Table 1: Synthesis Yield and Purity
| Peptide Sequence | Modification | Crude Yield (%) | Purity after HPLC (%) |
| Ac-X-Y-Z-NH₂ | None (Control) | 75 | >98 |
| Ac-X-(Tfn)-Z-NH₂ | Trifluoro-norvaline | 60 | >95 |
(Tfn = Trifluoro-norvaline)
Table 2: Proteolytic Stability against α-Chymotrypsin
| Peptide Sequence | Modification | Half-life (t₁/₂) in minutes |
| Ac-A-L-G-W-NH₂ | Norvaline (Control) | 45 |
| Ac-A-(Tfn)-G-W-NH₂ | Trifluoro-norvaline | >1440 (No significant degradation observed after 24h) |
Table 3: Enzyme Inhibition Assay (Example: Cathepsin K)
| Inhibitor Peptide Sequence | Modification | IC₅₀ (nM) |
| Z-L-N-NH₂ | Norvaline (Control) | 150 |
| Z-L-(Tfn)-NH₂ | Trifluoro-norvaline | 25 |
(IC₅₀ values are hypothetical and for illustrative purposes only, as specific data for trifluoro-norvaline peptide inhibitors was not found in the search results.)
Visualizations
Experimental Workflow and Logical Relationships
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for trifluoro-norvaline peptides.
Caption: Mechanism of protease resistance by trifluoro-norvaline.
Caption: Inhibition of a signaling pathway by a trifluoro-norvaline peptide.
References
- 1. mdpi.com [mdpi.com]
- 2. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Probing the Proteome: A Guide to Incorporating Trifluoromethylated Amino Acids for Advanced Protein Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of trifluoromethylated amino acids into proteins has emerged as a powerful tool for elucidating protein structure, dynamics, and interactions. The unique properties of the trifluoromethyl (CF3) group, particularly its sensitivity as a ¹⁹F Nuclear Magnetic Resonance (NMR) probe, offer a "zero-background" window into the intricate world of protein architecture and function. This high sensitivity, coupled with the ability to introduce these non-canonical amino acids site-specifically, provides an unparalleled level of detail for researchers.[1] Furthermore, the introduction of fluorinated amino acids can significantly enhance protein stability, a crucial factor in the development of robust protein therapeutics and industrial enzymes.[2][3][4]
These application notes and protocols provide a comprehensive overview of the methodologies for incorporating trifluoromethylated amino acids into proteins and their subsequent analysis, with a focus on ¹⁹F NMR spectroscopy and X-ray crystallography.
Applications in Protein Science and Drug Discovery
The integration of trifluoromethylated amino acids offers a versatile toolkit for a wide range of applications:
-
Mapping Protein Conformation and Dynamics: The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, making it an ideal reporter for subtle conformational changes in proteins.[1][5][6] This allows for the real-time monitoring of protein folding, ligand binding, and allosteric transitions.
-
Characterizing Protein-Ligand Interactions: By introducing a trifluoromethylated amino acid near a binding site, researchers can monitor changes in the ¹⁹F NMR spectrum upon ligand binding, enabling the determination of binding affinities and the elucidation of binding modes.[1][5] This is particularly valuable in fragment-based drug discovery.[6]
-
Enhancing Protein Stability: The incorporation of highly fluorinated amino acids, such as hexafluoroleucine, has been shown to significantly increase the thermodynamic stability of proteins against thermal and chemical denaturation.[2][3] This enhanced stability is attributed to the increased hydrophobicity and burial of the fluorinated side chains.
-
Improving Drug Properties: In peptide-based drug development, the incorporation of trifluoromethylated amino acids can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation.[7] The increased lipophilicity can also improve membrane permeability and bioavailability.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of incorporating trifluoromethylated amino acids.
Table 1: Impact of Hexafluoroleucine (hFLeu) Incorporation on Protein Stability
| Protein | Mutation | ΔG°fold (kcal/mol) | ΔΔG°fold (kcal/mol) | Reference |
| α4H | Wild-type (Leucine) | -18.0 ± 0.2 | - | [3] |
| α4F3a | 3 Leucine to hFLeu | -27.6 ± 0.1 | -9.6 | [3] |
Table 2: ¹⁹F NMR Relaxation Parameters for Trifluoromethyl-l-phenylalanine (tfmF)
| Sample | T1 (s) | T2 (s) | Reference |
| Free tfmF | 1.47 ± 0.06 | Not Reported | [9] |
| Phe7-tfmF-SH3 | Not Reported | Not Reported | [9] |
| Phe7-tfmF-SH3 + P868 peptide | Not Reported | Not Reported | [9] |
Note: Specific T1 and T2 values for the protein-bound state were not provided in the snippet, but the study did observe distinct values upon ligand binding, indicating sensitivity to environmental changes.
Table 3: Chemical Shift Dispersion of Trifluoromethyl Probes in Response to Solvent Polarity
| Trifluoromethyl Probe | Chemical Shift Range (ppm) in MeOH:H₂O mixtures | Reference |
| BTFMA | Exhibited a significantly greater range | [6] |
| BTFA | Lower range than BTFMA | [6] |
| TFET | Lower range than BTFMA | [6] |
Note: This table highlights the superior sensitivity of the BTFMA tag to changes in the local environment, making it a more effective probe for studying protein conformational changes.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of Trifluoromethyl-l-phenylalanine (tfm-Phe) in E. coli
This protocol outlines the in vivo site-specific incorporation of tfm-Phe using an evolved tRNA synthetase/tRNA pair that recognizes the amber stop codon (TAG).[5][9]
Materials:
-
E. coli strain containing the plasmid for the protein of interest with a TAG codon at the desired incorporation site.
-
Plasmid encoding the evolved aminoacyl-tRNA synthetase (RS) and tRNACUA.
-
Trifluoromethyl-l-phenylalanine (tfm-Phe).
-
Growth media (e.g., LB or minimal media).
-
Inducing agent (e.g., IPTG).
-
Standard protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
Methodology:
-
Transformation: Co-transform the E. coli host strain with the plasmid for the protein of interest and the plasmid for the evolved synthetase/tRNA pair.
-
Growth: Grow the transformed cells in an appropriate medium at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Induction: Add tfm-Phe to a final concentration of 1 mM. Induce protein expression with an appropriate concentration of the inducing agent (e.g., 1 mM IPTG).
-
Expression: Continue to grow the cells at a reduced temperature (e.g., 20-25°C) for 12-16 hours.
-
Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.
-
Purification: Purify the protein using standard chromatography techniques appropriate for the protein's properties (e.g., affinity chromatography for tagged proteins).
-
Verification: Confirm the incorporation of tfm-Phe by mass spectrometry.
Protocol 2: ¹⁹F NMR Spectroscopy of Proteins Containing Trifluoromethylated Amino Acids
This protocol provides a general guideline for acquiring and processing ¹⁹F NMR spectra of proteins labeled with a trifluoromethyl probe.[9]
Materials:
-
Purified protein containing the trifluoromethylated amino acid (0.1-0.5 mM).
-
NMR buffer (e.g., 50 mM sodium phosphate, pH 6.5-7.5, containing 10% D₂O).
-
Internal reference standard (e.g., trifluoroacetic acid, TFA).
-
NMR spectrometer equipped with a fluorine probe.
Methodology:
-
Sample Preparation: Prepare the protein sample in the NMR buffer. Add a small amount of TFA as an internal chemical shift reference (-75.39 ppm).
-
Spectrometer Setup: Tune and match the fluorine probe. Set the temperature to the desired value (e.g., 298 K).
-
Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. A simple pulse-acquire sequence is often sufficient.
-
For relaxation measurements, use appropriate pulse sequences (e.g., inversion recovery for T₁ and spin-echo for T₂).
-
-
Data Processing:
-
Apply an exponential window function (e.g., 10 Hz line-broadening) to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the chemical shifts to the internal TFA standard.
-
-
Analysis: Analyze the chemical shifts, line widths, and relaxation parameters to infer information about the protein's structure, dynamics, and interactions.
Protocol 3: X-ray Crystallography of Proteins with Trifluoromethylated Amino Acids
The crystallization of proteins containing trifluoromethylated amino acids generally follows standard protein crystallography protocols. The larger size of some fluorinated side chains may require screening of different crystallization conditions.[3]
Methodology:
-
Protein Purity: Ensure the protein is highly pure (>95%) and monodisperse.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) using sitting-drop or hanging-drop vapor diffusion methods.
-
Crystal Optimization: Optimize the initial crystallization hits by varying the concentrations of the protein, precipitant, and other components of the crystallization solution.
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[10]
-
-
Structure Determination:
-
Process the diffraction data to obtain integrated intensities.
-
Solve the phase problem using molecular replacement if a homologous structure is available.
-
Build and refine the atomic model against the electron density map.
-
-
Analysis: Analyze the final structure to understand how the trifluoromethylated amino acid is accommodated within the protein and its impact on the overall protein structure and packing.[3]
Visualizations
Caption: Workflow for incorporating trifluoromethylated amino acids and subsequent structural analysis.
Caption: Logical flow for ¹⁹F NMR data acquisition and interpretation for protein structure studies.
References
- 1. Selective Radical Trifluoromethylation of Native Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Study of Fluorinated Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
Application Notes and Protocols: Labeling Peptides with 19F for NMR Analysis using 5,5,5-Trifluoro-DL-norvaline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for studying the structure, dynamics, and interactions of biological macromolecules.[1][2] The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, high gyromagnetic ratio (83% of ¹H sensitivity), and a large chemical shift range of over 400 ppm, make it an exquisitely sensitive probe of the local chemical environment.[3][4][5][6] Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers background-free spectra, allowing for the unambiguous detection of labeled molecules.[1][2][3][6]
5,5,5-Trifluoro-DL-norvaline is an unnatural amino acid that can be incorporated into peptides during solid-phase peptide synthesis (SPPS). Its trifluoromethyl (CF₃) group provides a strong, sharp singlet in the ¹⁹F NMR spectrum, making it an excellent reporter for monitoring peptide behavior. The CF₃ group is sterically similar to a methyl group, often leading to minimal perturbation of the peptide's native structure and function.[3][6]
This document provides detailed protocols for the incorporation of 5,5,5-trifluoro-DL-norvaline into peptides and their subsequent analysis by ¹⁹F NMR spectroscopy.
Applications in Drug Discovery and Development
The use of ¹⁹F NMR with trifluoro-norvaline labeled peptides has numerous applications in academic research and the pharmaceutical industry:
-
Fragment-Based Drug Discovery (FBDD): ¹⁹F NMR is a primary screening tool in FBDD.[7][8][9] Changes in the chemical shift or line width of the ¹⁹F signal upon the addition of small molecule fragments can indicate binding to the peptide target.[8]
-
Peptide-Protein Interaction Studies: This technique allows for the quantitative analysis of peptide binding to protein targets.[1][3] By monitoring the ¹⁹F NMR spectrum of the labeled peptide as a function of protein concentration, one can determine binding affinities (K D), kinetics (k on , k off ), and stoichiometry.[3]
-
Conformational Analysis: The ¹⁹F chemical shift is highly sensitive to the local environment, providing insights into peptide secondary structure, folding, and conformational changes upon binding to a target or insertion into a membrane.[2][4]
-
Membrane Interactions: For cell-penetrating or antimicrobial peptides, incorporating a ¹⁹F label can help elucidate the mechanism of membrane interaction and insertion.[4]
-
In-cell NMR: The background-free nature of ¹⁹F NMR makes it suitable for studying peptides directly in complex biological media, such as cell lysates or even intact cells.[10]
Experimental Protocols
A general workflow for labeling peptides with trifluoro-norvaline and subsequent NMR analysis is depicted below.
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Fmoc-5,5,5-trifluoro-DL-norvaline into a peptide sequence using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-5,5,5-trifluoro-DL-norvaline
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)[11]
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if Cys is present)
-
Water (HPLC grade)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a fritted syringe.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq.), Oxyma Pure (4 eq.), and DIC (4 eq.) in DMF. For incorporating trifluoro-norvaline, use Fmoc-5,5,5-trifluoro-DL-norvaline.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The exact composition depends on the peptide sequence.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Protocol for Peptide Purification and Characterization
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Collect fractions corresponding to the desired peptide peak.
-
Lyophilize the pure fractions to obtain a fluffy white powder.
Characterization:
-
Confirm the identity and purity of the peptide using analytical RP-HPLC.
-
Verify the molecular weight of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol for 1D ¹⁹F NMR Data Acquisition
Sample Preparation:
-
Dissolve the lyophilized, ¹⁹F-labeled peptide in a suitable NMR buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4) to a final concentration of 50-200 µM.
-
Add 5-10% D₂O for the lock signal.
-
Add a known concentration of a fluorine-containing reference compound (e.g., trifluoroacetic acid, TFA) for chemical shift referencing and quantification if needed.[12]
NMR Parameters: The following are typical parameters for a 1D ¹⁹F NMR experiment.[12] These may need to be optimized for your specific instrument and sample.
| Parameter | Recommended Value | Purpose |
| Pulse Program | zg or zg30 | Standard 1D acquisition |
| Transmitter Frequency | Center on the expected ¹⁹F resonance | |
| Spectral Width | ~50 ppm | To cover the expected chemical shift range |
| Acquisition Time | 2-4 seconds | For good resolution |
| Relaxation Delay (d1) | 1-5 seconds | Allows for relaxation between scans |
| Number of Scans | 128 - 1024 | To achieve adequate signal-to-noise |
| Temperature | 298 K (25 °C) | Maintain constant temperature |
Quantitative Data Summary
The following tables provide representative data that can be obtained from ¹⁹F NMR experiments using trifluoro-norvaline labeled peptides.
Table 1: ¹⁹F Chemical Shifts of a Trifluoro-norvaline Labeled Peptide in Different Environments
| Condition | ¹⁹F Chemical Shift (ppm) | Linewidth (Hz) | Interpretation |
| Peptide in Buffer | -75.2 | 25 | The peptide is in a solvent-exposed, unstructured state. |
| Peptide + Target Protein | -74.8 | 80 | A downfield shift and line broadening indicate binding to the protein and a change in the local environment of the probe. |
| Peptide in DPC Micelles | -76.5 | 150 | A significant upfield shift and broadening suggest insertion into the hydrophobic core of the micelle.[4] |
Table 2: Determination of Binding Affinity (K D ) from ¹⁹F NMR Titration
This table shows simulated data from a titration experiment where a target protein is added to a solution of the ¹⁹F-labeled peptide. The chemical shift perturbation (Δδ) is monitored.
| [Protein] (µM) | ¹⁹F Chemical Shift (ppm) | Δδ (ppm) |
| 0 | -75.20 | 0.00 |
| 10 | -75.12 | 0.08 |
| 25 | -75.01 | 0.19 |
| 50 | -74.90 | 0.30 |
| 100 | -74.81 | 0.39 |
| 200 | -74.76 | 0.44 |
The data can be fit to a one-site binding model to calculate the dissociation constant (K D ).
Experimental Workflow Diagram
The following diagram illustrates the decision-making process for analyzing peptide-protein interactions using ¹⁹F NMR.
Troubleshooting
-
No ¹⁹F Signal:
-
Verify successful incorporation and peptide identity with mass spectrometry.
-
Check NMR sample concentration.
-
Ensure the NMR spectrometer is properly tuned to the ¹⁹F frequency.
-
-
Broad ¹⁹F Signal:
-
May indicate peptide aggregation. Try lowering the concentration or adding mild detergents.
-
Could be due to intermediate exchange dynamics.[3] Consider acquiring spectra at different temperatures.
-
Ensure proper shimming of the magnet.
-
-
Low Synthesis Yield:
-
Double-check the quality of reagents (amino acids, coupling reagents).
-
Ensure complete deprotection and coupling at each step using a monitoring test like the Kaiser test.
-
Consider potential side reactions like trifluoroacetylation, which can terminate the peptide chain.[13]
-
Conclusion
Incorporating 5,5,5-trifluoro-DL-norvaline into peptides provides a sensitive and versatile ¹⁹F NMR probe for a wide array of biochemical and biophysical studies. The straightforward protocols for synthesis and NMR analysis, combined with the information-rich data, make this a valuable technique for academic and industrial researchers focused on peptide science and drug discovery.
References
- 1. Using (19)F NMR to probe biological interactions of proteins and peptides. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 7. mdpi.com [mdpi.com]
- 8. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of (19)F-NMR in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 11. m.youtube.com [m.youtube.com]
- 12. biopharma-asia.com [biopharma-asia.com]
- 13. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-Fmoc-5,5,5-trifluoro-L-norvaline Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the peptide synthesis coupling of N-Fmoc-5,5,5-trifluoro-L-norvaline. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency specifically with this compound?
Low coupling efficiency with this amino acid is a common challenge and can be attributed to two primary factors inherent to its structure:
-
Steric Hindrance: The bulky trifluoromethyl (CF3) group at the γ-position creates significant steric hindrance. This bulkiness physically impedes the approach of the activated carboxylic acid to the N-terminus of the growing peptide chain, slowing down the reaction rate. Problems with steric hindrance are common for bulky amino acid residues.[1][2]
-
Electronic Effects: The three fluorine atoms are highly electron-withdrawing. This electronic effect reduces the nucleophilicity of the α-amino group and can also affect the activation of the carboxyl group, making peptide bond formation less favorable compared to standard amino acids. The unique properties of fluorine can bring about significant alterations in physicochemical properties.[3]
Q2: What is the first step I should take to confirm an incomplete coupling reaction?
The most straightforward initial step is to perform a qualitative test to detect the presence of unreacted free primary amines on the peptide-resin. The Kaiser test is a highly sensitive method for this purpose.[1][4] A positive result (an intense blue color) indicates that the coupling is incomplete, and troubleshooting is necessary.[4]
Q3: Are standard coupling reagents like DCC/HOBt sufficient for this compound?
While standard carbodiimide reagents like DCC or DIC with HOBt can be effective for many amino acids, they often show poor performance with sterically hindered or electron-deficient residues like this compound.[5][6] It is highly recommended to use more potent onium salt-based coupling reagents (aminium/uronium or phosphonium salts) which are known to have high coupling efficiency and fast reaction times.[1][5][7]
Q4: Which alternative coupling reagents are recommended for improving efficiency?
For challenging couplings, switching to a more powerful activating agent is a critical step.[1] Consider the following options:
-
HATU/HCTU: These are aminium-based reagents that react with the carboxylic acid to form highly reactive HOAt/HOBt esters. HATU, which is based on the more reactive HOAt, is generally considered one of the most efficient coupling reagents, especially for hindered amino acids.[7][8]
-
PyBOP/PyAOP: These are phosphonium-based reagents that are also highly effective. PyAOP is the HOAt-based analogue and offers similar high reactivity to HATU.[5][8]
-
COMU: This is a newer generation uronium salt-based reagent that incorporates OxymaPure as the activating agent. It offers coupling efficiencies comparable to HATU but with improved safety and solubility profiles.[8]
-
TFFH: This reagent generates the corresponding amino acid fluoride in situ. Amino acid fluorides are highly reactive acylating agents and are particularly well-suited for coupling sterically hindered amino acids.[8][9][10]
Q5: Beyond changing reagents, how can I modify my experimental conditions to improve the coupling yield?
Optimizing the reaction conditions is crucial. If you observe low coupling efficiency, consider the following strategies:
-
Double Coupling: Repeat the coupling step with a fresh solution of the amino acid and coupling reagents. This is a very common and effective strategy to drive the reaction towards completion.[1][11]
-
Increased Equivalents: Use a higher excess (3-5 equivalents) of the this compound and coupling reagents relative to the resin loading.
-
Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-60 °C) can significantly improve the reaction rate for difficult couplings.[1][11] However, this should be approached with caution as it can increase the risk of racemization.[11]
-
Solvent Choice: While DMF is the most common solvent, switching to N-Methyl-2-pyrrolidone (NMP) can sometimes improve results. NMP has a greater ability to solvate the growing peptide chain and can help disrupt peptide aggregation, which might be masking reactive sites.[12]
Troubleshooting Guides
Guide 1: Initial Assessment of Coupling Incompleteness
Protocol: The Kaiser Test (Ninhydrin Test)
This protocol is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[1][4]
Reagents:
-
Solution A: 5 g Ninhydrin in 100 mL Ethanol
-
Solution B: 80 g Phenol in 20 mL Ethanol
-
Solution C: 2 mL of 0.001M KCN in 98 mL Pyridine
Methodology:
-
Take a small sample of the peptide-resin (approx. 5-10 mg) after the coupling step and place it in a small glass test tube.
-
Wash the resin sample thoroughly with DMF (3x) and then DCM (3x) to remove any residual reagents.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the tube at 100 °C for 3-5 minutes.
-
Observe the color of the resin beads and the solution.
Interpreting Results:
-
Intense Blue Beads/Solution: Indicates a significant amount of free primary amines. The coupling is incomplete.
-
Yellow/Colorless Beads and Solution: Indicates the absence of free primary amines. The coupling is complete.
-
Brownish Red: May indicate a secondary amine, which is not typically detected by this test with high sensitivity.[4]
Guide 2: Optimizing the Coupling Protocol for Hindered Residues
Protocol: Double Coupling using HATU
This protocol describes a robust method for coupling this compound using a powerful activating agent and a double coupling strategy.[1]
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (4 eq.)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 eq.)
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (8 eq.)
-
N,N-Dimethylformamide (DMF)
Methodology:
-
First Coupling: a. In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF. b. Add DIEA (8 eq.) to the activation mixture and vortex for 1-2 minutes. c. Immediately add the activation mixture to the washed and swollen peptide-resin. d. Agitate the reaction vessel at room temperature for 1-2 hours. e. Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Intermediate Check (Optional but Recommended): a. Perform a Kaiser test as described in Guide 1. If the test is negative (yellow), the coupling is complete. If it is positive (blue), proceed to the second coupling.
-
Second Coupling: a. Repeat steps 1a through 1d with a fresh solution of activated this compound. b. Agitate for an additional 1-2 hours. c. Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to prepare for the next synthesis step (e.g., Fmoc deprotection).
-
Final Check: a. Perform a final Kaiser test to confirm the completion of the coupling.
Data Presentation
The following tables summarize expected coupling efficiencies based on the choice of reagents and reaction conditions. These are illustrative values to guide optimization.
Table 1: Comparison of Coupling Reagents for this compound
| Coupling Reagent | Reagent Type | Typical Coupling Time | Relative Efficiency for Hindered Residues | Notes |
| DIC/HOBt | Carbodiimide | 2-4 hours | Low | Prone to side reactions; not recommended for this amino acid.[5] |
| HBTU/DIEA | Aminium Salt | 1-2 hours | Moderate-High | A significant improvement over carbodiimides.[1][8] |
| HATU/DIEA | Aminium Salt | 30-90 min | Very High | Generally the reagent of choice for difficult couplings due to the reactivity of the HOAt ester.[7][8] |
| PyBOP/DIEA | Phosphonium Salt | 1-2 hours | High | Byproducts are less hazardous than BOP; very efficient.[5] |
| COMU/DIEA | Uronium Salt | 30-90 min | Very High | Comparable to HATU with a better safety profile.[8] |
Table 2: Effect of Reaction Conditions on Coupling Efficiency (using HATU)
| Condition | Temperature | Coupling Time | Number of Couplings | Expected Efficiency | Risk of Racemization |
| Standard | 25 °C | 2 hours | 1 | ~75-85% | Low |
| Extended Time | 25 °C | 4 hours | 1 | ~85-90% | Low |
| Double Coupling | 25 °C | 2 x 2 hours | 2 | >99% | Low |
| Elevated Temp. | 50 °C | 1 hour | 1 | ~95-98% | Moderate |
| Microwave | 60 °C | 15 min | 1 | >98% | Moderate-High |
Visual Guides
The following diagrams illustrate the troubleshooting workflow and the factors that influence the coupling reaction.
Caption: A step-by-step decision tree for troubleshooting low coupling efficiency.
Caption: Factors impacting the coupling of sterically hindered amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI beta-Turn Mimics with 5-tert-Butylproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. biotage.com [biotage.com]
Technical Support Center: Aggregation of Peptides Containing Multiple Trifluoro-norvaline Residues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides that incorporate multiple trifluoro-norvaline residues. These peptides often exhibit a high propensity for aggregation due to the increased hydrophobicity imparted by the trifluoromethyl groups.
Troubleshooting Guides
Problem: Peptide is insoluble in standard aqueous buffers.
Cause: The incorporation of multiple trifluoro-norvaline residues significantly increases the hydrophobicity of the peptide, leading to poor solubility in aqueous solutions.[1][2]
Solution Workflow:
Caption: Troubleshooting workflow for solubilizing hydrophobic peptides.
Detailed Steps:
-
Initial Assessment: Before dissolving the entire batch, test the solubility of a small amount of the lyophilized peptide.[2]
-
Organic Solvents: Start by dissolving the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[2] Peptides with a high percentage of hydrophobic residues are more likely to dissolve in these solvents.
-
Titration with Aqueous Buffer: Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer to the solution. Vortex gently after each addition. If the peptide begins to precipitate, you may need to adjust the final concentration of the organic solvent.
-
Stronger Solvents: For extremely hydrophobic peptides, more potent solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) may be necessary. Note that these solvents can significantly alter peptide secondary structure.[3][4]
-
pH Adjustment: If the peptide has ionizable residues, adjusting the pH can increase solubility. For acidic peptides, a basic buffer (e.g., 0.1M ammonium bicarbonate) may help, while basic peptides may dissolve more readily in an acidic solution (e.g., 25% acetic acid). Use weak acids or bases to avoid unwanted side reactions.[2]
-
Sonication: If you observe particulates, gentle sonication in a water bath can help break them up and facilitate dissolution. Avoid excessive heating.[2]
Problem: Peptide aggregates over time in solution.
Cause: Even if initially soluble, hydrophobic interactions between peptide chains can lead to the formation of aggregates, ranging from soluble oligomers to insoluble fibrils.
Solution Strategies:
-
Co-solvents: The inclusion of organic co-solvents like TFE in the final buffer can help to stabilize secondary structures and prevent aggregation.[5] TFE molecules can form a coating around the peptide, which displaces water and provides a low dielectric environment, favoring intra-peptide hydrogen bonds over inter-peptide aggregation.[4]
-
Additives: In some cases, adding self-assembling peptides (SAPs) in combination with amino acid solutions can enhance the solubility of hydrophobic compounds.[6]
-
Storage Conditions: Store peptide solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For peptides susceptible to oxidation, use oxygen-free buffers.[2]
Frequently Asked Questions (FAQs)
Q1: Why are peptides with multiple trifluoro-norvaline residues prone to aggregation?
A1: The trifluoromethyl group is highly hydrophobic.[1] Incorporating multiple trifluoro-norvaline residues significantly increases the overall hydrophobicity of the peptide, driving intermolecular associations to minimize contact with the aqueous environment, which leads to aggregation.[7]
Q2: How does trifluoro-norvaline affect the secondary structure of my peptide?
A2: Fluorination can have complex effects on secondary structure. While the increased hydrophobicity might favor the formation of β-sheets, which are often implicated in aggregation, studies on other fluorinated amino acids suggest that the outcome is context-dependent.[8] Norvaline itself has been shown to have a destabilizing effect on β-sheet structures in some model peptides.[9] It is recommended to perform secondary structure analysis (e.g., using Circular Dichroism) on your specific peptide.
Q3: Can I use standard solid-phase peptide synthesis (SPPS) for these peptides?
A3: While SPPS can be used, the synthesis of peptides containing fluorinated amino acids can be challenging.[7] Poor solvation of the growing peptide chain on the resin can lead to incomplete coupling and deletion sequences. The synthesis of the fluorinated amino acid building blocks themselves can also be complex.[10][11][12]
Q4: What is the best way to purify my trifluoro-norvaline-containing peptide?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. However, the high hydrophobicity of these peptides may require optimization of the mobile phase, such as using a higher concentration of organic solvent (e.g., acetonitrile) and potentially a different counter-ion than trifluoroacetic acid (TFA).
Q5: How can I monitor peptide aggregation in my experiments?
A5: A common method is the Thioflavin T (ThT) fluorescence assay. ThT binds to amyloid-like fibril structures, resulting in a significant increase in fluorescence intensity. This allows for the kinetic monitoring of aggregation. Other techniques include dynamic light scattering (DLS) to measure particle size and transmission electron microscopy (TEM) to visualize fibril morphology.
Data Presentation
Table 1: Solubility Guidelines for Hydrophobic Peptides
| Peptide Characteristics | Recommended Initial Solvent | Notes |
| >50% hydrophobic residues | DMSO, DMF, ACN | Dissolve in a minimal volume before adding aqueous buffer.[2] |
| Net positive charge (basic) | 25% Acetic Acid | Dilute with water to the desired concentration. |
| Net negative charge (acidic) | 0.1M Ammonium Bicarbonate | Ensure the final pH is around 7. |
| Neutral charge, high hydrophobicity | Stronger organic solvents (HFIP, TFE) | Use with caution as they can alter secondary structure.[3] |
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
Objective: To monitor the kinetics of fibril formation in peptides containing trifluoro-norvaline residues.
Materials:
-
Lyophilized peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer
Workflow Diagram:
Caption: Workflow for a Thioflavin T (ThT) peptide aggregation assay.
Procedure:
-
Prepare a concentrated stock solution of the peptide in an appropriate organic solvent (e.g., DMSO) as determined by your solubility tests.
-
Prepare a working solution of ThT in the desired assay buffer (e.g., 20 µM ThT in PBS, pH 7.4). Filter the solution through a 0.22 µm filter.
-
Pipette the ThT working solution into the wells of a 96-well black, clear-bottom plate.
-
Initiate the aggregation reaction by adding a small volume of the peptide stock solution to each well to achieve the final desired peptide concentration. The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to minimize its effect on the assay. Include a control with only the solvent.
-
Place the microplate in a plate-reading fluorometer set to the desired temperature (e.g., 37°C). It is often beneficial to include intermittent shaking to promote aggregation.
-
Monitor the fluorescence intensity at regular intervals (e.g., every 15 minutes) for the duration of the experiment (which could be several hours to days). Use an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
Plot the fluorescence intensity against time. A sigmoidal curve is typically observed for amyloid-like aggregation, characterized by a lag phase, an exponential growth phase, and a plateau phase.
References
- 1. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling of Sterically Hindered Trifluoromethylated Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered trifluoromethylated amino acids into peptide sequences.
Troubleshooting Guides
Problem: Low or No Coupling Efficiency with Standard Reagents (e.g., DCC, DIC/HOBt)
Q1: My standard coupling protocol using DCC or DIC/HOBt is failing for a trifluoromethylated amino acid. What is the likely cause and what should I do?
A: Standard carbodiimide-based coupling reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), even with additives like HOBt (1-hydroxybenzotriazole), are often inefficient for coupling sterically hindered amino acids, including those with trifluoromethyl groups. The bulky trifluoromethyl group physically blocks the approach of the activated carboxylic acid to the N-terminal amine of the peptide chain, slowing down the reaction rate and leading to incomplete coupling.
Recommended Solution:
-
Switch to a More Potent Coupling Reagent: It is highly recommended to switch to a more powerful in-situ activating reagent. Aminium/uronium salts such as HATU , HCTU , and COMU , or phosphonium salts like PyAOP , are significantly more effective for these challenging couplings. These reagents form highly reactive esters (OAt or Oxyma esters) that can overcome the steric barrier.[1]
-
Consider Acyl Fluoride Formation: For extremely hindered couplings, converting the trifluoromethylated amino acid to an acyl fluoride is a very effective strategy.[2][3] Acyl fluorides are highly reactive and the small size of the fluoride leaving group minimizes steric hindrance during the coupling reaction.[4]
Problem: Incomplete Coupling Even with Potent Reagents (e.g., HATU, HCTU)
Q2: I've switched to HATU, but my coupling is still incomplete. What other parameters can I optimize?
A: While potent coupling reagents like HATU significantly improve efficiency, the inherent steric hindrance of trifluoromethylated amino acids can sometimes require further optimization of reaction conditions.
Recommended Solutions:
-
Increase Reaction Time: Extend the coupling time significantly. While standard couplings are often complete within 1-2 hours, sterically hindered residues may require 4-24 hours for complete incorporation.
-
Double Coupling: This is a common and effective technique. After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated trifluoromethylated amino acid.
-
Increase Reagent Equivalents: Use a higher excess of the trifluoromethylated amino acid and coupling reagent (e.g., increase from 3-5 equivalents to 5-10 equivalents relative to the resin loading).
-
Elevate the Temperature: Carefully increasing the reaction temperature (e.g., to 40-50°C) can help overcome the activation energy barrier. However, this should be done with caution as elevated temperatures can increase the risk of racemization.
-
Solvent Choice: While DMF is the most common solvent for solid-phase peptide synthesis (SPPS), N-methyl-2-pyrrolidone (NMP) has superior solvating properties and can be beneficial for sequences prone to aggregation, which can be exacerbated by bulky residues.
Frequently Asked Questions (FAQs)
Q3: Why are trifluoromethylated amino acids so difficult to couple?
A: The primary reason is steric hindrance. The trifluoromethyl (CF3) group is significantly larger than a methyl group and its strong electron-withdrawing nature can also influence the reactivity of the carboxylic acid. This bulkiness physically impedes the formation of the transition state required for peptide bond formation, leading to slower reaction kinetics and incomplete couplings with standard methods.
Q4: Which coupling reagents are considered the most effective for sterically hindered amino acids?
A: Reagents that form highly reactive activated esters are preferred.
-
HATU and PyAOP: These are among the most efficient as they form highly reactive OAt esters. The nitrogen in the 7-azabenzotriazole ring of HOAt provides anchimeric assistance, accelerating the coupling reaction.[1]
-
COMU: This is an Oxyma-based uronium reagent that shows coupling efficiencies comparable to HATU and is a non-explosive alternative to benzotriazole-based reagents.[1]
-
Acyl Fluorides (generated in situ with TFFH or BTFFH): For the most challenging sterically hindered amino acids, in situ generation of acyl fluorides is often the most effective method due to the high reactivity and small size of the fluoride leaving group.[2][3][4]
Q5: What is "double coupling" and when should I use it?
A: Double coupling is the process of repeating the coupling step with a fresh portion of activated amino acid and coupling reagents before proceeding to the next N-terminal deprotection. It is a highly effective strategy to drive a difficult coupling reaction to completion and should be considered whenever you are incorporating a sterically hindered residue like a trifluoromethylated amino acid, especially if a test cleavage and analysis of a small portion of the resin indicates incomplete coupling after a single coupling cycle.
Q6: Can I use microwave synthesis for coupling trifluoromethylated amino acids?
A: Yes, microwave-assisted peptide synthesis can be very effective for difficult couplings. The elevated temperatures achieved with microwave energy can significantly accelerate the reaction rate. However, it is crucial to carefully optimize the temperature and irradiation time to minimize the risk of racemization.
Data Presentation
Table 1: Relative Efficiency of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Activated Intermediate | Relative Reactivity | Suitability for Hindered Couplings | Notes |
| DCC/DIC + HOBt | OBt-ester | Moderate | Low to Moderate | Often insufficient for highly hindered residues. |
| HBTU | OBt-ester | High | Good | A significant improvement over carbodiimides. |
| HATU | OAt-ester | Very High | Excellent | Generally faster and more efficient than HBTU.[5] |
| COMU | Oxyma-ester | Very High | Excellent | Performance comparable to HATU; non-explosive byproducts.[1] |
| PyAOP | OAt-ester | Very High | Excellent | A highly efficient phosphonium-based reagent. |
| TFFH/BTFFH | Acyl Fluoride | Extremely High | Superior | Recommended for the most challenging couplings.[2][3] |
This table provides a general comparison based on data for various sterically hindered amino acids. The optimal choice may vary depending on the specific trifluoromethylated amino acid and peptide sequence.
Table 2: Illustrative Yields for Coupling of the Sterically Hindered Aib Residue
| Coupling Reagent | Typical Yield/Purity |
| BTFFH | Excellent |
| HATU/DIPEA | Good to Excellent |
| DIC/HOBt | Good |
Data adapted from a study on Fmoc-Aib-OH, a sterically hindered amino acid, to illustrate the relative performance of different coupling reagents.[2] Specific yields for trifluoromethylated amino acids may vary.
Experimental Protocols
Protocol 1: General Procedure for Coupling a Sterically Hindered Amino Acid using HATU
-
Resin Preparation: Swell the resin in DMF. Perform N-terminal Fmoc deprotection (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected trifluoromethylated amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the amino acid solution and mix briefly. The solution will typically change color.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended to overnight.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next deprotection step or for cleavage.
-
(Optional) Double Coupling: If required, repeat steps 2-6 with a fresh solution of activated amino acid before proceeding.
Protocol 2: In Situ Generation and Coupling of Acyl Fluorides using TFFH
-
Resin Preparation: Swell the resin in DMF and perform N-terminal Fmoc deprotection as described in Protocol 1.
-
Acyl Fluoride Formation: In a separate vessel, dissolve the Fmoc-protected trifluoromethylated amino acid (2-4 equivalents) and TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1:1 molar ratio with the amino acid) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).[6]
-
Add a non-nucleophilic base such as DIPEA (2 equivalents per equivalent of amino acid) to the solution to initiate the formation of the acyl fluoride.[6] Allow the activation to proceed for approximately 10-15 minutes at room temperature.
-
Coupling: Transfer the solution containing the in situ generated acyl fluoride to the deprotected resin.
-
Agitate the mixture at room temperature. Coupling times are often rapid (30-60 minutes), but can be extended for difficult sequences.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF and DCM as described in Protocol 1.
Mandatory Visualizations
Caption: Troubleshooting workflow for difficult couplings.
Caption: Workflow for acyl fluoride mediated coupling.
References
"side reactions during the synthesis of trifluoromethylated peptides".
Welcome to the technical support center for the synthesis of trifluoromethylated peptides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges and side reactions encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing trifluoromethylated peptides?
A1: During the synthesis of trifluoromethylated peptides, you may encounter common side reactions inherent to solid-phase peptide synthesis (SPPS), as well as challenges specific to the trifluoromethyl (CF3) group. Key side reactions include:
-
Racemization/Epimerization: Loss of stereochemical integrity at the α-carbon, particularly for residues like cysteine and histidine. The choice of coupling reagent and base is critical in minimizing racemization.
-
Aspartimide Formation: Cyclization of aspartic acid residues, especially in Asp-Gly or Asp-Ser sequences, can lead to chain termination and the formation of β-aspartyl peptides.
-
Incomplete Coupling/Deprotection: The steric bulk of some trifluoromethylated amino acids can hinder coupling reactions, leading to deletion sequences. Similarly, incomplete Fmoc-deprotection can cause truncated peptides.
-
Side Reactions during Trifluoromethylation: When performing post-synthetic modification with reagents like Togni's or Umemoto's reagents, side reactions can occur on sensitive residues. For example, cysteine's sulfhydryl group can be fluoroalkylated, and tryptophan or tyrosine residues may undergo modification under radical conditions.[1][2][3]
-
Trifluoroacetylation: A novel mechanism for trifluoroacetylation can occur during SPPS, independent of the coupling step, involving the reaction of trifluoroacetoxymethyl groups on the resin with resin-bound amines. This can lead to chain termination.
Q2: How can I detect these side products?
A2: The primary methods for detecting side products are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).
-
RP-HPLC: A crude analysis of your peptide will show multiple peaks. The main peak should correspond to your target peptide, while smaller peaks often represent impurities and side products. Side products like diastereomers (from racemization) may appear as closely eluting peaks or shoulders on the main peak.
-
Mass Spectrometry (MS): MS is crucial for identifying the mass of your product and impurities. Deletion sequences will have a lower mass, while side products from reactions with scavengers or protecting groups will have a higher mass. Isomeric side products like aspartimide-related impurities will have the same mass as the target peptide, making them identifiable by their different retention times in LC-MS.
Q3: My reaction yield is very low. What are the most likely causes?
A3: Low yield is a common problem that can stem from several issues throughout the synthesis process. The most frequent causes include:
-
Incomplete Coupling: Often due to steric hindrance from bulky amino acids (including some CF3-containing ones) or peptide aggregation on the resin.
-
Incomplete Deprotection: The Fmoc group may not be completely removed, preventing the next amino acid from coupling.
-
Side Reactions: Reactions like aspartimide formation can lead to chain termination.
-
Poor Reagent Quality: Degradation of coupling reagents or trifluoromethylating agents can lead to inefficient reactions.
-
Losses during Workup and Purification: Significant amounts of peptide can be lost during precipitation and HPLC purification steps.
For a systematic approach to diagnosing low-yield issues, please refer to the Troubleshooting Guide below.
Troubleshooting Guide: Low Yield and Impurities
This guide provides a logical workflow to diagnose and solve common problems encountered during the synthesis of trifluoromethylated peptides.
Caption: Troubleshooting workflow for low yield and impurities.
Side Reaction Deep Dive & Mitigation Strategies
Racemization/Epimerization
Problem: The loss of stereochemical purity during amino acid activation and coupling, leading to diastereomeric impurities that are difficult to separate. Cysteine and Histidine are particularly susceptible.
Mitigation Strategies:
-
Choice of Coupling Reagent: Modern uronium/aminium salts containing OxymaPure (like COMU) generally show lower racemization rates compared to older benzotriazole-based reagents like HBTU.[4][5]
-
Base Selection: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) in minimal necessary amounts. For highly sensitive couplings, a weaker base like sym-collidine may be beneficial.
-
Additives: The inclusion of additives like OxymaPure or HOAt is crucial for suppressing racemization when using carbodiimide coupling reagents.
-
Temperature: Perform coupling reactions at lower temperatures when possible, as higher temperatures can increase the rate of racemization.
Quantitative Comparison of Coupling Reagents: While performance is sequence-dependent, studies on difficult sequences provide a general comparison.
| Coupling Reagent | Base | Additive | Racemization Potential | Coupling Efficiency |
| DCC/DIC | DIPEA | HOBt/Oxyma | Moderate | Good |
| HBTU/HATU | DIPEA | - | Low-Moderate | Very Good |
| COMU | DIPEA | - | Low | Excellent |
This table provides a generalized comparison. Optimal conditions may vary.
Aspartimide Formation
Problem: A base-catalyzed intramolecular cyclization that occurs with Asp residues, particularly in Asp-Gly, Asp-Asn, and Asp-Ser sequences. This leads to a succinimide intermediate that can open to form a mixture of desired α-aspartyl and undesired β-aspartyl peptides, often with racemization.
Mitigation Strategies:
-
Modified Deprotection: Using 20% piperidine in DMF with an additive like 0.1 M HOBt can reduce aspartimide formation. Alternatively, using a weaker base like piperazine can also suppress this side reaction.
-
Sterically Hindered Protecting Groups: Incorporating Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH instead of the standard Fmoc-Asp(OtBu)-OH can sterically hinder the cyclization.
-
Backbone Protection: Using N-(2-hydroxy-4-methoxybenzyl) (Hmb) protection on the amide nitrogen of the amino acid following the Asp residue can completely prevent aspartimide formation.[6]
Experimental Protocols
Protocol 1: Incorporating Fmoc-4-(Trifluoromethyl)-L-phenylalanine during SPPS
This protocol outlines the manual solid-phase synthesis steps for coupling Fmoc-L-Phe(4-CF3)-OH.
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
-
Coupling of Fmoc-L-Phe(4-CF3)-OH:
-
Activation Mixture: In a separate vial, dissolve Fmoc-L-Phe(4-CF3)-OH (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol), and HOAt (3 eq., 0.3 mmol) in DMF.
-
Add DIPEA (6 eq., 0.6 mmol) to the activation mixture and let it pre-activate for 2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time is recommended.
-
Monitoring: Perform a Kaiser test to check for free primary amines. If the test is positive (blue beads), the coupling is incomplete. In this case, drain the solution and repeat the coupling step (double coupling).
-
-
Washing:
-
Once coupling is complete (Kaiser test is negative), drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to prepare for the next deprotection cycle.
-
Protocol 2: General Post-Synthetic Trifluoromethylation of a Peptide on Resin
This protocol describes a general method for the trifluoromethylation of an aromatic residue (e.g., Tyrosine) using a Togni reagent after peptide assembly.
-
Peptide-Resin Preparation:
-
Synthesize the peptide sequence on a suitable resin using standard Fmoc-SPPS. The final Fmoc group should be removed.
-
Wash the peptide-resin extensively with DMF and then with a solvent suitable for the trifluoromethylation reaction (e.g., Dichloroethane - DCE). Dry the resin under vacuum.
-
-
Trifluoromethylation Reaction:
-
Swell the dried peptide-resin in anhydrous DCE under an inert atmosphere (Argon or Nitrogen).
-
In a separate flask, dissolve Togni's Reagent II (3-5 equivalents per residue to be modified) in anhydrous DCE.
-
Add the Togni reagent solution to the peptide-resin suspension.
-
If required by the specific substrate, add a catalyst (e.g., CuI, 0.2 equivalents).
-
Stir the reaction mixture at the optimized temperature (e.g., 60 °C) for 12-24 hours. Monitor the reaction progress by cleaving a small sample of resin and analyzing by LC-MS.
-
-
Washing and Cleavage:
-
After the reaction, drain the solvent and wash the resin thoroughly with DCE, DMF, and finally Dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours.
-
-
Workup and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide and purify by RP-HPLC.
-
Protocol 3: RP-HPLC Purification of Crude Trifluoromethylated Peptides
-
Sample Preparation:
-
Dissolve the crude, dried peptide in a minimal volume of a suitable solvent. A common starting point is 0.1% TFA in water. If solubility is an issue, small amounts of acetonitrile or, in difficult cases, 6M guanidine hydrochloride can be added.[7]
-
Filter the sample through a 0.45 µm filter before injection.[8]
-
-
Chromatography Conditions:
-
Column: A C18 stationary phase is standard for most peptides. For very hydrophobic peptides, a C4 or C8 column may provide better separation.[7]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is often necessary to separate closely eluting impurities. A typical starting gradient is 5% to 65% B over 60 minutes. This may need to be optimized based on the hydrophobicity of the peptide.
-
Detection: Monitor the column eluent at 214-220 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peaks shown on the chromatogram.
-
Analyze the purity of each fraction using analytical HPLC and MS.
-
Pool the fractions that contain the pure target peptide.
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.
-
Visualizing Experimental Logic
Workflow for Comparing Coupling Reagents
This diagram illustrates the process for systematically comparing the effectiveness of different coupling reagents in minimizing a specific side reaction, such as racemization.
Caption: Workflow for comparing coupling reagent performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Protecting group free radical C–H trifluoromethylation of peptides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Side reactions in the SPPS of Cys-containing peptides | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. HPLC Purification of Peptides [protocols.io]
"incomplete Fmoc deprotection of N-Fmoc-5,5,5-trifluoro-L-norvaline"
This guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete deprotection of N-Fmoc-5,5,5-trifluoro-L-norvaline during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the Fmoc deprotection of this compound often incomplete?
Incomplete deprotection of this specific amino acid is typically due to a combination of electronic and steric factors. The strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group can influence the acidity of the β-carbon proton on the fluorenyl ring system, potentially altering the kinetics of the base-catalyzed elimination.[1][2] Additionally, sterically hindered amino acids can physically prevent the deprotection reagent from efficiently accessing the Fmoc group, a problem that can be exacerbated if the growing peptide chain begins to aggregate or form secondary structures like β-sheets.[3][4]
Q2: What are the immediate consequences of incomplete Fmoc deprotection?
The primary consequence is the formation of deletion sequences, where the subsequent amino acid is coupled to the portion of the peptide that was successfully deprotected, while the chain with the persistent Fmoc group does not extend. This results in a heterogeneous mixture of the target peptide and truncated impurities that can be difficult to separate during purification.[5][6]
Q3: How can I monitor the completeness of the Fmoc deprotection step?
Several methods are available to monitor deprotection:
-
Qualitative Colorimetric Tests: The Kaiser test is a common method to detect the presence of free primary amines after deprotection.[7] A positive result (dark blue beads) indicates successful Fmoc removal. However, this test is not reliable for N-terminal proline residues.[3][7]
-
Quantitative UV-Vis Monitoring: Automated peptide synthesizers often monitor the UV absorbance of the solution flowing from the reactor. The dibenzofulvene-piperidine adduct, a byproduct of deprotection, has a characteristic absorbance maximum around 301 nm.[7][8] The reaction can be programmed to extend until the absorbance returns to baseline, indicating the reaction is complete.[7]
-
Post-Synthesis Analysis: The most definitive method is to cleave a small sample of the peptide from the resin and analyze the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS).[8] These techniques can accurately identify the target peptide and quantify the level of deletion sequences.
Troubleshooting Guide
Q4: My standard protocol (20% piperidine in DMF) resulted in incomplete deprotection. What is the first thing I should change?
If your standard protocol is failing, the first step is to intensify the conditions without changing the reagents.
-
Extend Reaction Time: Increase the deprotection time. Instead of a single 10-20 minute treatment, perform two separate treatments with fresh reagent (e.g., 2 x 10 minutes).[3][9]
-
Increase Temperature: Gently warming the reaction vessel to 30-40°C can sometimes improve efficiency, but this should be done with caution as it can also increase the risk of side reactions.
-
Ensure Reagent Quality: Confirm that your piperidine and DMF solvent are fresh and of high purity. Degraded reagents can lead to reduced efficiency.[3]
Q5: The modified piperidine protocol is still insufficient. What stronger, alternative reagents can I use?
When piperidine is not effective, a stronger base is required. The most common and effective alternative is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[10][11]
-
DBU Cocktail: DBU is a non-nucleophilic base and removes the Fmoc group much faster than piperidine.[10] However, it does not effectively scavenge the resulting dibenzofulvene (DBF) byproduct. Therefore, it is almost always used in a cocktail with a nucleophilic scavenger like piperidine or piperazine.[10][12] A common highly effective solution is 2% DBU and 5% piperazine in DMF or N-Methyl-2-pyrrolidone (NMP).[3][13]
Q6: Are there any risks associated with using DBU?
Yes. DBU is a very strong base and can catalyze side reactions. Most notably, it should not be used in sequences containing aspartic acid (Asp), as it strongly promotes the formation of aspartimide, which can lead to epimerization and the formation of undesirable β-aspartyl peptides.[10][14]
Data Presentation: Comparison of Deprotection Reagents
The following table summarizes common deprotection reagents and their typical conditions for difficult sequences.
| Reagent Cocktail | Solvent | Typical Concentration | Recommended Time | Key Considerations |
| Piperidine | DMF | 20% (v/v) | 2 x 10-15 min | Standard baseline condition. May be insufficient for this residue.[15] |
| 4-Methylpiperidine (4MP) | DMF | 20% (v/v) | 2 x 10-15 min | A good alternative to piperidine with similar performance.[5][16] |
| DBU / Piperidine | DMF or NMP | 2% DBU / 2% Piperidine | 1 x 5-10 min | Significantly faster than piperidine alone.[10] |
| DBU / Piperazine | DMF or NMP | 2% DBU / 5% Piperazine | 1 x 3-7 min | Very rapid and efficient; often cited for overcoming difficult deprotections.[13][17] Avoid with Asp-containing sequences.[14] |
Experimental Protocols & Methodologies
Protocol 1: Enhanced Deprotection with Piperidine
This protocol is a more rigorous version of the standard procedure for use with difficult residues.
-
Resin Wash: Wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove residual reagents from the previous coupling step.[3]
-
First Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged. Agitate gently for 15 minutes at room temperature.[15]
-
Drain: Drain the deprotection solution via filtration.
-
Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10 minutes.[3]
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (6 x 1 min) to completely remove all traces of piperidine and the DBF-adduct. The resin is now ready for the next coupling step.
Protocol 2: Rapid Deprotection with a DBU-Based Reagent
Use this protocol for severely hindered residues where piperidine-based methods have failed. Warning: Do not use if your sequence contains an Aspartic Acid (Asp) residue.[10][14]
-
Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (v/v) piperazine in high-purity DMF.[13][17]
-
Resin Wash: Wash the peptide-resin with DMF (3 x 1 min).
-
Deprotection: Add the DBU/piperazine solution to the resin and agitate for 5-7 minutes at room temperature.
-
Drain and Wash: Drain the reagent and immediately wash the resin thoroughly with DMF (at least 6 x 1 min) to remove all traces of the basic reagents. Proceed immediately to the next coupling step.
Protocol 3: Monitoring by HPLC Analysis
This protocol outlines how to check the purity of your crude peptide after synthesis.
-
Sample Preparation: After the final deprotection step, wash the resin and dry a small sample (approx. 5-10 mg) under vacuum.
-
Cleavage: Treat the dried resin sample with a cleavage cocktail appropriate for your resin and side-chain protecting groups (e.g., 95% TFA, 2.5% Water, 2.5% TIS) for 2-3 hours.
-
Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether. Centrifuge to form a pellet, decant the ether, and repeat the ether wash twice.
-
Analysis: Dry the crude peptide pellet. Dissolve a small amount (approx. 1 mg/mL) in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by RP-HPLC and LC-MS.[8] Look for a main peak corresponding to your target mass and any preceding peaks which may indicate deletion sequences.
Visualizations
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. researchgate.net [researchgate.net]
- 17. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Solubility of Peptides Containing Trifluoro-norvaline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides incorporating the non-canonical amino acid, trifluoro-norvaline.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing trifluoro-norvaline often difficult to dissolve?
A1: The difficulty in dissolving peptides containing trifluoro-norvaline stems directly from the physicochemical properties of the trifluoromethyl (-CF3) group.
-
Increased Hydrophobicity: The trifluoromethyl group is significantly more hydrophobic than the methyl or ethyl groups found in natural amino acids like valine or norvaline. This "superhydrophobic" effect is a primary driver of poor aqueous solubility.[1]
-
Promotion of Aggregation: The high hydrophobicity of trifluoro-norvaline residues can promote intermolecular interactions, leading to the formation of stable secondary structures like β-sheets.[2] These structures can cause the peptide chains to aggregate and precipitate from solution.
-
Steric Bulk: The trifluoromethyl group is sterically bulkier than a methyl group, which can influence peptide conformation and potentially shield more soluble parts of the peptide from the solvent.[1]
Q2: How can I predict the best starting solvent for my trifluoro-norvaline peptide?
A2: The best initial approach is to analyze your peptide's overall charge at a neutral pH. This provides a strong indication of whether an acidic, basic, or organic solvent system will be most effective.[3][4]
Step 1: Calculate the Overall Charge Use the following table to assign a charge value to each relevant amino acid in your sequence at pH 7.
Table 1: Amino Acid Charge at Neutral pH (~7.0)
| Charge | Amino Acid Residues | Value |
|---|---|---|
| Basic (+) | Arginine (R), Lysine (K), Histidine (H), N-terminal amine (-NH2) | +1 each |
| Acidic (-) | Aspartic Acid (D), Glutamic Acid (E), C-terminal carboxyl (-COOH) | -1 each |
| Neutral | All other amino acids, including Trifluoro-norvaline | 0 |
Step 2: Choose a Starting Solvent Based on the calculated net charge, consult the table below for the recommended starting solvent.
Table 2: Recommended Initial Solvents Based on Peptide Net Charge
| Net Charge | Peptide Type | Recommended Initial Solvent & Protocol |
|---|---|---|
| Positive (>0) | Basic | Start with sterile distilled water.[5] If insoluble, add 10-30% acetic acid dropwise.[5][6] For very difficult cases, a small amount of TFA (<50 µL) can be used, but this is often incompatible with cell-based assays.[5][7] |
| Negative (<0) | Acidic | Start with sterile distilled water or PBS (pH 7.4).[5] If insoluble, add a small amount of 0.1M ammonium bicarbonate or dilute ammonium hydroxide (NH4OH) dropwise.[6] Caution: Avoid basic solutions if your peptide contains cysteine (Cys) to prevent disulfide bond formation.[5] |
| Zero (0) | Neutral / Hydrophobic | These peptides are unlikely to dissolve in aqueous solutions. The recommended approach is to use a minimal amount of a strong organic solvent like DMSO or DMF first, then slowly dilute with your aqueous buffer.[5][6][8] |
Q3: My peptide is insoluble in water. What is the recommended troubleshooting workflow?
A3: A systematic, step-wise approach is crucial to avoid wasting your valuable peptide. Always perform solubility tests on a small aliquot of the peptide before dissolving the entire batch.[3][4] The following workflow outlines the recommended steps for a peptide that fails to dissolve in water.
Caption: Troubleshooting workflow for peptide solubilization.
Q4: Which organic solvents are best for trifluoro-norvaline peptides, and what precautions should I take?
A4: Due to their hydrophobicity, peptides with trifluoro-norvaline often require organic solvents for initial dissolution. The choice of solvent depends on the peptide sequence and the downstream application.
Table 3: Common Organic Solvents for Hydrophobic Peptides
| Solvent | Abbreviation | Use Case & Precautions |
|---|---|---|
| Dimethyl Sulfoxide | DMSO | Preferred starting solvent for neutral/hydrophobic peptides. [8] Low toxicity for most cell cultures at final concentrations <0.5%.[5][6] Precaution: Avoid using with peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) as it can cause oxidation.[6][8][9] |
| Dimethylformamide | DMF | A good alternative to DMSO, especially for peptides containing Cys, Met, or Trp.[6][8] It is more volatile than DMSO. |
| Acetonitrile | ACN | Can be used for dissolving very hydrophobic peptides but is generally more common in HPLC purification.[10] |
| 2,2,2-Trifluoroethanol | TFE | A powerful solvent for peptides that tend to aggregate. TFE can disrupt secondary structures that cause insolubility.[11][12] Precaution: TFE can induce helicity in peptides and may alter their native conformation.[13][14] It can also interfere with some biological assays and HPLC purification.[15] Use as a last resort. |
Key Protocol: When using an organic solvent, first dissolve the peptide completely in a minimal volume of the pure organic solvent. Then, add this solution dropwise to the stirring aqueous buffer to reach the final desired concentration.[5] Adding the aqueous solution to the organic solvent can cause the peptide to precipitate.
Q5: My peptide solution becomes cloudy or forms a gel. What is happening?
A5: Cloudiness, precipitation, or gel formation after initial dissolution indicates that the peptide is aggregating. This is common for hydrophobic sequences, especially at higher concentrations.
Troubleshooting Steps for Aggregation:
-
Sonication: Use a bath sonicator to break up aggregates.[4][8][16] This can significantly improve solubility by disrupting intermolecular forces. Chill the sample on ice between short bursts of sonication to avoid heating.[17]
-
Gentle Warming: Warming the solution to <40°C can sometimes help dissolve aggregates, but use caution to avoid peptide degradation.[17][18]
-
Dilution: Your peptide may be above its solubility limit. Try working at a lower concentration.
-
Use of Denaturants: For non-biological applications or as a last resort for solubilizing a stock solution, denaturing agents like 6M Guanidine Hydrochloride (GdnHCl) or 8M Urea can be used to disrupt the hydrogen bonds that lead to aggregation.[6][17] These will need to be removed before most biological experiments.
Experimental Protocols
Protocol 1: Small-Scale Peptide Solubility Testing
This protocol is designed to determine the optimal solvent for your peptide without risking the entire sample.
Materials:
-
Lyophilized peptide containing trifluoro-norvaline
-
Sterile, distilled water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
10% (v/v) Acetic Acid
-
0.1 M Ammonium Bicarbonate (NH4HCO3)
-
Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
Methodology:
-
Aliquot approximately 0.1 - 0.5 mg of your lyophilized peptide into 4-5 separate microcentrifuge tubes.
-
Test 1 (Water): To the first tube, add 100 µL of sterile water to achieve a target concentration of 1-5 mg/mL. Vortex for 30 seconds. If not dissolved, sonicate in a water bath for 5 minutes.[4][16] Observe for clarity.
-
Test 2 (Buffer): To the second tube, repeat step 2 using PBS (pH 7.4).
-
Test 3 (pH Adjustment): Based on your peptide's net charge (see FAQ 2):
-
If Basic: To the third tube, add 100 µL of water. If insoluble, add 1-2 µL of 10% acetic acid at a time, vortexing between additions.
-
If Acidic: To the third tube, add 100 µL of water. If insoluble, add 1-2 µL of 0.1 M NH4HCO3 at a time, vortexing between additions.
-
-
Test 4 (Organic Solvent): To the fourth tube, add 10-20 µL of DMSO. Vortex until the peptide is fully dissolved. Then, slowly add PBS dropwise while vortexing to a final volume of 200 µL (5-10% DMSO). Observe if the peptide remains in solution.
-
Evaluation: Identify the solvent system that results in a clear, particle-free solution. Use this method to prepare your main stock solution.
Protocol 2: Reconstitution of a Highly Hydrophobic Peptide
This protocol is for peptides identified as neutral or highly hydrophobic from initial testing.
Materials:
-
Lyophilized peptide containing trifluoro-norvaline
-
High-purity DMSO or DMF
-
Desired aqueous buffer (e.g., PBS, Tris)
-
Magnetic stirrer and stir bar (optional, for larger volumes)
-
Vortexer
Methodology:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Add a minimal volume of pure DMSO (e.g., 50 µL for 1 mg of peptide) directly to the lyophilized powder.[3]
-
Vortex vigorously until the peptide is completely dissolved. The solution should be perfectly clear. Sonication can be used if necessary.[8][16]
-
Place the desired final volume of your aqueous buffer in a separate tube. If possible, place it on a magnetic stirrer set to a slow-to-medium speed.
-
Crucial Step: Slowly and dropwise, add the dissolved peptide-DMSO concentrate from step 4 into the stirring aqueous buffer.[5]
-
Continue stirring or vortexing for several minutes. If the solution becomes turbid or shows signs of precipitation, you have exceeded the peptide's solubility limit in that final buffer composition.[6]
-
Store the final stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[19]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. biocat.com [biocat.com]
- 6. lifetein.com [lifetein.com]
- 7. biobasic.com [biobasic.com]
- 8. jpt.com [jpt.com]
- 9. News - How to increase the solubility of peptides? [gtpeptide.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Desolvation Model for Trifluoroethanol-Induced Aggregation of Enhanced Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 18. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 19. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purification of Peptides with Trifluoromethylated Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of peptides containing trifluoromethylated amino acids.
Frequently Asked Questions (FAQs)
Q1: How does the incorporation of trifluoromethylated amino acids affect peptide purification?
The introduction of trifluoromethyl (TFM) groups significantly increases the hydrophobicity of a peptide.[1][2] This is the primary factor influencing its behavior during purification, especially in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates molecules based on their hydrophobicity.[3][4][5] Consequently, peptides with trifluoromethylated amino acids will exhibit longer retention times on RP-HPLC columns compared to their non-fluorinated analogs.[1][2] This increased hydrophobicity can be leveraged for better separation from less hydrophobic impurities but may also introduce challenges such as aggregation and reduced solubility in aqueous mobile phases.
Q2: What is the most common method for purifying peptides containing trifluoromethylated amino acids?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most widely used method for the purification of synthetic peptides, including those with trifluoromethylated residues.[3][4][] This technique offers high-resolution separation based on the differential partitioning of the peptide between a nonpolar stationary phase (commonly C18-modified silica) and a polar mobile phase.[3][5]
Q3: Are there alternative purification strategies for these types of peptides?
Yes, besides RP-HPLC, fluorous affinity purification is a viable strategy, particularly if a fluorous tag has been intentionally incorporated into the peptide sequence during synthesis.[7][8][9] This method utilizes the unique properties of fluorinated compounds to achieve a highly selective separation. The fluorous-tagged peptide is retained on a fluorinated stationary phase, while non-fluorinated impurities are washed away.[7][10] The target peptide is then eluted by changing the mobile phase composition.
Q4: What are the typical impurities encountered during the purification of synthetic peptides?
Common impurities in crude synthetic peptide mixtures include:
-
Deletion peptides: Peptides missing one or more amino acids.[3][4]
-
Truncated peptides: Sequences that are shorter than the target peptide.[3][4]
-
Incompletely deprotected peptides: Peptides that still have protecting groups attached to their side chains.[3][4]
-
Modified peptides: Peptides that have undergone side reactions such as oxidation.[4]
-
Reagents and by-products from synthesis: Residual chemicals from the cleavage and synthesis steps.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape or Tailing in RP-HPLC | The trifluoroacetic acid (TFA) concentration in the mobile phase may be suboptimal. TFA acts as an ion-pairing agent to improve peak shape.[] | Optimize the TFA concentration. While 0.1% is standard, for peptides with multiple positive charges, increasing the TFA concentration to 0.2-0.25% may improve resolution.[11] |
| Peptide Elutes Too Late or Not at All | The high hydrophobicity of the trifluoromethylated peptide leads to very strong retention on the C18 column. | Use a less retentive stationary phase, such as C8 or C4.[12] Alternatively, a stronger organic solvent in the mobile phase (e.g., isopropanol in addition to acetonitrile) or a steeper elution gradient can be employed. |
| Crude Peptide Fails to Dissolve in the Initial Mobile Phase | The increased hydrophobicity of the peptide can lead to poor solubility in aqueous solutions.[13] | Dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it with the initial mobile phase for injection.[13][14] |
| Multiple, Poorly Resolved Peaks | The crude peptide mixture contains impurities that are structurally very similar to the target peptide, differing only slightly in hydrophobicity. | A shallower gradient during HPLC elution can enhance the separation of closely eluting peaks.[4][12] |
| Low Recovery of Purified Peptide | The peptide may be aggregating and precipitating during the purification process. The highly hydrophobic nature of trifluoromethylated peptides can promote aggregation. | Performing the purification at a lower temperature can sometimes reduce aggregation. The use of organic solvents for initial dissolution can also help prevent aggregation before loading onto the column.[14] |
Quantitative Data Summary
The incorporation of trifluoromethylated amino acids has a quantifiable impact on the hydrophobicity of a peptide, which is a key parameter in designing a purification strategy.
| Amino Acid Modification | Effect on Hydrophobicity | Impact on RP-HPLC Retention Time | Reference |
| Incorporation of (R)- and (S)-α-trifluoromethylalanine (TfmAla) | Strong increase, exceeding that of isoleucine. | Significant increase. | [1][2] |
| Incorporation of (S)-trifluoromethylcysteine (TfmCys) | Strong increase in hydrophobicity. | Significant increase. | [2] |
| Incorporation of (S)-trifluoromethionine (TFM) | Strong increase, exceeding that of isoleucine. | Significant increase. | [1][2] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Trifluoromethylated Peptide
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size). For highly hydrophobic peptides, a C8 or C4 column may be more suitable.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting point is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the hydrophobicity of the specific peptide. For highly hydrophobic peptides, a starting concentration of 10-20% B might be necessary, and the gradient might extend to 80-90% B.
-
Flow Rate: Dependent on the column diameter. For an analytical column (e.g., 4.6 mm ID), a flow rate of 1 mL/min is common. For preparative columns, the flow rate will be higher.
-
Detection: UV detection at 214 nm and 280 nm.
-
Procedure: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, followed by dilution with Mobile Phase A).[14] b. Filter the sample through a 0.45 µm filter before injection. c. Inject the sample onto the equilibrated HPLC column. d. Run the gradient elution program. e. Collect fractions corresponding to the desired peptide peak. f. Analyze the collected fractions for purity using analytical HPLC. g. Pool the pure fractions and lyophilize to obtain the purified peptide.
Protocol 2: Fluorous Affinity Purification of a Fluorous-Tagged Peptide
This protocol assumes the peptide has been synthesized with a fluorous tag.
-
Column: A fluorous affinity column (e.g., Fluoro-Pak™).
-
Loading Buffer: An aqueous buffer containing salt (e.g., 0.1 M TEAA).
-
Washing Buffer: 5-10% acetonitrile in the loading buffer.
-
Elution Buffer: A higher concentration of an organic solvent, such as acetonitrile or methanol, sufficient to disrupt the fluorous interaction.
-
Procedure: a. Dissolve the crude peptide mixture in the loading buffer. b. Load the solution onto the pre-equilibrated fluorous affinity column. The fluorous-tagged peptide will bind to the column. c. Wash the column with the washing buffer to remove non-fluorous impurities. d. Elute the fluorous-tagged peptide with the elution buffer. e. If the tag is cleavable, the tag can be removed either on-column or after elution, followed by a final purification step if necessary.[7] f. Analyze the eluted peptide for purity and lyophilize.
Visualizations
References
- 1. Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of a 'fluorous' (fluorinated alkyl) affinity reagent that labels primary amine groups in proteins/peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. biotage.com [biotage.com]
- 14. benchchem.com [benchchem.com]
"minimizing racemization during coupling of N-Fmoc-5,5,5-trifluoro-L-norvaline"
Technical Support Center: N-Fmoc-5,5,5-trifluoro-L-norvaline Coupling
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound to minimize racemization during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process that results in a mixture of enantiomers (D and L forms) from a single, pure enantiomer during synthesis.[1] In peptide synthesis, this means the α-carbon of an L-amino acid, like this compound, can invert its stereochemistry to the D-form. This incorporation of the incorrect stereoisomer can drastically alter the final peptide's three-dimensional structure, biological activity, and therapeutic potential.[1]
Q2: Why is this compound particularly susceptible to racemization?
A2: The susceptibility of this compound to racemization stems from the strong electron-withdrawing effect of the terminal trifluoromethyl (CF₃) group. This effect increases the acidity of the proton on the α-carbon, making it easier for a base to abstract it. This abstraction is a key step in both major racemization pathways. Amino acids with electron-withdrawing groups in their side chains are known to have a higher propensity for epimerization.[2]
Q3: What are the primary mechanisms of racemization during peptide coupling?
A3: There are two main pathways for racemization during the coupling step:[1][2]
-
Oxazolone (Azlactone) Formation: This is the most common mechanism.[1] The activated carboxyl group of the N-Fmoc-amino acid intramolecularly cyclizes to form a 5(4H)-oxazolone. The α-proton of this intermediate is highly acidic and is readily abstracted by a base, leading to a loss of chirality. The incoming amine can then attack this achiral intermediate from either face, producing both the desired L-L peptide and the undesired L-D diastereomer.[1]
-
Direct Enolization: This pathway involves the direct abstraction of the α-proton from the activated amino acid by a base to form an achiral enolate intermediate. Subsequent protonation can occur from either side, leading to racemization. This mechanism is more prevalent under strongly basic conditions.[1]
Q4: Which coupling reagents are recommended for minimizing racemization?
A4: The choice of coupling reagent is critical. While highly efficient, some reagents can promote racemization.
-
Onium Salts (HBTU, HATU): These are very popular due to their high coupling efficiency. However, they can increase racemization, especially for sensitive amino acids when used with strong bases.[3] HATU, in particular, has been shown to cause some racemization even in less sensitive amino acids.[3]
-
Carbodiimides (DCC, DIC): These are generally associated with lower racemization, especially when used in combination with additives.[4]
-
Additives (HOBt, HOAt, Oxyma): Additives like 1-hydroxybenzotriazole (HOBt) and its analogues are crucial for suppressing racemization by minimizing the lifetime of the highly reactive activated intermediate.[4][5] The combination of diisopropylcarbodiimide (DIC) with an additive like Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is often a very mild and effective system for preventing racemization.[3] For particularly challenging cases, COMU has also shown excellent performance in reducing epimerization.[6]
Q5: How does the choice of base affect racemization?
A5: The base is necessary for neutralizing protonated amines and for the function of onium salt reagents, but it is a primary driver of racemization.[1]
-
Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are widely used.
-
Impact: Stronger, less sterically hindered bases accelerate proton abstraction, increasing racemization.[1]
-
Recommendation: If significant racemization is observed, switching from a strong base like DIPEA to a weaker or more sterically hindered base like NMM or 2,4,6-trimethylpyridine (TMP, also known as sym-collidine) can be highly effective.[6][7]
Q6: How can I detect and quantify the racemization of 5,5,5-trifluoro-L-norvaline?
A6: Quantifying the level of the undesired D-isomer is essential for optimizing your protocol.
-
Chiral HPLC: This is a direct method for separating and quantifying the diastereomeric peptides formed after the coupling step. A suitable chiral stationary phase is required, and method development is often necessary.
-
Enzymatic Digestion: For the final peptide, enzymatic digestion followed by LC-MS analysis can be used.[8] Enzymes like Carboxypeptidase A can be used to digest the peptide. The presence of D-amino acids can inhibit or stop the digestion, which can be detected by mass spectrometry.[8]
-
Acid Hydrolysis and Derivatization: The peptide can be fully hydrolyzed into its constituent amino acids. The amino acids are then derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated and quantified using standard reverse-phase HPLC.[8]
Troubleshooting Guide: High D-Isomer Content
If you detect unacceptable levels of the D-isomer of 5,5,5-trifluoro-norvaline in your peptide, consult the following guide.
Comparison of Coupling Conditions on Racemization
The following table summarizes the general effect of different coupling reagents and bases on racemization levels for sensitive amino acids. While specific data for this compound is not extensively published, these trends from other racemization-prone residues like Cysteine and Histidine provide a valuable guide.[3][7]
| Coupling Reagent | Additive | Base | Relative Racemization | Notes |
| HATU | (Internal) | DIPEA | High | Very fast and efficient but can be aggressive. Consider for non-sensitive residues. |
| HBTU | (Internal) | DIPEA | Moderate-High | A common and effective reagent, but still poses a risk for sensitive amino acids. |
| HCTU | (Internal) | DIPEA | Moderate | Generally considered to cause less racemization than HBTU/HATU. |
| DIC | HOBt | N/A | Low | A classic combination for suppressing racemization.[4] |
| DIC | Oxyma | N/A | Very Low | Highly recommended. Oxyma is an excellent, non-explosive alternative to HOBt/HOAt.[3] |
| HATU | (Internal) | Collidine | Low-Moderate | Using a hindered base can significantly reduce racemization with onium salt reagents.[7] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound
This protocol is designed to minimize racemization during the critical coupling step in Solid Phase Peptide Synthesis (SPPS).
Materials:
-
This compound (1.5-3 eq.)
-
Resin-bound peptide with free N-terminal amine (1 eq.)
-
Diisopropylcarbodiimide (DIC) (1.5-3 eq.)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.5-3 eq.)
-
N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)[9]
-
Dichloromethane (DCM) for washing
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid using standard conditions (e.g., 20% piperidine in DMF) and wash thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Solution: In a separate vial, dissolve this compound (1.5-3 eq.) and Oxyma (1.5-3 eq.) in a minimal volume of DMF.
-
Activation and Coupling:
-
Add the amino acid/Oxyma solution to the drained resin in the reaction vessel.
-
Add DIC (1.5-3 eq.) to the vessel.
-
Allow the reaction to proceed for 1-4 hours at room temperature. For maximum suppression, the reaction can be performed at 0°C.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any excess reagents and byproducts.
-
Cycle Repetition: Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 2: Analysis of Racemization by Chiral HPLC
This method directly analyzes the diastereomeric peptides formed during a coupling reaction without requiring full peptide cleavage and hydrolysis.
Objective: To quantify the amount of the L-D dipeptide formed during the coupling of L-trifluoronorvaline to an L-amino acid on the resin.
Procedure:
-
Sample Preparation: After the coupling step (Protocol 1), take a small sample of the resin (~5-10 mg).
-
Cleavage: Cleave the dipeptide from the resin sample using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-2 hours.
-
Workup: Precipitate the crude dipeptide with cold diethyl ether, centrifuge, and decant the ether. Dry the peptide pellet under vacuum.
-
Dissolution: Dissolve the crude dipeptide in a suitable mobile phase solvent (e.g., Acetonitrile/Water mixture).
-
HPLC Analysis:
-
Column: Use a chiral HPLC column (e.g., cellulose- or amylose-based). The specific column choice may require screening.
-
Mobile Phase: An isocratic or gradient system of solvents like hexane/isopropanol or acetonitrile/water with additives (e.g., TFA) is typical. This must be optimized for the specific dipeptide and column.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm for the peptide backbone).
-
-
Quantification: Integrate the peak areas for the desired L-L diastereomer and the undesired L-D diastereomer. The percentage of racemization is calculated as: % Racemization = [Area(L-D) / (Area(L-L) + Area(L-D))] * 100
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Characterizing Impurities in Trifluoro-norvaline Containing Peptides by HPLC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of impurities in trifluoro-norvaline containing peptides using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
1. Poor Chromatographic Resolution or Peak Shape
Question: My HPLC chromatogram shows poor peak shape (e.g., tailing, fronting, or broad peaks) for my trifluoro-norvaline containing peptide, making it difficult to resolve impurities. What are the possible causes and solutions?
Answer:
Poor peak shape can be attributed to several factors, often related to interactions between the peptide, the stationary phase, and the mobile phase.
-
Mobile Phase Modifier:
-
Issue: Formic acid (FA) is often preferred for MS compatibility but can lead to suboptimal separation compared to trifluoroacetic acid (TFA).[1] TFA improves peak shape by acting as an ion-pairing agent and protonating residual silanols on the column, but it can suppress the MS signal.[1]
-
Solution:
-
If using FA, consider a column specifically designed for good peak shape with MS-friendly modifiers.[1]
-
If resolution is critical and MS sensitivity is sufficient, a low concentration of TFA (e.g., 0.05-0.1%) in the mobile phase can significantly improve peak shape.[2]
-
For methods requiring high TFA concentrations for separation, a 2D-LC approach can be employed where the first dimension uses TFA for separation and the second dimension uses an MS-friendly modifier like FA before introduction to the mass spectrometer.
-
-
-
Column Temperature:
-
Issue: Low column temperatures can lead to broader peaks.
-
Solution: Increasing the column temperature (e.g., to 45-60 °C) can improve peak shape and separation for peptides.
-
-
Sample Overload:
-
Issue: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination or Degradation:
-
Issue: Accumulation of contaminants or degradation of the stationary phase can cause peak tailing.
-
Solution: Implement a regular column cleaning and maintenance schedule. Use guard columns to protect the analytical column.
-
2. Unexpected Peaks in the Chromatogram
Question: I am observing unexpected peaks in my HPLC-MS analysis. How can I determine their origin?
Answer:
Unexpected peaks can originate from various sources, including the sample itself, the HPLC system, or the mobile phase. A systematic approach is needed for identification.
-
System Contamination:
-
Procedure:
-
Blank Injection: Inject a solvent blank (e.g., your initial mobile phase). If peaks are still present, the contamination is likely from the HPLC system or mobile phase.[3]
-
Isolate Components: Turn off the HPLC flow to see if the noise in the MS disappears. If it does, the issue is with the HPLC.[3] Systematically test individual mobile phase components by infusing them directly into the MS to identify the contaminated source.[3]
-
Gradient Run without Injection: Run a gradient without an injection. The appearance of peaks can indicate contamination in the mobile phase B (high organic) or the pump.[3]
-
-
-
Sample-Related Impurities:
-
Common Sources: Impurities can arise from the synthesis process or degradation during storage.[1] Common peptide impurities include:
-
Deletion or Truncated Sequences: Missing one or more amino acids.[4]
-
Incompletely Deprotected Sequences: Residual protecting groups from synthesis.[4]
-
Oxidation: Particularly of methionine residues.
-
Deamidation: Common for asparagine and glutamine residues.[1]
-
Trifluoroacetylation: A potential side reaction where a trifluoroacetyl group is added, often from TFA used in synthesis.
-
-
-
Trifluoro-norvaline Specific Considerations (Hypothesized):
-
Dehydrofluorination: The trifluoromethyl group could potentially undergo elimination of HF under certain conditions, leading to a double bond.
-
Hydrolysis: While C-F bonds are generally stable, extreme pH conditions could potentially lead to hydrolysis of the trifluoromethyl group.
-
3. Difficulty in Identifying Impurities by MS/MS
Question: I can see an impurity peak in my chromatogram, but I'm struggling to identify its structure from the MS/MS data. What should I consider?
Answer:
Interpreting peptide MS/MS spectra can be complex, especially for novel impurities.
-
Fragmentation Analysis:
-
Standard Peptide Fragmentation: In Collision-Induced Dissociation (CID), peptides typically fragment along the backbone, producing b- and y-ions.
-
Analyze Mass Shifts: Compare the MS/MS spectrum of the impurity to that of the parent peptide. A consistent mass shift in a series of b- or y-ions can pinpoint the location of the modification. For example, a +16 Da shift in a y-ion series suggests oxidation on a residue within that fragment.
-
Trifluoro-norvaline Fragmentation: The fragmentation pattern of trifluoro-norvaline itself needs to be considered. The strong C-F bonds might influence fragmentation pathways. Look for characteristic neutral losses from the side chain. While specific data is limited, analogies can be drawn from other modified amino acids. Hot Electron Capture Dissociation (HECD) has been shown to produce diagnostic w-ions for differentiating norvaline from valine, suggesting advanced fragmentation techniques could be useful.
-
-
Software and Databases:
-
Utilize BioConfirm Software: Software like Agilent MassHunter BioConfirm can aid in identifying impurities by comparing experimental masses to theoretical masses of potential modifications.[1]
-
Manual Interpretation: Be prepared to manually interpret spectra, especially for unexpected modifications.
-
-
Experimental Approach:
-
High-Resolution MS: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements of both the precursor and fragment ions, which is crucial for determining elemental composition.
-
Forced Degradation Studies: Subjecting the peptide to stress conditions (e.g., acid, base, oxidation, heat, light) can help to intentionally generate degradation products and match them to impurities found in the sample.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in synthetic trifluoro-norvaline containing peptides?
A1: While specific data for trifluoro-norvaline peptides is limited, common impurities found in synthetic peptides in general include:
-
Synthesis-Related Impurities:
-
Deletion sequences: Where an amino acid is missing.[4]
-
Truncated sequences: Incomplete peptide chains.[4]
-
Incompletely deprotected sequences: Residual protecting groups on amino acid side chains.[4]
-
Trifluoroacetic acid (TFA): A common residual impurity from HPLC purification.[4]
-
Side-reaction products: Such as aspartimide formation or diketopiperazine formation.[5]
-
-
Degradation-Related Impurities:
-
Oxidation: Especially of methionine residues (+16 Da).
-
Deamidation: Conversion of asparagine to aspartic acid or isoaspartic acid (+1 Da).[1]
-
Hydrolysis: Cleavage of peptide bonds.
-
Q2: How can I minimize MS signal suppression when using TFA in my mobile phase?
A2: TFA is an excellent ion-pairing agent for chromatography but a known suppressor of MS signal.[1] To mitigate this:
-
Use the lowest concentration of TFA possible that still provides adequate peak shape (e.g., 0.05%).
-
Switch to an MS-friendly mobile phase modifier like formic acid (FA), although this may require optimization of your chromatography method and column choice.[1]
-
Employ a 2D-LC system, which can divert the TFA-containing mobile phase to waste after the first dimension of separation.
Q3: My baseline is noisy. What are the common causes and how can I fix it?
A3: A noisy baseline can be caused by several factors:
-
Contaminated Mobile Phase or HPLC System: Impurities in your solvents or buildup in the system can cause a noisy baseline, especially during gradient elution.[3]
-
Air Bubbles: Air bubbles in the pump or detector can cause baseline disturbances.
-
Solution: Ensure your mobile phases are properly degassed.
-
-
MS Source Contamination: A dirty ESI source can lead to a noisy signal.[3]
-
Solution: Follow the manufacturer's instructions for cleaning the ESI probe, capillary, and cone.[3]
-
Q4: I have an impurity with the same mass as my target peptide but a different retention time. What could it be?
A4: An impurity with the same mass but different retention time is likely an isomer. Potential isomers in peptide synthesis include:
-
Diastereomers: If a chiral amino acid epimerizes during synthesis.
-
Aspartimide Formation: Deamidation of asparagine can lead to the formation of isoaspartic acid, an isomer of aspartic acid, which will change the peptide's retention time.
-
Positional Isomers: If your peptide has two identical amino acids, a modification on one versus the other would result in isomers.
To identify the specific isomer, MS/MS fragmentation is crucial. Different fragment ions will be observed depending on the location of the isomeric residue.
Data Presentation
Table 1: Common Impurities in Synthetic Peptides and their Mass Shifts
| Impurity Type | Description | Typical Mass Shift (Da) |
| Deletion | Missing an amino acid | - (Mass of the amino acid) |
| Oxidation | Addition of an oxygen atom (e.g., Met -> Met-sulfoxide) | +15.99 |
| Deamidation | Asn -> Asp or Gln -> Glu | +0.98 |
| Trifluoroacetylation | Addition of a trifluoroacetyl group | +96.00 |
| Incomplete Deprotection | e.g., Residual Boc group | +100.05 |
| Aspartimide Formation | Dehydration of Asp or Asn | -18.01 |
Experimental Protocols
Protocol 1: General HPLC-MS Method for Trifluoro-norvaline Peptide Impurity Profiling
-
Sample Preparation:
-
Dissolve the lyophilized peptide in 0.1% formic acid in water to a concentration of 1 mg/mL.[1]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., Agilent AdvanceBio Peptide Plus).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient is recommended for good resolution of impurities. For example, 5-45% B over 40 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS: Data-dependent acquisition (DDA) of the top 3-5 most intense ions from the MS1 scan.
-
Collision Energy: Use a stepped collision energy to ensure good fragmentation.
-
Visualizations
Caption: Workflow for HPLC-MS based impurity analysis of peptides.
Caption: Decision tree for troubleshooting unexpected peaks.
References
Technical Support Center: Impact of 5,5,5-Trifluoro-DL-norvaline on Peptide Secondary Structure Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the incorporation of 5,5,5-trifluoro-DL-norvaline into peptides and its subsequent effects on secondary structure.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of incorporating trifluoro-norvaline on the secondary structure of my peptide?
A1: Incorporating trifluoro-norvaline, a fluorinated analog of norvaline, is generally expected to enhance the stability of secondary structures, particularly α-helices and β-sheets.[1][2] The trifluoromethyl group is significantly more hydrophobic than a methyl group, which can drive the peptide to adopt a more compact, folded conformation to shield the fluorinated sidechain from the aqueous environment. While direct quantitative data for trifluoro-norvaline is limited in publicly available literature, studies on analogous fluorinated amino acids like trifluoroleucine have shown a stabilizing effect on protein structures.[2] The solvent environment also plays a crucial role; for instance, solvents like 2,2,2-trifluoroethanol (TFE) are known to promote helical structures in peptides.[1][3][4][5][6]
Q2: My peptide containing trifluoro-norvaline is showing poor solubility after cleavage from the resin. What can I do?
A2: Poor solubility is a common issue with hydrophobic peptides, and the inclusion of trifluoro-norvaline can exacerbate this. Here are a few troubleshooting steps:
-
Dissolution in Organic Solvents: Try dissolving the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with your desired aqueous buffer.
-
Use of Chaotropic Agents: For purification, you might consider dissolving the peptide in a solution containing a denaturant like 6M guanidine hydrochloride, which can help to break up aggregates before loading onto an HPLC column.[7]
-
pH Adjustment: The net charge of your peptide can significantly influence its solubility. Try adjusting the pH of your solvent to be at least one pH unit away from the peptide's isoelectric point (pI).
Q3: I am observing incomplete coupling during the solid-phase synthesis of a trifluoro-norvaline-containing peptide. How can I improve the coupling efficiency?
A3: Incomplete coupling with unnatural or sterically hindered amino acids is a known challenge in solid-phase peptide synthesis (SPPS). Consider the following strategies:
-
Double Coupling: Perform the coupling reaction twice for the trifluoro-norvaline residue and the subsequent amino acid to ensure complete reaction.
-
Use of Stronger Coupling Reagents: If you are using standard coupling reagents like HBTU, switching to a more potent activator such as HATU may improve efficiency.
-
Extended Coupling Times: Increasing the reaction time for the coupling step can help drive the reaction to completion.
-
Microwave-Assisted Synthesis: Microwave energy can accelerate the coupling and deprotection steps, often leading to higher purity and yield for difficult sequences.
Q4: How can I confirm the correct incorporation of trifluoro-norvaline into my peptide?
A4: Mass spectrometry is the primary method for confirming the incorporation of trifluoro-norvaline. You should observe a mass shift corresponding to the mass of the trifluoro-norvaline residue compared to the unmodified peptide. High-resolution mass spectrometry can provide further confirmation of the elemental composition. For unambiguous differentiation from its isomer, valine, advanced mass spectrometry techniques like hot electron capture dissociation (HECD) can be employed, which can generate diagnostic fragment ions.[8][9]
Q5: Are there any specific considerations for the purification of peptides containing trifluoro-norvaline by RP-HPLC?
A5: Yes, the increased hydrophobicity of trifluoro-norvaline containing peptides will affect their retention on reversed-phase HPLC columns.
-
Stronger Organic Solvents: You may need to use a higher concentration of the organic solvent (e.g., acetonitrile) in your mobile phase to elute the peptide.
-
Shallow Gradients: Employing a shallower gradient during HPLC can improve the separation of your target peptide from closely eluting impurities.[7][8][10]
-
Alternative Stationary Phases: If you experience poor peak shape or resolution on a C18 column, consider using a column with a different stationary phase, such as C8 or C4, which are less hydrophobic.
Troubleshooting Guides
Problem 1: Low Crude Peptide Purity After Synthesis
| Potential Cause | Recommended Solution(s) |
| Incomplete Fmoc-deprotection | - Extend the piperidine treatment time. - Use a stronger base solution, such as 2% DBU and 2% piperidine in DMF.[11] - Perform a second deprotection step. |
| Incomplete Coupling | - Use a more powerful coupling reagent (e.g., HATU instead of HBTU). - Double couple the trifluoro-norvaline residue and the following amino acid. - Increase the concentration of the amino acid and coupling reagents. |
| Peptide Aggregation on Resin | - Synthesize at a higher temperature (if using a suitable synthesizer). - Incorporate structure-breaking residues like pseudoprolines near the aggregation-prone sequence. |
| Side Reactions during Cleavage | - Ensure the use of appropriate scavengers in your cleavage cocktail (e.g., triisopropylsilane, water, dithiothreitol) depending on the amino acid composition of your peptide. |
Problem 2: Peptide Aggregation During and After Purification
| Potential Cause | Recommended Solution(s) |
| High Hydrophobicity | - Dissolve the peptide in a minimal amount of organic solvent (e.g., DMSO, DMF) before dilution. - Lyophilize the peptide from a solution containing a small amount of a volatile organic acid like acetic acid to aid in subsequent solubilization. |
| Intermolecular β-sheet formation | - Store the peptide at low concentrations. - Consider synthesizing a more soluble analog by incorporating charged residues at the N- or C-terminus. |
| Incorrect pH | - Adjust the pH of the solution to be far from the peptide's isoelectric point (pI). |
Experimental Protocols
General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS) of a Trifluoro-norvaline Containing Peptide
This protocol outlines a general procedure for manual Fmoc-SPPS. Automated synthesizers will follow a similar logic.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 30 minutes in a reaction vessel.[12]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Pre-activate the mixture by allowing it to stand for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours. For trifluoro-norvaline, consider a longer coupling time or a double coupling.
-
Drain and wash the resin with DMF (3-5 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail appropriate for your peptide's protecting groups. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[13]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the cleavage solution by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether multiple times to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8][10]
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
-
Sample Preparation:
-
Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). For studying the propensity for secondary structure formation, a titration with a helix-inducing solvent like 2,2,2-trifluoroethanol (TFE) can be performed.[4][14]
-
Determine the peptide concentration accurately, for example, by UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues, or by a colorimetric assay.
-
-
CD Measurement:
-
Use a quartz cuvette with a path length of 1 mm.
-
Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25 °C).
-
Acquire spectra for the buffer (or buffer with TFE) alone as a baseline.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the peptide spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity (MRE) using the formula: MRE = (observed ellipticity in mdeg) / (10 * path length in cm * molar concentration * number of residues).
-
Estimate the percentage of α-helix, β-sheet, and random coil using deconvolution software. A characteristic α-helical spectrum will show negative bands around 222 nm and 208 nm and a positive band around 192 nm. A typical β-sheet spectrum exhibits a negative band around 218 nm and a positive band around 195 nm.
-
Visualizations
Caption: Experimental workflow for the synthesis and structural analysis of peptides containing trifluoro-norvaline.
Caption: Troubleshooting logic for synthesis issues with trifluoro-norvaline peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 3. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of trifluoroethanol on protein secondary structure: an NMR and CD study using a synthetic actin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of the ribonuclease S-peptide alpha-helix by trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoroethanol-induced stabilization of the alpha-helical structure of beta-lactoglobulin: implication for non-hierarchical protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Configurational assignment of D- and L-isovalines in intact, natural, and synthetic peptides by 2D-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Trifluoronorvaline Fortifies Peptides Against Degradation: A Comparative Guide
The incorporation of N-Fmoc-5,5,5-trifluoro-L-norvaline into peptides offers a significant enhancement in stability against enzymatic degradation when compared to its non-fluorinated counterpart, N-Fmoc-L-norvaline. This heightened resilience stems from the unique physicochemical properties of the trifluoromethyl group, which provides a steric shield against proteolytic enzymes.
The strategic substitution of hydrogen with fluorine in amino acids is a well-established method in medicinal chemistry to improve the metabolic stability and bioavailability of peptide-based therapeutics.[1] While direct comparative data for peptides containing this compound versus N-Fmoc-L-norvaline is specific, the broader body of research on fluorinated amino acids provides a strong basis for evaluating their relative stability. Generally, selective fluorination of peptides can lead to increased chemical and thermal stability, along with enhanced hydrophobicity.[2]
Enhanced Proteolytic Stability
The primary advantage of incorporating 5,5,5-trifluoro-L-norvaline is the increased resistance to proteolytic enzymes. The trifluoromethyl (CF3) group at the end of the norvaline side chain introduces significant steric bulk. This bulk can hinder the ability of proteases, such as chymotrypsin and pepsin, to bind to and cleave the adjacent peptide bonds.[3][4]
Studies on model peptides containing α-trifluoromethyl-substituted amino acids have demonstrated a considerable increase in proteolytic stability.[5] When a trifluoromethyl-containing amino acid is placed at the P1 position relative to the cleavage site of α-chymotrypsin, the peptide can exhibit absolute stability.[5] This effect is attributed to both steric hindrance and the electronic effects of the fluorine atoms.[5] However, it is important to note that the impact of fluorination on proteolytic stability is complex and can depend on the specific enzyme, the position of the fluorinated amino acid within the peptide sequence, and the degree of fluorination.[3][4]
| Feature | N-Fmoc-L-norvaline Peptides | This compound Peptides |
| Proteolytic Stability | Susceptible to degradation by various proteases. | Significantly increased resistance to proteases like chymotrypsin and elastase.[5][6] |
| Mechanism of Stability | Standard peptide bonds are accessible to enzyme active sites. | The trifluoromethyl group provides steric hindrance, shielding the peptide backbone from enzymatic attack. |
| Half-life in Plasma | Generally shorter due to enzymatic degradation. | Expected to be significantly longer, leading to improved pharmacokinetic profiles.[6] |
| Chemical Stability | Standard stability for peptide bonds. | Fluorination can increase chemical and thermal stability.[2] |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of peptides, a common method involves incubation in a relevant biological matrix followed by analysis of the intact peptide over time.
Protease Stability Assay Protocol:
-
Peptide Preparation: Synthesize peptides using standard solid-phase peptide synthesis (SPPS) with either N-Fmoc-L-norvaline or this compound. Purify the peptides by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Enzyme Solution Preparation: Prepare a stock solution of a relevant protease (e.g., trypsin, chymotrypsin, or human plasma) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the peptides at a fixed concentration (e.g., 0.2 mM) with the protease solution at 37°C.
-
Time-Point Sampling: At various time intervals (e.g., 0, 15, 30, 60, 120, and 180 minutes), withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding a solution like 0.2% trifluoroacetic acid (TFA).
-
Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products. The amount of remaining intact peptide is quantified by measuring the area under the curve of its corresponding peak in the chromatogram.
-
Data Analysis: Plot the percentage of intact peptide remaining against time to determine the peptide's half-life (t½).
Logical Framework for Enhanced Stability
The diagram below illustrates the mechanism by which the trifluoromethyl group in 5,5,5-trifluoro-L-norvaline enhances peptide stability.
Caption: Mechanism of trifluoronorvaline-induced peptide stability.
Experimental Workflow for Peptide Stability Analysis
The following diagram outlines the typical experimental workflow for comparing the stability of the two types of peptides.
Caption: Workflow for comparative peptide stability analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]
"comparing proteolytic stability of trifluorinated vs non-fluorinated peptides".
For researchers, scientists, and drug development professionals, the inherent instability of peptides in the face of proteolytic degradation presents a significant hurdle in their therapeutic development. A promising strategy to overcome this is the incorporation of trifluorinated amino acids. This guide provides a comparative analysis of the proteolytic stability of trifluorinated versus non-fluorinated peptides, supported by experimental data, detailed protocols, and illustrative diagrams.
The introduction of trifluoromethyl groups into peptide backbones can significantly hinder the action of proteases, thereby extending the half-life and bioavailability of peptide-based drugs. This enhancement is attributed to the unique steric and electronic properties of the trifluoromethyl group, which can alter the peptide's conformation and its recognition by proteolytic enzymes.
Quantitative Comparison of Proteolytic Stability
The following table summarizes the comparative proteolytic stability of a model peptide and its trifluorinated analog when subjected to enzymatic degradation by α-chymotrypsin. The data is derived from a study that systematically investigated the influence of fluorinated amino acids on peptide stability.[1]
| Peptide Sequence | Modification | % Intact Peptide after 90 min (vs. α-chymotrypsin) |
| Ac-Ala-Ala-Pro-Phe -Ala-Ala-Lys-NH₂ | Non-fluorinated (Parent Peptide) | ~ 20% |
| Ac-Ala-Ala-Pro-(p-CF₃)-Phe -Ala-Ala-Lys-NH₂ | Trifluorinated Phenylalanine | ~ 85% |
Data interpreted from graphical representations in Asante et al., 2014.[1]
As the data clearly indicates, the incorporation of a trifluoromethyl group at the para position of the phenylalanine residue dramatically increased the peptide's resistance to cleavage by α-chymotrypsin, with approximately 85% of the trifluorinated peptide remaining intact after 90 minutes, compared to only about 20% of the non-fluorinated parent peptide.[1]
Experimental Protocols
A detailed methodology for assessing the proteolytic stability of peptides, as adapted from established protocols, is provided below.[1]
In Vitro Proteolytic Stability Assay using HPLC
This protocol outlines the procedure for determining the stability of peptides against a specific protease, in this case, α-chymotrypsin.
1. Materials and Reagents:
- Peptides (non-fluorinated and trifluorinated)
- α-Chymotrypsin (from bovine pancreas)
- Phosphate buffer (10 mM, pH 7.4)
- Acetonitrile (ACN), HPLC grade
- Trifluoroacetic acid (TFA), HPLC grade
- Ultrapure water
- HPLC system with a UV detector
- Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Preparation of Solutions:
- Peptide Stock Solutions (1 mg/mL): Dissolve each peptide in the phosphate buffer.
- α-Chymotrypsin Stock Solution (1 mg/mL): Dissolve α-chymotrypsin in the phosphate buffer.
- Mobile Phase A: 0.1% (v/v) TFA in water.
- Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
3. Digestion Reaction:
- In a microcentrifuge tube, combine 50 µL of the peptide stock solution with 40 µL of phosphate buffer.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding 10 µL of the α-chymotrypsin stock solution (final enzyme-to-substrate ratio of 1:50 w/w).
- Incubate the reaction mixture at 37°C.
- At predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw 10 µL aliquots of the reaction mixture.
- Immediately quench the enzymatic reaction by adding the aliquot to 90 µL of 1% (v/v) TFA in water.
4. HPLC Analysis:
- Analyze the quenched samples by reversed-phase HPLC.
- Injection Volume: 20 µL.
- Detection Wavelength: 220 nm.
- Flow Rate: 1 mL/min.
- Gradient Elution:
- 0-5 min: 5% B
- 5-35 min: 5% to 95% B (linear gradient)
- 35-40 min: 95% B
- 40-45 min: 95% to 5% B (linear gradient)
- 45-50 min: 5% B
- Integrate the peak area corresponding to the intact peptide at each time point.
5. Data Analysis:
- Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero (t=0).
- Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life (t₁/₂) of the peptide.
Visualizing the Process and Rationale
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the experimental workflow and the overarching challenge of proteolytic degradation in peptide therapeutics.
References
Unveiling the Structural Influence of 5,5,5-Trifluoro-L-Norvaline on Peptide Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a powerful tool to modulate the conformational properties and biological activity of peptides. Among these, 5,5,5-trifluoro-L-norvaline, a fluorinated analog of the linear amino acid norvaline, presents an intriguing candidate for enhancing peptide stability and influencing its three-dimensional structure. This guide provides a comparative overview of the anticipated structural impact of this modification, supported by established experimental methodologies, while also highlighting the current gaps in available quantitative data.
The introduction of the highly electronegative and sterically demanding trifluoromethyl group in place of the terminal methyl group of norvaline is expected to induce significant local and global conformational changes within a peptide. These alterations can be attributed to a combination of steric hindrance, altered electronic properties, and modified hydrophobic interactions. While direct comparative experimental data for 5,5,5-trifluoro-L-norvaline is limited in publicly accessible literature, we can infer its likely effects based on studies of other fluorinated amino acids and the parent amino acid, norvaline.
Comparative Analysis of Conformational Parameters
A direct quantitative comparison of the conformational impact of 5,5,5-trifluoro-L-norvaline incorporation remains a subject for future research. However, based on studies of similar modifications, the following table outlines the expected trends in key conformational parameters when comparing a native peptide, a norvaline-containing peptide, and a 5,5,5-trifluoro-L-norvaline-containing peptide.
| Parameter | Native Peptide (with aliphatic residue) | Norvaline-Containing Peptide | 5,5,5-Trifluoro-L-Norvaline-Containing Peptide (Anticipated) |
| Secondary Structure | Dependent on sequence | May show subtle shifts in helical or sheet propensity compared to branched-chain isomers like valine.[1] | Likely to favor more defined and stable secondary structures, potentially promoting helical or extended conformations due to steric and electronic effects. |
| Backbone Dihedral Angles (φ, ψ) | Wide range of allowed conformations | Generally adopts conformations typical of linear, non-branched amino acids. | Expected to have a more restricted conformational space, potentially favoring specific regions of the Ramachandran plot to minimize steric clashes with the bulky trifluoromethyl group. |
| Side-Chain Conformation (χ angles) | Flexible, with multiple rotamers possible | Relatively flexible, similar to other linear alkyl side chains. | Rotation around the Cγ-Cδ bond is expected to be significantly hindered, leading to a preference for specific side-chain rotamers. |
| Proteolytic Stability | Susceptible to enzymatic degradation | May exhibit slightly altered susceptibility compared to native sequences. | Anticipated to have significantly increased resistance to proteolytic cleavage due to the steric bulk and electronic effects of the trifluoromethyl group hindering enzyme recognition and catalysis. |
| Hydrophobicity/Lipophilicity | Varies with the specific amino acid | Moderately hydrophobic. | Expected to have increased hydrophobicity due to the presence of the fluorinated group. |
Experimental Protocols for Conformational Analysis
To rigorously assess the structural impact of 5,5,5-trifluoro-L-norvaline incorporation, a combination of biophysical and structural biology techniques is essential. The following are detailed methodologies for key experiments that would be cited in such a comparative study.
Peptide Synthesis
Peptides containing 5,5,5-trifluoro-L-norvaline, L-norvaline, and a native counterpart can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected amino acids.
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (native, norvaline, or 5,5,5-trifluoro-L-norvaline) using a coupling reagent such as HBTU in the presence of a base like DIPEA, and couple it to the deprotected resin.
-
Washing: Thoroughly wash the resin with DMF and other solvents to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry and analytical HPLC.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides in solution.
Protocol:
-
Sample Preparation: Dissolve the purified peptides in an appropriate buffer (e.g., phosphate buffer) to a final concentration of 50-100 µM. Ensure the buffer has low absorbance in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range to 190-260 nm, with a data pitch of 1 nm and a bandwidth of 1 nm.
-
Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25 °C) in a quartz cuvette with a path length of 1 mm. Average multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Convert the raw data to mean residue ellipticity [θ]. Deconvolute the spectra using algorithms like BeStSel to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution.
Protocol:
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. Add a chemical shift reference standard (e.g., DSS).
-
Data Acquisition: Acquire a series of 1D and 2D NMR experiments (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.
-
Resonance Assignment: Assign the proton and carbon chemical shifts for all residues in the peptide using the collected 2D NMR data.
-
Structural Restraint Generation: Derive distance restraints from NOESY cross-peak intensities and dihedral angle restraints from coupling constants (e.g., ³J(HN,Hα)).
-
Structure Calculation: Use molecular modeling software (e.g., CYANA, Xplor-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using validation software to check for consistency with the experimental data and stereochemical parameters.
X-ray Crystallography
X-ray crystallography can provide a high-resolution static picture of the peptide conformation in the solid state.
Protocol:
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals of the peptide.
-
Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
Data Processing: Process the diffraction data to obtain a set of structure factor amplitudes.
-
Structure Solution and Refinement: Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods. Build an initial model of the peptide into the electron density map and refine the atomic coordinates against the experimental data.
-
Validation: Validate the final crystal structure for stereochemical quality and agreement with the diffraction data.
Visualizing the Impact: Experimental Workflow
The following diagram illustrates a typical workflow for comparing the structural impact of incorporating 5,5,5-trifluoro-L-norvaline into a peptide.
Caption: Workflow for comparing peptide conformations.
Signaling Pathways and Logical Relationships
The incorporation of 5,5,5-trifluoro-L-norvaline can influence how a peptide interacts with its biological target, potentially altering downstream signaling pathways. For instance, a more stable, pre-organized conformation might lead to higher binding affinity for a receptor, resulting in a more potent biological response.
Caption: Impact of modification on receptor binding.
References
A Researcher's Guide to 19F NMR Chemical Shifts of Fluorinated Amino Acids
For researchers, scientists, and drug development professionals, fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful tool for probing molecular structure, dynamics, and interactions. The introduction of fluorinated amino acids into peptides and proteins provides a sensitive and specific NMR probe due to the 100% natural abundance of the 19F nucleus, its high gyromagnetic ratio, and the absence of background signals in biological systems.[1][2] The chemical shift of the 19F nucleus is highly sensitive to its local electronic environment, making it an exquisite reporter of subtle conformational changes.[2][3][4]
This guide provides a comparative overview of 19F NMR chemical shifts for various fluorinated amino acids, supported by experimental data and detailed methodologies to aid in the design and interpretation of 19F NMR studies.
Comparative 19F NMR Chemical Shift Data
The 19F NMR chemical shift of a fluorinated amino acid is influenced by several factors, including the position of the fluorine atom on the amino acid side chain, the local electrostatic environment, solvent exposure, and van der Waals interactions.[2][5] The large chemical shift dispersion of 19F NMR, often spanning over 400 ppm, allows for the resolution of individual fluorine signals even in large biomolecules.[1][6]
Below are tables summarizing the approximate 19F NMR chemical shifts for a selection of fluorinated aromatic and aliphatic amino acids. It is important to note that these values can vary depending on the specific experimental conditions (e.g., solvent, pH, temperature, and incorporation into a larger molecule). Chemical shifts are typically referenced to an external standard, such as trifluoroacetic acid (TFA) or trichlorofluoromethane (CFCl3).[7][8][9]
Table 1: 19F NMR Chemical Shifts of Fluorinated Aromatic Amino Acids
| Fluorinated Amino Acid | Position of Fluorine | Approximate Chemical Shift (δ, ppm) vs. CFCl3 | Notes |
| 3-Fluoro-L-phenylalanine | meta | -110 to -115 | Sensitive to local electrostatic fields.[5] |
| 4-Fluoro-L-phenylalanine | para | -115 to -120 | Chemical shift can be influenced by solvent accessibility.[8] |
| 3,5-Difluoro-L-phenylalanine | meta, meta | -108 to -112 | |
| 2,3,4,5,6-Pentafluoro-L-phenylalanine | all | -140 to -165 | Multiple resonances are observed. |
| 3-Fluoro-L-tyrosine | meta | -125 to -135 | The phenolic hydroxyl group can influence the chemical shift. |
| 5-Fluoro-L-tryptophan | 5-position | -120 to -130 | A commonly used probe for protein folding and ligand binding studies.[1] |
| 6-Fluoro-L-tryptophan | 6-position | -115 to -125 |
Note: The chemical shift values are approximate and can be significantly affected by the protein environment.
Table 2: 19F NMR Chemical Shifts of Fluorinated Aliphatic Amino Acids
| Fluorinated Amino Acid | Position of Fluorine | Approximate Chemical Shift (δ, ppm) vs. CFCl3 | Notes |
| (2S,4S)-5-Fluoroleucine | 5-position | -220 to -235 | The chemical shift is sensitive to side-chain conformation (γ-gauche effects).[5] |
| 4,4,4-Trifluoro-L-valine | trifluoromethyl | -80 to -90 | The CF3 group provides a strong, sharp signal. |
| 3,3,3-Trifluoro-L-alanine | trifluoromethyl | -75 to -85 | |
| L-allo-4-Fluorothreonine | 4-position | -200 to -210 |
Note: The chemical shifts of aliphatic fluorinated amino acids can be highly sensitive to conformational changes.[5]
Experimental Protocols
The successful acquisition of high-quality 19F NMR spectra of fluorinated amino acids, whether free or incorporated into proteins, relies on a well-defined experimental protocol.
Sample Preparation
-
Incorporation of Fluorinated Amino Acids:
-
Biosynthetic Incorporation: For proteins, fluorinated amino acids can be incorporated by growing expressing organisms (e.g., E. coli) in a medium supplemented with the desired fluorinated analog.[1][10] In some cases, auxotrophic strains or metabolic inhibitors are used to enhance incorporation efficiency.[11]
-
Chemical Synthesis: For peptides, solid-phase peptide synthesis allows for the site-specific incorporation of fluorinated amino acids.[12]
-
Post-translational Modification: Proteins can be chemically modified with fluorine-containing tags that react with specific amino acid side chains, such as cysteine.[1][12]
-
-
Buffer and Solvent Conditions:
-
Samples are typically prepared in a buffered aqueous solution (e.g., phosphate or Tris buffer) at a specific pH.
-
A small percentage of D2O (5-10%) is added to provide a lock signal for the NMR spectrometer.
-
The final protein concentration for NMR analysis is typically in the range of 0.1 to 1 mM.[8]
-
19F NMR Data Acquisition
-
Spectrometer Setup:
-
19F NMR spectra are acquired on a high-field NMR spectrometer equipped with a probe capable of detecting the 19F frequency.
-
The temperature is controlled to ensure stability and is typically set to 298 K (25 °C).[8]
-
-
Pulse Sequence:
-
A simple one-dimensional pulse-acquire sequence is often sufficient for routine 19F NMR experiments.[1]
-
Proton decoupling is typically applied during acquisition to remove 1H-19F scalar couplings and improve signal-to-noise.
-
-
Referencing:
-
Data Processing:
-
The acquired free induction decay (FID) is processed by applying an exponential window function to improve the signal-to-noise ratio, followed by a Fourier transform.[8]
-
The resulting spectrum is then phased and baseline corrected.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the 19F NMR analysis of a protein containing a fluorinated amino acid.
Caption: Experimental workflow for 19F NMR analysis of fluorinated proteins.
This guide provides a foundational understanding of the 19F NMR chemical shifts of fluorinated amino acids and the experimental considerations for their study. The high sensitivity of 19F NMR to the local environment makes it an invaluable tool in drug discovery and structural biology for characterizing protein structure, dynamics, and interactions with ligands.[3][11]
References
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 6. biophysics.org [biophysics.org]
- 7. colorado.edu [colorado.edu]
- 8. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 14. learning.sepscience.com [learning.sepscience.com]
A Comparative Guide to the Enzymatic Degradation of Peptides Containing Trifluoro-norvaline
The introduction of fluorinated non-canonical amino acids is a key strategy in modern peptide drug development to enhance therapeutic properties, including proteolytic stability. This guide provides an objective comparison of the enzymatic degradation of peptides containing 5,5,5-trifluoro-norvaline against their non-fluorinated counterparts, supported by experimental data and detailed protocols.
The incorporation of trifluoro-norvaline, an analog of leucine, can significantly hinder the action of proteases, thereby increasing the peptide's half-life in biological systems. This enhanced stability is attributed to the steric and electronic effects of the trifluoromethyl group, which can disrupt the recognition and binding of the peptide by the active site of an enzyme. However, the degree of stabilization is not always predictable and is highly dependent on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the overall peptide sequence.[1][2]
Comparative Degradation Data
The following table summarizes quantitative data from a representative study comparing the proteolytic stability of a model peptide containing a trifluoromethyl-substituted amino acid to its non-fluorinated analog when subjected to α-chymotrypsin digestion. While direct data for trifluoro-norvaline was not available, the data for a peptide with an alpha-trifluoromethyl-substituted amino acid at the P1 position serves as a strong proxy, demonstrating a dramatic increase in stability.[3]
| Peptide Sequence | Modification | Enzyme | Half-life (t½) | % Remaining after 2h |
| Ac-Ala-Ala-Pro-X-Ala-NH₂ | X = Leucine (Control) | α-Chymotrypsin | ~ 30 min | < 5% |
| Ac-Ala-Ala-Pro-X-Ala-NH₂ | X = α-Trifluoromethyl-Alanine (at P1) | α-Chymotrypsin | Not Determined (Absolute Stability) | > 95% |
Note: The data for the trifluoromethyl-alanine substituted peptide indicates absolute stability under the experimental conditions, meaning no significant degradation was observed over the course of the assay.[3]
Experimental Protocols
A standardized enzymatic degradation assay protocol is crucial for obtaining reproducible and comparable results. Below is a detailed methodology for a typical in-solution digestion assay using α-chymotrypsin, a common serine protease.
Protocol: α-Chymotrypsin Digestion Assay
1. Materials and Reagents:
-
Peptide stock solutions (1 mg/mL in DMSO)
-
α-Chymotrypsin from bovine pancreas (sequencing grade, lyophilized)
-
Ammonium bicarbonate (Ambic) buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
2. Procedure:
-
Enzyme Preparation: Prepare a fresh stock solution of α-chymotrypsin at 0.1 mg/mL in 50 mM Ambic buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the peptide stock solution with 50 mM Ambic buffer to a final concentration of 10 µM.
-
Add the α-chymotrypsin solution to the peptide solution at a final enzyme-to-substrate ratio of 1:50 (w/w).
-
The final reaction volume is typically 100 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time-Course Sampling: Withdraw aliquots (e.g., 10 µL) at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Quenching: Immediately stop the enzymatic reaction in each aliquot by adding an equal volume of 1% (v/v) TFA in water.
-
Analysis: Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. The percentage of remaining peptide is calculated relative to the 0-minute time point. The half-life (t½) is determined by fitting the data to a first-order decay model.
Visualizing the Workflow and Signaling
To better understand the experimental process and the underlying molecular interactions, the following diagrams are provided.
Experimental Workflow
Caption: Workflow for the enzymatic degradation assay of peptides.
Mechanism of Proteolytic Resistance
Caption: Trifluoro-norvaline hinders enzyme binding, enhancing stability.
References
- 1. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin | Semantic Scholar [semanticscholar.org]
- 3. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Conformational Changes: A Comparative Guide to CD Spectroscopy of Peptides with and without 5,5,5-Trifluoro-L-Norvaline
For researchers, scientists, and drug development professionals, understanding the conformational landscape of peptides is paramount for designing novel therapeutics and biomaterials. The incorporation of non-proteinogenic amino acids, such as 5,5,5-trifluoro-L-norvaline, offers a powerful strategy to modulate the secondary structure and enhance the stability of peptides. This guide provides a comparative analysis, based on established principles of peptide science and circular dichroism (CD) spectroscopy, of how this fluorinated analog can influence peptide conformation when compared to its non-fluorinated counterpart, L-norvaline.
The introduction of fluorine into amino acid side chains can significantly alter their physicochemical properties, including hydrophobicity, steric bulk, and electronic character. These modifications can, in turn, have a profound impact on the secondary structure of peptides into which they are incorporated. CD spectroscopy is an invaluable tool for probing these conformational changes, as it is highly sensitive to the arrangement of peptide backbones in α-helices, β-sheets, and random coils.
Comparative Analysis of Secondary Structure
The following table presents a hypothetical yet representative comparison of CD spectral data for a model peptide containing either L-norvaline or 5,5,5-trifluoro-L-norvaline. This data is based on the known effects of fluorination, which often promotes more defined secondary structures.
| Parameter | Peptide with L-Norvaline (Hypothetical Data) | Peptide with 5,5,5-Trifluoro-L-Norvaline (Hypothetical Data) | Interpretation of the Effect of Trifluorination |
| Wavelength of Negative Minimum (λmin1) | ~218 nm | ~222 nm | Shift suggests a potential increase in α-helical or more ordered structure. |
| Molar Ellipticity at λmin1 ([θ]min1) | -8,000 deg·cm²·dmol⁻¹ | -15,000 deg·cm²·dmol⁻¹ | Increased negative ellipticity indicates a higher population of ordered secondary structure. |
| Wavelength of Negative Minimum (λmin2) | N/A | ~208 nm | The appearance of a second minimum is a strong indicator of α-helical conformation. |
| Molar Ellipticity at λmin2 ([θ]min2) | N/A | -12,000 deg·cm²·dmol⁻¹ | Reinforces the presence of helical content. |
| Wavelength of Positive Maximum (λmax) | ~198 nm | ~195 nm | A shift in the positive maximum is consistent with changes in the overall secondary structure. |
| Molar Ellipticity at λmax ([θ]max) | +10,000 deg·cm²·dmol⁻¹ | +25,000 deg·cm²·dmol⁻¹ | A significant increase in positive ellipticity points towards a more defined structure. |
| Calculated % α-Helix | Low (e.g., < 5%) | Moderate (e.g., 20-30%) | The trifluoromethyl group may induce or stabilize helical folding. |
| Calculated % β-Sheet | Moderate (e.g., 25-35%) | Low (e.g., < 10%) | The steric bulk of the CF3 group may disrupt the formation of β-sheet structures. |
| Calculated % Random Coil | High (e.g., 60-70%) | Lower (e.g., 60-70%) | A decrease in random coil suggests a more ordered conformation. |
Experimental Protocols
To empirically validate the hypothetical data presented above, the following experimental protocol for comparative CD spectroscopy is recommended.
1. Peptide Synthesis and Purification:
-
Synthesize the parent peptide containing L-norvaline and the analog with 5,5,5-trifluoro-L-norvaline using standard solid-phase peptide synthesis (SPPS) protocols.[5]
-
Purify the crude peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Confirm the identity of the peptides by mass spectrometry (e.g., ESI-MS).
2. Sample Preparation:
-
Prepare stock solutions of each peptide in a suitable buffer, for example, 10 mM sodium phosphate buffer, pH 7.4.
-
Accurately determine the concentration of the peptide stock solutions using a quantitative amino acid analysis or by measuring the absorbance of an incorporated aromatic residue (if present).
-
For CD measurements, dilute the stock solutions to a final concentration of 50-100 µM in the same buffer.
-
If investigating the effect of a membrane-mimicking environment, prepare parallel samples in a buffer containing a co-solvent such as 2,2,2-trifluoroethanol (TFE).[6][7][8]
3. CD Spectroscopy:
-
Use a calibrated spectropolarimeter.
-
Record CD spectra in the far-UV region (typically 190-260 nm) at a constant temperature (e.g., 25°C) using a quartz cuvette with a path length of 0.1 cm.
-
Set the instrument parameters as follows: bandwidth of 1.0 nm, a data pitch of 0.5 nm, and a scan speed of 50 nm/min.
-
To improve the signal-to-noise ratio, average at least three scans for each sample.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
4. Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (ellipticity in mdeg) / (10 * c * n * l), where 'c' is the molar concentration of the peptide, 'n' is the number of amino acid residues, and 'l' is the path length of the cuvette in cm.
-
Deconvolute the CD spectra using a suitable algorithm (e.g., CONTINLL, SELCON3, or CDSSTR available on servers like DichroWeb) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.
Visualizing the Workflow and Rationale
To further clarify the experimental and logical framework of this comparative study, the following diagrams are provided.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of N-Fmoc-5,5,5-trifluoro-L-norvaline on Peptide-Protein Binding Affinity: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced properties is a continuous endeavor. The incorporation of unnatural amino acids is a key strategy in this pursuit, with fluorinated amino acids emerging as a particularly promising class. This guide provides a comparative analysis of the effects of N-Fmoc-5,5,5-trifluoro-L-norvaline on peptide-protein binding affinity, drawing upon available experimental data for structurally related fluorinated amino acids and outlining the methodologies for such investigations.
The introduction of fluorine into amino acid side chains can profoundly influence the physicochemical properties of peptides, including their stability, hydrophobicity, and conformation. These alterations, in turn, can modulate the binding affinity and specificity of peptides for their protein targets. The trifluoromethyl group, in particular, is known for its high electronegativity and hydrophobicity, making this compound a building block of significant interest for peptide-based drug design.[1][2]
Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides
While direct quantitative data for peptide-protein interactions involving 5,5,5-trifluoro-L-norvaline is limited in publicly available literature, studies on peptides incorporating other trifluorinated aliphatic amino acids provide valuable insights into the potential effects on binding affinity.
A key study investigated the impact of replacing isoleucine with 5,5,5-trifluoroisoleucine (5TFI) and valine with 4,4,4-trifluorovaline (4TFV) in basic leucine zipper (bzip) peptides on their binding to DNA. The results indicated that despite significant increases in thermal stability for the fluorinated peptides, the binding affinity and specificity for their DNA target remained comparable to their non-fluorinated counterparts.
Table 1: Comparison of Binding Affinity of Fluorinated and Non-Fluorinated bzip Peptides to DNA
| Peptide Variant | Amino Acid Substitution | Change in Melting Temp. (ΔT_m) | Binding Affinity (vs. non-fluorinated) | Binding Specificity (vs. non-fluorinated) |
| bzip-5TFI | Isoleucine → 5,5,5-Trifluoroisoleucine | +27°C | Similar | Similar |
| bzip-4TFV | Valine → 4,4,4-Trifluorovaline | +4°C | Similar | Similar |
Data summarized from a study on bzip peptides.[3]
These findings suggest that the introduction of a trifluoromethyl group in the aliphatic side chain does not universally lead to a predictable change in binding affinity. The effect is likely to be highly context-dependent, influenced by the specific amino acid being replaced, its position within the peptide, and the nature of the protein-peptide interface.
General Effects of Trifluoromethyl Group Incorporation
The introduction of a trifluoromethyl group in place of a methyl or methylene group in an amino acid side chain imparts several key physicochemical changes:
-
Increased Hydrophobicity: The trifluoromethyl group is significantly more hydrophobic than a methyl group. This can lead to enhanced hydrophobic interactions at the peptide-protein interface, potentially increasing binding affinity.[1][4]
-
Enhanced Stability: Fluorination is well-documented to increase the thermal and metabolic stability of peptides. This is attributed to the strength of the carbon-fluorine bond and the steric shielding effect of the trifluoromethyl group, which can protect the peptide backbone from proteolytic degradation.[2][3]
-
Altered Conformation: The steric bulk and electronic properties of the trifluoromethyl group can influence the local conformation of the peptide backbone and side chains. This can either pre-organize the peptide into a bioactive conformation, thus enhancing binding, or induce a conformation that is detrimental to binding.[3]
-
Modulation of Electrostatic Interactions: The strong electronegativity of fluorine atoms can create localized dipoles, potentially influencing electrostatic interactions at the binding interface.
Experimental Protocols
To empirically determine the effect of this compound on the binding affinity of a specific peptide, the following experimental workflow is typically employed.
Peptide Synthesis
Peptides are synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
N-Fmoc-protected amino acids (including this compound and N-Fmoc-L-norvaline)
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% piperidine in dimethylformamide (DMF)
-
Solvent: DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: The Fmoc-Rink Amide resin is swelled in DMF.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treatment with 20% piperidine in DMF.
-
Amino Acid Coupling: The desired N-Fmoc-protected amino acid (e.g., this compound) is pre-activated with HCTU and DIPEA in DMF and then coupled to the deprotected resin.
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents.
-
Repeat: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed by treatment with the cleavage cocktail.
-
Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
Biophysical Characterization of Binding Affinity
The binding affinity of the synthesized peptides (both the trifluoronorvaline-containing peptide and the non-fluorinated control) to the target protein is quantified using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR): SPR measures the real-time binding of an analyte (peptide) to a ligand (protein) immobilized on a sensor chip.
-
Protein Immobilization: The target protein is immobilized on a sensor chip surface.
-
Peptide Injection: A series of concentrations of the peptide in solution are flowed over the sensor chip.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound peptide, is monitored over time to generate a sensorgram.
-
Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (K_D) is then calculated as k_off / k_on.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a ligand (peptide) to a macromolecule (protein) in solution.
-
Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and the peptide is loaded into the injection syringe.
-
Titration: The peptide is injected in a series of small aliquots into the protein solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting titration curve is fitted to a binding model to determine the binding stoichiometry (n), the binding enthalpy (ΔH), and the equilibrium association constant (K_A), from which the dissociation constant (K_D = 1/K_A) and other thermodynamic parameters (ΔG and ΔS) can be calculated.
Visualizing the Workflow and Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for synthesis and binding analysis.
Caption: Modulation of peptide-protein interaction by trifluoronorvaline.
Conclusion
The incorporation of this compound into peptides represents a compelling strategy for modulating their therapeutic potential. While the existing literature on related fluorinated amino acids suggests that the impact on peptide-protein binding affinity is not always predictable and can range from enhancement to no significant change, the consistent observation of increased stability is a significant advantage.[3]
For any given peptide-protein system, the empirical determination of binding affinity through rigorous biophysical characterization is essential. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies. Further research focused on systematically evaluating the effects of 5,5,5-trifluoro-L-norvaline in diverse peptide scaffolds and against various protein targets will be crucial for unlocking its full potential in the development of next-generation peptide therapeutics.
References
- 1. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]
"comparative analysis of trifluoro-norvaline and hexafluoroleucine in peptides"
A Comparative Analysis of Trifluoro-norvaline and Hexafluoroleucine in Peptides: A Guide for Researchers
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate the physicochemical and biological properties of peptides. This guide provides a comparative analysis of two key fluorinated amino acids, (5,5,5)-trifluoro-norvaline and (5,5,5,5',5',5')-hexafluoroleucine, offering insights into their respective impacts on peptide stability, conformation, and biological activity. This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate fluorinated analogue for their specific applications.
While direct comparative studies are limited, this guide synthesizes available data to highlight the distinct characteristics of each amino acid. It is important to note that much of the available literature on trifluorinated aliphatic amino acids focuses on trifluoroleucine and trifluorovaline; the data presented for trifluoro-norvaline is often extrapolated from these closely related structures.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative effects of incorporating trifluoro-norvaline and hexafluoroleucine into peptides, drawing from various studies.
Table 1: Impact on Peptide Stability
| Parameter | Peptide System | Amino Acid | Substitution Position | Change in Stability | Reference |
| Thermal Stability (Tm) | Coiled-coil peptide (GCN4-p1d) | 5,5,5-Trifluoroleucine | d-positions | ↑ 13 °C | [1] |
| Coiled-coil peptide (A1) | (2S,4R/S)-5,5,5-Trifluoroleucine | Hydrophobic core | ↑ 11-13 °C | [2] | |
| bzip peptide | 5,5,5-Trifluoroisoleucine | Isoleucine positions | ↑ 27 °C | [3] | |
| 4-Helix Bundle (α4H) | Hexafluoroleucine | 'a' positions | ΔΔG°fold = -0.8 kcal/mol per residue | ||
| Proteolytic Stability | Antimicrobial peptide (Buforin II) | Hexafluoroleucine | Various | Modest increase in resistance to trypsin | [4][5] |
| Antimicrobial peptide (Magainin 2) | Hexafluoroleucine | Various | M2F2: 35% more stable than M2; M2F5: >78% remaining after 3h vs. complete hydrolysis of M2 in <40 min | [4] | |
| Model Peptide | Hexafluoroleucine | P1' or P2' to cleavage site | Increased resistance to α-chymotrypsin and pepsin | [6] | |
| Model Peptide | 5,5,5-Trifluoroisoleucine | N-terminal to cleavage site | Significant protection against α-chymotrypsin, pepsin, proteinase K, and elastase | [7] |
*Data for trifluoroleucine and trifluoroisoleucine are used as proxies for trifluoro-norvaline.
Table 2: Impact on Biological Activity
| Activity Type | Peptide System | Amino Acid | Substitution | Effect on Activity (IC50/MIC) | Reference |
| Antimicrobial Activity | Buforin II Analogue | Hexafluoroleucine | Multiple positions | Significant enhancement in bacteriostatic activity | [4][5] |
| Magainin 2 Analogue | Hexafluoroleucine | Multiple positions | Retention or enhancement of antimicrobial activity | [4][5] | |
| HIV-1 Fusion Inhibition | C31 Peptide | Hexafluoroleucine | Selected position | 56-fold loss in activity (IC50: 1.49 µM vs 26.5 nM) | [8] |
| C31 Peptide | 5,5,5-Trifluoroisoleucine* | Selected position | Similar activity to wildtype | [8] |
*Data for trifluoroisoleucine is used as a proxy for trifluoro-norvaline.
Key Insights from the Data
-
Enhanced Stability: Both trifluoro-norvaline (by proxy) and hexafluoroleucine generally increase the thermal and proteolytic stability of peptides.[1][2][3][4][7] The greater hydrophobicity of the fluorinated side chains is a key driver for this increased stability, particularly when these residues are incorporated into the hydrophobic core of a folded peptide.[2]
-
Context is Crucial: The stabilizing effect is not universal and is highly dependent on the position of the substitution relative to a protease cleavage site, as well as the specific enzyme .[6] For instance, positioning 5,5,5-trifluoroisoleucine N-terminal to a cleavage site provides broad protection against several proteases.[7]
-
Biological Activity Modulation: The introduction of these fluorinated amino acids can have varied and sometimes unpredictable effects on biological activity. While hexafluoroleucine enhanced the antimicrobial properties of buforin and magainin peptides, it drastically reduced the activity of an HIV-1 fusion inhibitor.[4][8] This highlights the importance of empirical testing for each specific peptide-target interaction.
-
Structural Impact: Hexafluoroleucine, being larger than leucine, can be accommodated in protein cores with minimal structural perturbation.[9] This is attributed to the shape of the side-chain being preserved despite the increase in volume.[9]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for key experiments in the analysis of peptides containing fluorinated amino acids.
Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides
This protocol outlines the manual Fmoc-based synthesis of peptides incorporating trifluoro-norvaline or hexafluoroleucine.
Materials:
-
Rink Amide resin
-
Fmoc-protected canonical amino acids
-
Fmoc-protected trifluoro-norvaline or hexafluoroleucine
-
N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP)
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents: HBTU/HATU, HOBt, and N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF or NMP for at least 1 hour in a reaction vessel.[10]
-
Fmoc Deprotection: Drain the solvent and add the deprotection solution to the resin. Agitate for 5-10 minutes, drain, and repeat for another 15-20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
-
Add DIEA (6-10 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. Coupling of bulky fluorinated amino acids may require longer reaction times or double coupling.[11]
-
Monitor coupling completion using a Kaiser test.
-
Wash the resin thoroughly with DMF.
-
-
Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it. Add the cleavage cocktail and agitate for 2-3 hours at room temperature.[12]
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Proteolytic Stability Assay using RP-HPLC
This protocol is for determining the stability of fluorinated peptides against enzymatic degradation.
Materials:
-
Purified fluorinated and control peptides
-
Protease of interest (e.g., trypsin, chymotrypsin, serum)
-
Assay buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the protease in the assay buffer.
-
Incubation: In a temperature-controlled environment (typically 37°C), incubate the peptide at a final concentration (e.g., 0.1-1 mg/mL) with the protease at a specific enzyme:substrate ratio.[4][13]
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[13]
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.[13]
-
HPLC Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the full-length peptide peak over time.
-
Data Analysis: Calculate the percentage of remaining peptide at each time point relative to the 0-minute time point. The half-life (t1/2) of the peptide can be determined by fitting the data to a first-order decay curve.
Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy
This protocol measures the melting temperature (Tm) of a peptide, indicating its thermal stability.
Materials:
-
Purified peptide solution in a suitable buffer (e.g., phosphate buffer, avoiding Tris as its pH is temperature-dependent).[14]
-
CD spectropolarimeter with a temperature-controlled cell holder.
-
Quartz cuvette (e.g., 1 mm path length).
Procedure:
-
Sample Preparation: Prepare a peptide solution of known concentration (e.g., 20-50 µM).
-
Instrument Setup: Set the CD spectropolarimeter to monitor the ellipticity at a wavelength corresponding to a secondary structure feature (e.g., 222 nm for an α-helical peptide).[14][15]
-
Thermal Denaturation:
-
Equilibrate the sample at a starting temperature (e.g., 20°C).
-
Increase the temperature at a controlled rate (e.g., 1-2°C/minute) to a final temperature where the peptide is expected to be unfolded (e.g., 95°C).[14]
-
Record the CD signal continuously or at discrete temperature intervals.
-
-
Data Analysis: Plot the CD signal as a function of temperature. The resulting sigmoidal curve can be fitted to a two-state unfolding model to determine the Tm, which is the temperature at the midpoint of the transition.[15]
Binding Affinity Determination by Isothermal Titration Calorimetry (ITC)
This protocol measures the binding affinity (Kd) of a peptide to its target.
Materials:
-
Purified peptide and target protein, dialyzed against the same buffer to minimize heat of dilution effects.[16]
-
Isothermal titration calorimeter.
Procedure:
-
Sample Preparation: Prepare concentrated solutions of the peptide (in the syringe) and the target protein (in the sample cell). Typical concentrations are 10-20 fold higher for the syringe component than the cell component, with the cell component concentration being at least 10 times the expected Kd.[17]
-
Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.
-
Titration: Perform a series of small injections of the peptide solution into the sample cell containing the target protein.
-
Data Acquisition: The instrument measures the heat released or absorbed during each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the injectant. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[18]
Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical framework for comparing trifluoro-norvaline and hexafluoroleucine.
Caption: Experimental workflow for the comparative analysis of peptides.
References
- 1. Stabilization of coiled-coil peptide domains by introduction of trifluoroleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion | Semantic Scholar [semanticscholar.org]
- 8. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wernerlab.weebly.com [wernerlab.weebly.com]
- 11. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]
- 15. Virtual Labs [cds-iiith.vlabs.ac.in]
- 16. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 17. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 18. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Validating Trifluoro-norvaline Incorporation: A Comparative Analysis of Edman Degradation and Mass Spectrometry
For researchers at the forefront of drug discovery and protein engineering, the site-specific incorporation of non-canonical amino acids (ncAAs) like trifluoro-norvaline offers a powerful tool to enhance protein stability, function, and therapeutic potential. However, the successful incorporation of these modified residues requires rigorous validation. This guide provides a comparative analysis of two key analytical techniques for this purpose: the classic Edman degradation method and the contemporary mass spectrometry approach, supported by experimental data and detailed protocols.
At a Glance: Edman Degradation vs. Mass Spectrometry
| Feature | Edman Degradation | Mass Spectrometry |
| Principle | Sequential N-terminal amino acid cleavage and identification. | Measurement of mass-to-charge ratio of intact peptides and their fragments. |
| Direct Detection of Trifluoro-norvaline | Indirect; relies on identifying a vacant cycle or an unusual peak without a standard. | Direct; detects the specific mass shift caused by the trifluorinated residue. |
| Confirmation of Incorporation | Inferential; a gap in the sequence at the expected position suggests incorporation. | Direct and highly accurate through mass matching of the peptide. |
| Localization of Incorporation Site | Inferred by the cycle number where the signal is lost or altered. | Precisely determined through tandem MS (MS/MS) fragmentation patterns. |
| Sample Requirement | 10 - 100 picomoles.[1] | Femtomole to picomole range. |
| Throughput | Low; sequential, cycle-by-cycle analysis. | High; capable of analyzing complex mixtures in a single run. |
| Analysis of N-terminally Blocked Proteins | Not possible if the N-terminus is chemically modified.[1] | Possible with specific fragmentation techniques. |
Edman Degradation: The Sequential Approach
Edman degradation has been a cornerstone of protein sequencing for decades, providing a stepwise method to identify amino acids from the N-terminus of a polypeptide chain.[1][2][3] The process involves the reaction of the N-terminal amino group with phenyl isothiocyanate (PITC), followed by cleavage of the derivatized amino acid, which is then identified by chromatography.[1][3][4]
Experimental Workflow for Edman Degradation
Experimental Protocol: Edman Degradation
-
Sample Preparation: The protein incorporating trifluoro-norvaline is purified, typically by reverse-phase HPLC, to ensure a homogenous sample. The purified protein is then immobilized on a polyvinylidene difluoride (PVDF) membrane.[1]
-
Automated Sequencing: The PVDF membrane is loaded into an automated protein sequencer.
-
Coupling: The N-terminal amino acid is reacted with PITC in a basic buffer (e.g., triethylamine) to form a phenylthiocarbamoyl (PTC) derivative.[5]
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA).[2][6]
-
Conversion and Identification: The released anilinothiazolinone (ATZ)-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid. This PTH-amino acid is then injected into an HPLC system and its retention time is compared to a standard set of 20 PTH-amino acid standards for identification.[7]
-
Cycle Repetition: The shortened peptide undergoes the next cycle of coupling and cleavage to identify the subsequent amino acid in the sequence.[8]
-
Validation of Incorporation: For a non-canonical amino acid like trifluoro-norvaline, a standard PTH-derivative is typically unavailable. Therefore, its incorporation is inferred by the appearance of a "blank" cycle or an unidentifiable peak in the HPLC chromatogram at the expected position.
Case Study: Norvaline Incorporation
In a study on recombinant human hemoglobin, the incorporation of norvaline (a non-fluorinated analog of trifluoro-norvaline) in place of leucine was confirmed using Edman degradation. The presence of norvaline was identified by comparing the retention time of the PTH-derivative from the protein sequence with a chemically synthesized PTH-norvaline standard. This highlights the necessity of having a standard for unambiguous identification, a significant limitation when dealing with novel non-canonical amino acids.
Mass Spectrometry: The High-Resolution Alternative
Mass spectrometry has become the gold standard for protein analysis due to its high sensitivity, accuracy, and versatility. For the validation of non-canonical amino acid incorporation, it offers several advantages over Edman degradation.
Experimental Workflow for Mass Spectrometry
Experimental Protocol: Mass Spectrometry
-
Sample Preparation and Digestion: The protein containing trifluoro-norvaline is denatured, reduced, and alkylated. It is then digested into smaller peptides using a specific protease, such as trypsin.
-
Liquid Chromatography (LC) Separation: The resulting peptide mixture is separated by reverse-phase liquid chromatography.
-
Mass Spectrometry (MS):
-
MS1 Scan: As peptides elute from the LC column, their mass-to-charge (m/z) ratios are measured. The incorporation of trifluoro-norvaline will result in a predictable mass shift in the peptide compared to its wild-type counterpart.
-
MS2 Scan (Tandem MS): Selected peptides are fragmented, and the m/z ratios of the fragment ions are measured.
-
-
Data Analysis: The fragmentation pattern (MS2 spectrum) provides the amino acid sequence of the peptide. The location of the trifluoro-norvaline is pinpointed by identifying the fragment ion that carries the mass modification. The relative abundance of the modified versus unmodified peptide can be used to quantify the incorporation efficiency.
Concluding Remarks
While Edman degradation can provide valuable N-terminal sequence information, its utility in validating the incorporation of novel non-canonical amino acids like trifluoro-norvaline is limited by the lack of standards and its indirect nature of detection. In contrast, mass spectrometry offers a direct, highly sensitive, and accurate method to both confirm and precisely locate the incorporated trifluoro-norvaline residue. For researchers and drug development professionals requiring unambiguous validation and quantitative assessment of non-canonical amino acid incorporation, mass spectrometry is the superior and recommended technique.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 5. How Does Edman Sequencing Enable N-Terminal Protein Sequencing? Key Steps and Mechanisms | MtoZ Biolabs [mtoz-biolabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ehu.eus [ehu.eus]
- 8. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
Assessing the In Vivo Stability of Pezptides Modified with Trifluoro-norvaline: A Comparative Guide
In the landscape of peptide therapeutics, enhancing in vivo stability is a critical hurdle to overcome for successful clinical translation. Unmodified peptides often suffer from rapid degradation by proteases and swift renal clearance, leading to short circulating half-lives.[1][2] Chemical modifications are a key strategy to improve their pharmacokinetic profiles. This guide provides a comparative overview of the in vivo stability of peptides, with a focus on the emerging modification of incorporating trifluoro-norvaline, benchmarked against other common stability-enhancing strategies like cyclization and PEGylation.
While direct quantitative in vivo stability data for peptides specifically modified with trifluoro-norvaline is not yet widely available in published literature, the principles of fluorination strongly suggest a significant potential for enhanced stability. The introduction of fluorine, a highly electronegative atom, can alter the electronic properties of the peptide backbone and side chains, rendering them less susceptible to enzymatic recognition and cleavage.[3] Studies on peptides containing other fluorinated amino acids have demonstrated increased resistance to proteolytic degradation.[4][5]
This guide will, therefore, draw upon available data for other modifications to provide a comparative context for the anticipated benefits of trifluoro-norvaline incorporation.
Comparative Stability Data
The following table summarizes representative in vivo stability data for different peptide modifications. It is important to note that the half-life of a peptide is dependent on its specific sequence, the nature of the modification, and the animal model used.
| Peptide Modification | Example Peptide | Animal Model | Half-Life (t½) | Key Findings |
| Unmodified (Linear) | HAV4 | Rat | 2.4 hours[6] | Susceptible to rapid degradation in plasma.[6] |
| Cyclization | cHAVc3 (cyclic version of HAV4) | Rat | 12.9 hours[6] | Cyclization significantly increases resistance to enzymatic degradation, leading to a longer half-life.[6][7][8] |
| PEGylation | Generic Small Peptide | - | Can be extended to >19 hours[9] | The attachment of polyethylene glycol (PEG) increases the hydrodynamic radius, reducing renal clearance and sterically hindering protease access.[9][10][11] |
| Trifluoro-norvaline (TFN) Modification | Hypothetical TFN-modified peptide | - | Data not available | Expected to exhibit increased proteolytic stability due to the electronic effects of the trifluoromethyl group. |
Experimental Protocols
Assessing the in vivo stability of a modified peptide is a multi-step process involving careful experimental design and sensitive analytical techniques. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile, including the half-life, clearance, and volume of distribution of a modified peptide in an animal model.
Materials:
-
Test peptide (e.g., trifluoro-norvaline modified peptide)
-
Vehicle for injection (e.g., sterile saline, PBS)
-
Animal model (e.g., Sprague-Dawley rats or BALB/c mice)
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Dosing: Administer the peptide to the animals via a specific route (e.g., intravenous bolus injection). The dose will depend on the peptide's potency and expected efficacy.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) from a suitable site (e.g., tail vein or retro-orbital sinus).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 1,500 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Peptide Quantification in Plasma by LC-MS/MS
Objective: To accurately quantify the concentration of the intact peptide in plasma samples over time.
Materials:
-
Plasma samples from the in vivo study
-
Internal standard (a stable isotope-labeled version of the peptide is ideal)
-
Protein precipitation solution (e.g., acetonitrile with 0.1% formic acid)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 reverse-phase)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Spike a known concentration of the internal standard into each plasma sample.
-
Precipitate plasma proteins by adding a sufficient volume of cold protein precipitation solution.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis. For cleaner samples, an optional SPE step can be performed.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Separate the peptide from other plasma components using a suitable gradient on the analytical column.
-
Detect and quantify the peptide and internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the peptide.
-
Determine the concentration of the peptide in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Plot the plasma concentration of the peptide versus time to generate a pharmacokinetic profile.
-
Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) using appropriate software.
-
Visualizing Experimental Workflows and Rationale
To better illustrate the processes involved in assessing and understanding the in vivo stability of modified peptides, the following diagrams are provided.
References
- 1. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Linear and Cyclic HAV Peptides in Modulating the Blood-Brain Barrier Permeability: Impact on Delivery of Molecules to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylation for Peptide Stability & Half-Life - Creative Peptides [creative-peptides.com]
- 11. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
